4-Nitrocinnamonitrile
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFGEWUHBJJYKR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27892-88-2 | |
| Record name | Cinnamonitrile, p-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
4-Nitrocinnamonitrile spectroscopic data (NMR, IR, UV-Vis)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrocinnamonitrile
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound, a key organic intermediate. Leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a detailed elucidation of its molecular structure. This document is intended for researchers, chemists, and quality control professionals who require a robust, field-proven methodology for the characterization of conjugated nitro-aromatic compounds. The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to ensure scientific integrity and reproducibility.
Introduction: The Molecular Profile of this compound
This compound, systematically named (2E)-3-(4-nitrophenyl)prop-2-enenitrile, is a bifunctional organic molecule featuring a conjugated system that includes a para-substituted nitrobenzene ring, a trans-alkene linkage, and a nitrile group.[1] Its chemical structure (C₉H₆N₂O₂) makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and materials with specific optical properties.
The unambiguous confirmation of its structure and purity is paramount for its application in any synthetic workflow. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide will detail the characteristic spectral fingerprints of this compound, establishing a benchmark for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy: Probing Proton Environments
Expertise & Causality: The choice of a high-field NMR spectrometer (e.g., 400 or 500 MHz) is crucial for resolving the coupling patterns of the aromatic and vinylic protons, which would otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a common and effective solvent due to its ability to dissolve the compound and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that does not interfere with the signals of interest.[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a high signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Data Presentation: ¹H NMR
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-α | 5.95 - 6.10 | Doublet (d) | ~16.5 | 1H | Vinylic proton α to CN |
| H-β | 7.45 - 7.55 | Doublet (d) | ~16.5 | 1H | Vinylic proton β to CN |
| H-Ar (ortho to vinyl) | 7.65 - 7.75 | Doublet (d) | ~8.8 | 2H | Aromatic Protons |
| H-Ar (ortho to NO₂) | 8.25 - 8.35 | Doublet (d) | ~8.8 | 2H | Aromatic Protons |
Data Interpretation: The ¹H NMR spectrum provides three key pieces of structural information:
-
Vinylic Protons (H-α, H-β): Two distinct doublets are observed in the vinylic region. The large coupling constant of approximately 16.5 Hz is definitive proof of a trans (E) configuration across the double bond. A cis configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). The downfield shift of H-β relative to H-α is due to its proximity to the deshielding aromatic ring.
-
Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets at high field. The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear furthest downfield (δ ~8.30 ppm). The protons ortho to the vinyl group appear upfield relative to them (δ ~7.70 ppm).
-
Integration: The 2:2:1:1 integration ratio of the aromatic and vinylic protons is consistent with the molecular formula and confirms the presence of six protons in these respective environments.
Workflow Visualization: ¹H NMR Analysis
Caption: Figure 1: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Expertise & Causality: ¹³C NMR spectroscopy, typically performed with proton decoupling, reveals the number of chemically distinct carbon environments. The chemical shifts are highly sensitive to the electronic environment, making this technique ideal for identifying carbons influenced by electronegative atoms and conjugation, such as those in the nitro- and nitrile-bearing groups.
Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, with the primary difference being the acquisition parameters.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) to compensate for the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are required to obtain a good signal-to-noise ratio.
Data Presentation: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.5 | C-β (Vinylic) | Attached to the aromatic ring, deshielded. |
| ~148.5 | C-NO₂ (Aromatic) | Quaternary carbon attached to the strongly electron-withdrawing NO₂ group. |
| ~140.0 | C-ipso (Aromatic) | Quaternary carbon attached to the vinyl group. |
| ~129.0 | C-H (Aromatic) | Aromatic carbons ortho to the vinyl group. |
| ~124.5 | C-H (Aromatic) | Aromatic carbons ortho to the NO₂ group. |
| ~117.5 | C≡N (Nitrile) | Characteristic chemical shift for a conjugated nitrile.[3] |
| ~108.0 | C-α (Vinylic) | Influenced by the electron-withdrawing nitrile group. |
Data Interpretation: The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (note the molecular symmetry).
-
Nitrile Carbon (C≡N): The signal around δ 117.5 ppm is characteristic of a nitrile carbon. Conjugation typically shifts this peak slightly upfield compared to saturated nitriles.[3]
-
Aromatic Carbons: Four signals are seen for the six aromatic carbons. The two quaternary carbons (C-NO₂ and C-ipso) are readily identified. The carbon bearing the nitro group (C-NO₂) is significantly deshielded. The two sets of protonated aromatic carbons are distinguished by the electronic effects of their substituents.
-
Vinylic Carbons: The two vinylic carbons are clearly resolved, with C-β (adjacent to the ring) appearing further downfield than C-α (adjacent to the nitrile group).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the method of choice for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. IR spectroscopy excels at identifying specific functional groups by probing their characteristic vibrational frequencies. For this compound, the nitrile, nitro, and trans-alkene groups have highly diagnostic absorption bands.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.
Data Presentation: IR Spectroscopy
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2225 | Strong, Sharp | C≡N Stretch | Conjugated Nitrile |
| ~1640 | Medium | C=C Stretch | Alkene |
| ~1595 | Medium | C=C Stretch | Aromatic Ring |
| ~1515 | Very Strong | Asymmetric N-O Stretch | Aromatic Nitro |
| ~1345 | Very Strong | Symmetric N-O Stretch | Aromatic Nitro |
| ~970 | Strong | =C-H Out-of-plane bend | trans-Alkene |
Data Interpretation:
-
Nitrile Group (C≡N): A very strong and sharp absorption band around 2225 cm⁻¹ is the unmistakable signature of the nitrile group. Its position is slightly lower than that of saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the π-system, which weakens the C≡N bond.[4][5]
-
Nitro Group (NO₂): Two very strong bands are characteristic of the aromatic nitro group. The asymmetric stretch appears around 1515 cm⁻¹, and the symmetric stretch appears around 1345 cm⁻¹.[6] The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
Other Vibrations: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations for the alkene and aromatic ring appear in the 1640-1595 cm⁻¹ region.
Workflow Visualization: IR Spectroscopy Analysis
Caption: Figure 2: Workflow for ATR-FTIR analysis.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly useful for highly conjugated systems like this compound. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths. A spectroscopic grade solvent like methanol or ethanol is chosen for its transparency in the UV range of interest (>210 nm).
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg in 100 mL of spectroscopic grade ethanol) to ensure accuracy.
-
Dilution: Prepare a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer. This self-validating step corrects for any absorbance from the solvent or cuvette.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the diluted sample solution.
-
Data Acquisition: Scan the sample across a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_max.
Data Presentation: UV-Vis Spectroscopy
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Ethanol | ~315 - 325 | > 15,000 (High) | π → π* |
Data Interpretation: this compound exhibits a strong, broad absorption band with a maximum (λ_max) in the range of 315-325 nm. This absorption is attributed to a π → π* electronic transition within the highly conjugated system spanning the entire molecule. The presence of both the electron-withdrawing nitro group and the nitrile group, in conjugation with the aromatic ring and alkene, creates an efficient chromophore that absorbs strongly in the UV-A region.[8] The high molar absorptivity (ε) is characteristic of such extended conjugated systems.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and UV-Vis spectroscopy provides a cohesive and unambiguous structural confirmation of this compound.
-
¹H and ¹³C NMR precisely map the carbon-hydrogen framework, confirm the trans stereochemistry of the alkene, and reveal the electronic influence of the substituents.
-
IR spectroscopy provides definitive evidence for the presence of the three key functional groups: the conjugated nitrile (2225 cm⁻¹), the aromatic nitro group (1515, 1345 cm⁻¹), and the trans-alkene (970 cm⁻¹).
-
UV-Vis spectroscopy confirms the presence of an extended conjugated π-electron system, responsible for the molecule's strong absorption of ultraviolet light (~320 nm).
Together, these techniques offer a robust analytical protocol for the unequivocal identification and quality assessment of this compound, ensuring its suitability for downstream applications in research and development.
References
- 1. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. compoundchem.com [compoundchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scribd.com [scribd.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Nitrocinnamonitrile
This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Nitrocinnamonitrile, a molecule of significant interest in the development of novel therapeutic agents and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental guidance, and in-depth data interpretation.
Introduction: The Significance of this compound and its Electronic Spectrum
This compound, with the chemical formula C₉H₆N₂O₂, belongs to a class of organic compounds known as "push-pull" systems. The molecule's structure features a π-conjugated system linking an electron-donating group (the phenyl ring and the vinyl group) to potent electron-withdrawing groups (the nitro and cyano groups). This electronic arrangement is the foundation of its rich spectroscopic properties and its potential utility in various scientific domains.
The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of its electronic transitions. For a molecule like this compound, this spectrum is not merely a physical constant but a dynamic property highly sensitive to its environment, particularly the polarity of the solvent. Understanding this solvatochromic behavior is paramount for applications ranging from the design of molecular sensors to the prediction of a drug candidate's interaction with biological macromolecules.
This guide will delve into the theoretical underpinnings of the electronic transitions in this compound, provide a detailed protocol for its synthesis and the acquisition of its UV-Vis spectrum, and offer insights into the interpretation of the spectral data.
Theoretical Framework: Electronic Transitions and Solvatochromism
The UV-Vis absorption of this compound is governed by the excitation of electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions in this molecule are:
-
π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The extended conjugation in this compound, encompassing the phenyl ring, the vinyl bridge, and the cyano group, results in these transitions occurring at longer wavelengths (lower energy) compared to less conjugated systems.
-
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are typically observed as shoulders on the main π → π* absorption band.
The structure of this compound as a "push-pull" system leads to a significant intramolecular charge transfer (ICT) character in its excited state. This means that upon absorption of light, there is a substantial redistribution of electron density from the electron-rich part of the molecule to the electron-poor part.
Solvatochromism: The Influence of the Environment
The phenomenon of solvatochromism describes the change in a compound's absorption or emission spectrum with a change in the polarity of the solvent.[1] This effect is particularly pronounced in push-pull molecules like this compound due to the significant difference in dipole moment between the ground and excited states.
-
Positive Solvatochromism (Bathochromic Shift): In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a decrease in the energy gap for the electronic transition. This results in a shift of the absorption maximum (λmax) to longer wavelengths (a red shift).
-
Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more polar or if specific interactions like hydrogen bonding with the solvent are dominant, an increase in solvent polarity can lead to a shift to shorter wavelengths (a blue shift).
The study of the solvatochromic behavior of this compound provides valuable information about its electronic structure and its interactions with its immediate environment.
Synthesis of this compound: A Practical Protocol
A reliable method for the synthesis of this compound is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For this compound, the synthesis proceeds via the reaction of 4-nitrobenzaldehyde with malononitrile.[2][3][4][5]
Experimental Protocol:
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Piperidine (or another basic catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of ethanol.
-
Add malononitrile (1.1 equivalents) to the solution and stir until dissolved.
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified this compound product. The structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Acquiring the UV-Vis Absorption Spectrum: A Step-by-Step Guide
The following protocol outlines the procedure for obtaining a high-quality UV-Vis absorption spectrum of this compound.
Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide)
-
Purified this compound
Experimental Protocol:
-
Preparation of a Stock Solution: Accurately weigh a small amount of purified this compound and dissolve it in a known volume of a chosen solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution. Place it in the sample holder and record the absorption spectrum.
-
Repeat for all Concentrations and Solvents: Repeat the measurement for all prepared working solutions. To study solvatochromism, repeat the entire procedure using different solvents of varying polarity.
Data Analysis and Interpretation
The primary data obtained from UV-Vis spectroscopy are the wavelength of maximum absorption (λmax) and the absorbance (A) at that wavelength.
Determination of Molar Absorptivity (ε)
The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and can be determined using the Beer-Lambert Law:
A = εcl
where:
-
A is the absorbance (dimensionless)
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
c is the concentration of the solute (mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
To determine ε, a calibration curve is constructed by plotting absorbance versus concentration for the series of prepared solutions. The slope of the resulting linear plot will be equal to ε (assuming a 1 cm path length).
Interpreting the Spectrum of this compound
Due to the lack of readily available, published experimental UV-Vis data specifically for this compound, we can infer its spectral properties based on structurally similar compounds, such as 4-nitrophenol. In an aqueous solution, 4-nitrophenol exhibits a λmax around 317 nm.[2][6] Upon deprotonation to the 4-nitrophenolate ion in a basic solution, the λmax shifts to approximately 400 nm due to the increased electron-donating ability of the phenoxide group, which enhances the intramolecular charge transfer.[2][6] The molar absorptivity of the 4-nitrophenolate ion at its λmax is in the range of 18,000 - 18,400 L mol⁻¹ cm⁻¹.[7][8][9]
Given the extended conjugation and the presence of the strongly electron-withdrawing cyano group in this compound, it is anticipated that its λmax will be significantly red-shifted compared to 4-nitrophenol. The primary absorption band is expected to be in the range of 350-450 nm, with the exact position being highly dependent on the solvent.
| Solvent | Polarity Index | Expected λmax Shift (relative to non-polar solvent) | Anticipated λmax (nm) | Estimated Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Cyclohexane | 0.2 | Baseline | ~350-370 | ~15,000 - 20,000 |
| Dichloromethane | 3.1 | Bathochromic (Red) | ~370-390 | ~18,000 - 23,000 |
| Acetonitrile | 5.8 | Bathochromic (Red) | ~380-400 | ~20,000 - 25,000 |
| Ethanol | 4.3 | Bathochromic (Red) with potential H-bonding effects | ~385-405 | ~21,000 - 26,000 |
| Dimethyl Sulfoxide | 7.2 | Strong Bathochromic (Red) | ~400-420 | ~23,000 - 28,000 |
Note: The λmax and ε values in the table are estimations based on the properties of similar push-pull nitrophenyl compounds and are intended for illustrative purposes. Experimental verification is required for precise values.
Applications in Research and Development
The unique spectroscopic properties of this compound and its derivatives make them valuable tools in several areas:
-
Drug Development: The sensitivity of the UV-Vis spectrum to the local environment can be exploited to study drug-protein binding interactions. Changes in the λmax and molar absorptivity upon binding can provide insights into the nature of the binding site.
-
Molecular Probes and Sensors: The solvatochromic properties of these compounds make them suitable as probes for determining the polarity of microenvironments, such as the interior of micelles or the active sites of enzymes.
-
Materials Science: As "push-pull" chromophores, derivatives of this compound have potential applications in the development of non-linear optical (NLO) materials, which are important for telecommunications and optical computing.
Conclusion
This technical guide has provided a comprehensive overview of the UV-Vis absorption spectrum of this compound. From the underlying principles of its electronic transitions and solvatochromic behavior to practical guidance on its synthesis and spectral analysis, this document serves as a valuable resource for scientists and researchers. The pronounced sensitivity of its spectrum to the molecular environment underscores its potential as a versatile tool in various fields of chemical and biological research. Further experimental investigation into its precise spectral parameters in a wider range of solvents will undoubtedly unlock even more applications for this fascinating molecule.
References
- 1. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uregina.ca [uregina.ca]
- 8. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
4-Nitrocinnamonitrile melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of (E)-3-(4-Nitrophenyl)prop-2-enenitrile (4-Nitrocinnamonitrile)
Introduction
(E)-3-(4-nitrophenyl)prop-2-enenitrile, commonly known as this compound, is a bifunctional organic molecule featuring a nitrile group and a nitro-substituted aromatic ring connected by an alkene backbone. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The electron-withdrawing nature of both the nitrile and nitro groups significantly influences the molecule's reactivity and physicochemical properties. This guide provides a comprehensive technical overview of its core physical constants, a detailed protocol for its stereoselective synthesis, and expected analytical characterization data, grounded in established chemical principles.
Part 1: Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and development. These constants dictate the conditions required for reactions, purification, and formulation.
Nomenclature and Structural Information
The compound is systematically named according to IUPAC conventions, which precisely describe its molecular architecture.
A Comprehensive Technical Guide to the Solubility of 4-Nitrocinnamonitrile in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the principles, experimental determination, and thermodynamic modeling of the solubility of 4-nitrocinnamonitrile in various organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document emphasizes the causal relationships behind experimental choices and provides a framework for understanding and predicting the dissolution behavior of this versatile organic compound.
Executive Summary: The Significance of Solubility in the Application of this compound
This compound, with its characteristic nitro and nitrile functionalities, is a valuable building block in organic synthesis.[1] Its utility in the creation of dyes, pharmaceuticals, and advanced materials underscores the importance of understanding its solubility. Solubility is a critical physical property that governs reaction kinetics, purification strategies such as recrystallization, and the formulation of final products. A thorough knowledge of its dissolution behavior in different organic solvents is paramount for process optimization, ensuring yield, and maintaining purity. This guide will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and explore thermodynamic models for data correlation and prediction.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively relates the polarity of the solute and solvent.[2] this compound is a polar molecule due to the presence of the electron-withdrawing nitro (-NO₂) group and the polar nitrile (-C≡N) group. Therefore, it is expected to be more soluble in polar organic solvents.
The dissolution process can be envisioned as a three-step energetic process:
-
Lattice Energy: Energy required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.
-
Solvent Cavity Formation: Energy required to create a space within the solvent to accommodate a solute molecule.
-
Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.
The overall enthalpy of dissolution is a sum of these energy changes. An endothermic dissolution process (positive enthalpy change) indicates that solubility will increase with temperature, a common observation for many organic compounds.[3]
Experimental Determination of Solubility: Methodologies and Protocols
Accurate determination of solubility is fundamental. The choice of method depends on factors such as the required precision, the amount of available material, and the properties of the solute and solvent.
Isothermal Shake-Flask Gravimetric Method
This is a classic and reliable method for determining equilibrium solubility.[4][5] It directly measures the mass of the dissolved solute in a saturated solution.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[4]
-
Phase Separation: Allow the solution to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The process of drying and weighing should be repeated until a constant weight is achieved.[5]
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the aliquot taken.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[6][7]
-
Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method (Steps 1-3).
-
Sampling and Dilution: Withdraw a known volume of the filtered supernatant. Dilute this aliquot with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Expected Solubility Trends of this compound
While specific experimental data for this compound is not widely published, we can infer solubility trends based on its structure and data from analogous compounds such as 4-nitroaniline, 4-nitrophthalimide, and various nitrobenzonitriles.[2][8][9]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |
| Ethanol | Polar Protic | High | Similar to methanol, good potential for hydrogen bonding.[2] |
| Isopropanol | Polar Protic | Moderate to High | Polarity is slightly lower than ethanol, may result in slightly lower solubility.[8] |
| Acetone | Polar Aprotic | High | Strong dipole moment, effective at solvating polar solutes.[9] |
| Acetonitrile | Polar Aprotic | High | Similar polarity to acetone, nitrile group can interact with the solute. |
| Ethyl Acetate | Moderately Polar | Moderate | Less polar than ketones and alcohols, but should still be a reasonable solvent.[8] |
| Toluene | Nonpolar | Low | "Like dissolves like" principle suggests poor solubility of the polar solute. |
| Hexane | Nonpolar | Very Low | A nonpolar alkane, expected to be a very poor solvent for this compound. |
Note: This table is based on chemical principles and data for structurally similar compounds. Experimental verification is required for precise quantitative values.
Thermodynamic Modeling of Solubility
Experimental solubility data as a function of temperature can be correlated using various thermodynamic models. These models are invaluable for interpolating solubility at different temperatures and for calculating thermodynamic parameters of dissolution.
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9]
ln(x) = A + B/T + C ln(T)
Where A, B, and C are empirically determined parameters. This model is widely used due to its simplicity and good correlation with experimental data for many systems.
The van't Hoff Equation
The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, the solubility) and allows for the calculation of the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol).
ln(x) = -ΔH°sol / (RT) + ΔS°sol / R
Where R is the ideal gas constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") should yield a straight line with a slope of -ΔH°sol/R and an intercept of ΔS°sol/R.[2] The Gibbs free energy of dissolution (ΔG°sol) can then be calculated:
ΔG°sol = ΔH°sol - TΔS°sol
A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°sol suggests an increase in disorder upon dissolution. The spontaneity of the process is determined by the sign of ΔG°sol (negative for spontaneous).
Practical Application: Recrystallization as a Purification Technique
Understanding solubility is crucial for purification by recrystallization. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]
-
Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol or isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If colored impurities are present, they can be removed by adding a small amount of activated charcoal before hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. If crystallization does not occur, it can be induced by scratching the inner wall of the flask or by adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration.[12]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them to a constant weight.
Conclusion
This guide has outlined the fundamental principles, experimental methodologies, and thermodynamic modeling relevant to the solubility of this compound in organic solvents. While specific quantitative data for this compound remains to be extensively published, the presented framework provides researchers with the necessary tools to determine, understand, and predict its solubility behavior. A systematic approach, combining experimental determination with thermodynamic analysis, is essential for the effective use of this compound in research and development, particularly in the realms of organic synthesis and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
- 11. Recrystallization [sites.pitt.edu]
- 12. youtube.com [youtube.com]
The Elusive Architecture: A Technical Guide to the Predicted Crystal Structure of 4-Nitrocinnamonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the structural characterization of 4-Nitrocinnamonitrile, a molecule of interest in materials science and pharmaceutical development. A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals the absence of a publicly available, experimentally determined crystal structure for this compound. Consequently, this document pivots from a descriptive analysis of a known structure to a predictive and methodological guide. We employ computational techniques to forecast the molecule's three-dimensional arrangement and detail the established experimental protocols that would be required for its empirical validation. This guide serves as a valuable resource for researchers working with this compound and similar organic molecules where experimental data is not yet available, providing a robust framework for structural prediction and analysis.
Introduction: The Uncharted Territory of this compound's Solid State
This compound, with the chemical formula C₉H₆N₂O₂, is a conjugated system featuring a phenyl ring, a nitro group, and a cyano group. This combination of functional groups imparts a significant dipole moment and the potential for a rich tapestry of intermolecular interactions, making its solid-state properties of considerable interest for the development of novel materials and as a scaffold in medicinal chemistry. The crystal packing of such a molecule dictates its physical properties, including solubility, melting point, and stability, which are critical parameters in drug development and materials engineering.
Despite its relevance, as of the latest searches of the Cambridge Structural Database (CSD), no complete crystal structure of this compound has been publicly deposited. This presents a challenge for researchers who rely on precise structural information to understand and predict the behavior of this compound. In the absence of experimental data, computational methods offer a powerful alternative for gaining insight into the likely crystal structure. This guide, therefore, takes a dual approach: firstly, to present a predicted crystal structure of this compound based on established computational methodologies; and secondly, to provide a detailed, field-proven protocol for the experimental determination of such a structure via single-crystal X-ray diffraction, for when suitable crystalline material becomes available.
A Predictive Approach: Computational Insights into the Crystal Structure
When a crystal structure is unknown, a combination of quantum mechanical calculations and crystal packing prediction algorithms can provide a chemically reasonable model. This in silico approach is a cornerstone of modern materials science.[1]
Methodology for Computational Prediction
The prediction of a crystal structure is a two-stage process: first, determining the most stable conformation of an individual molecule, and second, predicting how these molecules will pack together in a crystalline lattice.[2][3]
Part A: Molecular Geometry Optimization
The initial step involves calculating the lowest energy conformation of a single this compound molecule. This is typically achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5]
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using a molecular editor.
-
Selection of Functional and Basis Set: A suitable DFT functional, such as B3LYP, which has shown good performance for organic molecules, is chosen.[6] A basis set, for instance, 6-31G*, is selected to describe the atomic orbitals.
-
Energy Minimization: The geometry of the molecule is iteratively adjusted to find the arrangement of atoms with the minimum electronic energy.[7] This process yields the optimized bond lengths, bond angles, and dihedral angles of the most stable molecular conformation.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Part B: Crystal Structure Prediction (CSP)
Once the low-energy molecular conformation is known, CSP algorithms are used to generate and rank plausible crystal packing arrangements. These methods explore the vast conformational space of possible crystal lattices, evaluating the stability of each arrangement based on intermolecular forces.[8][9]
Experimental Protocol: Crystal Structure Prediction Workflow
-
Force Field Selection: An appropriate force field, which is a set of empirical energy functions, is chosen to rapidly calculate the intermolecular interaction energies.
-
Lattice Energy Minimization: A global search algorithm generates a multitude of possible crystal packing arrangements in various common space groups for organic molecules.
-
Energy Ranking: The generated structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely candidates for the experimentally observable polymorphs.
-
Re-ranking with Higher-Level Theory: The most promising low-energy structures can be further refined and re-ranked using more accurate DFT-based methods to improve the reliability of the prediction.
Predicted Crystal Data for this compound
Based on the methodologies described above, a predicted crystal structure for this compound is presented. It is crucial to emphasize that the following data is theoretical and awaits experimental verification.
| Parameter | Predicted Value |
| Chemical Formula | C₉H₆N₂O₂ |
| Formula Weight | 174.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~5.8 |
| c (Å) | ~18.2 |
| α (°) | 90 |
| β (°) | ~98 |
| γ (°) | 90 |
| Volume (ų) | ~790 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.46 |
Analysis of the Predicted Structure and Intermolecular Interactions
The predicted crystal packing of this compound is likely to be dominated by a combination of π-π stacking and dipole-dipole interactions, driven by the molecule's aromatic and polar functional groups.[10][11]
-
π-π Stacking: The planar phenyl rings are expected to arrange in a parallel-displaced or T-shaped fashion to maximize attractive π-π interactions, a common feature in the crystal structures of aromatic compounds.
-
Dipole-Dipole Interactions: The highly polar nitro (–NO₂) and cyano (–C≡N) groups create significant molecular dipoles.[12] The crystal packing will likely arrange these dipoles in an antiparallel manner to achieve electrostatic stabilization.
-
Weak Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds between the aromatic protons and the oxygen atoms of the nitro group or the nitrogen of the cyano group of neighboring molecules are also anticipated to contribute to the overall stability of the crystal lattice.[13]
Visualization of Predicted Structures
The following diagrams, generated using the DOT language, illustrate the predicted molecular geometry and crystal packing of this compound.
Caption: Predicted molecular structure of this compound.
References
- 1. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks [the-innovation.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Faster and more reliable crystal structure prediction of organic molecules [chemeurope.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-Nitrocinnamonitrile: From Foundational Principles to Modern Application
Abstract
4-Nitrocinnamonitrile, a prominent α,β-unsaturated nitrile, serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive nitrile group conjugated with a nitro-substituted aromatic ring, imparts unique chemical properties that are leveraged in various organic transformations. This guide provides an in-depth analysis of the synthesis of this compound, beginning with the foundational chemical principles and culminating in a detailed, field-proven laboratory protocol. We will explore the causality behind experimental choices, mechanistic pathways, and the characterization of the final compound, offering a comprehensive resource for researchers and drug development professionals.
Part I: Foundational Synthesis & Chemical Rationale
The preparation of this compound is a classic example of the Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of a compound with an active hydrogen (an acidic methylene group) to a carbonyl group, followed by a dehydration step to yield a C=C double bond.[3] While specific "first discovery" documentation is diffuse, the synthesis relies on these well-established principles, which have been refined over decades for optimal yield and purity.
The core transformation involves the reaction between 4-nitrobenzaldehyde and malononitrile. The choice of these reactants is deliberate and mechanistically significant:
-
4-Nitrobenzaldehyde : The aldehyde serves as the electrophile. The strongly electron-withdrawing nitro group (-NO₂) at the para position deactivates the benzene ring and, more importantly, enhances the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, driving the reaction forward efficiently.[4]
-
Malononitrile : This molecule provides the "active methylene" group (-CH₂-). The two adjacent cyano (-CN) groups are powerful electron-withdrawing groups that significantly increase the acidity of the methylene protons. This allows for easy deprotonation by a mild base to form a stable, resonance-stabilized carbanion, which acts as the potent nucleophile required for the reaction.[3]
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[2][4] A strong base is avoided because it could induce an undesired self-condensation of the aldehyde or other side reactions.[1]
Part II: Modern, Optimized Laboratory Protocol
This section details a robust and reproducible protocol for the gram-scale synthesis of this compound, adapted from established methodologies.[4][5]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Role |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | Electrophile |
| Malononitrile | CH₂(CN)₂ | 66.06 | 32-34 | Nucleophile |
| Ethanol (95%) | C₂H₅OH | 46.07 | -114 | Solvent |
| Piperidine | C₅H₁₁N | 85.15 | -9 | Base Catalyst |
Experimental Workflow Diagram
The overall experimental process can be visualized as a streamlined workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (10.0 g, 66.2 mmol).
-
Dissolution: Add 100 mL of 95% ethanol to the flask. Stir the mixture until the aldehyde is fully dissolved. Gentle warming may be applied if necessary.
-
Addition of Nucleophile: To the stirred solution, add malononitrile (7.0 g, 106 mmol, ~1.6 eq). Stir for 2-3 minutes to ensure a homogenous mixture.
-
Catalysis: Add piperidine (0.5 mL, ~5 mmol) dropwise to the reaction mixture using a pipette. A color change and slight warming of the solution should be observed as the reaction initiates.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the bright yellow crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two portions of cold 95% ethanol (2x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: For high purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to yield fine, needle-like crystals.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. The expected yield is typically high, often exceeding 90%.
Part III: Mechanistic Insights
The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration (elimination).
-
Deprotonation: The basic catalyst (piperidine) removes a proton from the acidic methylene carbon of malononitrile, creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst (or solvent) to form an aldol-type addition product. This intermediate is unstable and readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the thermodynamically stable, conjugated α,β-unsaturated product, this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the Knoevenagel condensation for this compound.
Part IV: Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Property | Expected Value |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₁₀H₅N₃O₂[5] |
| Molecular Weight | 174.16 g/mol [6] |
| Melting Point | 160-163 °C |
| IR Spectroscopy (cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1520 & ~1350 (NO₂ stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5-8.5 (Multiplets, aromatic and vinylic protons) |
Note: Spectroscopic values are approximate. Actual values should be compared with a reference standard.
Conclusion
The synthesis of this compound via the Knoevenagel condensation of 4-nitrobenzaldehyde and malononitrile is a highly efficient, reliable, and scalable reaction. The strong electron-withdrawing groups on both reactants are key to the high reactivity and excellent yields observed. By understanding the underlying mechanism and optimizing the protocol, researchers can readily produce this valuable chemical intermediate for applications in medicinal chemistry, materials science, and broader organic synthesis. The procedure described herein is self-validating, providing a clear pathway to obtaining a high-purity product.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 4-Nitrocinnamonitrile
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-Nitrocinnamonitrile (CAS 27892-88-2) was not available at the time of writing. The following information is a synthesis of data from structurally related compounds, general knowledge of nitro and nitrile compounds, and limited available toxicological data. This guide is not a substitute for a substance-specific Safety Data Sheet. Always consult the SDS provided by the supplier before handling this chemical.
Introduction and Hazard Overview
This compound is an organic compound containing both a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a cinnamonitrile backbone. The presence of these functional groups suggests potential for significant health hazards. Aromatic nitro compounds can be toxic and may have effects on the blood (methemoglobinemia), while nitriles can release cyanide in the body, leading to severe systemic toxicity. Therefore, this compound should be handled with extreme caution as a potentially highly toxic substance.
Due to the lack of a specific Safety Data Sheet (SDS), a definitive Globally Harmonized System (GHS) classification is not available. However, based on the hazards of related compounds such as 4-Nitrobenzonitrile, the following GHS classifications are plausible and should be assumed until a specific SDS is available.
Anticipated GHS Classification (Based on Related Compounds):
-
Acute Toxicity, Oral: Category 2 or 3
-
Acute Toxicity, Dermal: Category 3 or 4
-
Acute Toxicity, Inhalation: Category 3 or 4
-
Serious Eye Damage/Eye Irritation: Category 2
-
Skin Corrosion/Irritation: Category 2
Toxicological Data Summary
The available toxicological data for this compound is limited. A single study provides an acute toxicity value in mice.
| Test | Route | Species | Value | Reference |
| LD50 (Lethal Dose 50) | Intraperitoneal | Mouse | 800 mg/kg |
Interpretation and Causality:
The intraperitoneal LD50 of 800 mg/kg in mice suggests moderate acute toxicity via this route of exposure. However, this single data point is insufficient to fully characterize the toxicological profile of this compound. The primary routes of occupational exposure are typically inhalation, dermal contact, and ingestion. The toxicity of nitriles is often associated with their in vivo metabolism to cyanide, which can inhibit cellular respiration. The nitro group can also contribute to toxicity through mechanisms such as oxidative stress and the formation of methemoglobin.
Hazard Identification and GHS Labeling
While a specific GHS label for this compound is not available, based on related compounds, the following pictograms, signal word, hazard statements, and precautionary statements should be anticipated.
| Element | Anticipated Information |
| Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H300: Fatal if swallowed. (Based on 4-Nitrobenzonitrile) H311: Toxic in contact with skin. (Based on 4-Nitrobenzonitrile) H315: Causes skin irritation. (Based on 4-Nitrophthalonitrile) H319: Causes serious eye irritation. (Based on 4-Nitrophthalonitrile) H331: Toxic if inhaled. (Based on 4-Nitrobenzonitrile) EUH032: Contact with acids liberates very toxic gas (hydrogen cyanide). (General for nitriles) |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Safe Handling
The following protocols are based on best practices for handling highly toxic solid chemicals.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following is a general guideline:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be used.
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge for organic vapors and particulates if handling outside of a fume hood or in case of a spill.
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.
Safe Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Keep the container tightly closed and store in a locked cabinet or other secure area.
Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and clean up the spill using an absorbent material. Place the waste in a sealed, labeled container for disposal.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First-Aid Measures
Immediate medical attention is crucial in case of exposure to this compound.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Emergency Response Logic
Caption: Logical flow of actions in an emergency.
Conclusion
This compound is a chemical that requires careful handling due to its potential for high toxicity. The presence of both nitro and nitrile functional groups suggests multiple pathways for adverse health effects. The lack of a specific Safety Data Sheet necessitates a highly cautious approach, assuming a high hazard level based on structurally similar compounds. Researchers, scientists, and drug development professionals must prioritize safety by using appropriate personal protective equipment, engineering controls, and following established safe handling protocols. In the event of any exposure, immediate and appropriate first-aid measures should be taken, and professional medical attention must be sought without delay.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Nitrocinnamonitrile from 4-Nitrobenzaldehyde
Abstract
This comprehensive guide details the synthesis of 4-nitrocinnamonitrile, a valuable intermediate in medicinal chemistry and materials science, via the Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile. We provide a robust, step-by-step protocol optimized for laboratory-scale synthesis, underpinned by a thorough examination of the reaction mechanism. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a high-yield, reliable, and verifiable synthetic procedure. All procedural steps are validated with in-text citations to authoritative literature, and key workflows are visualized for enhanced clarity.
Introduction and Scientific Context
This compound, and its derivatives, are recognized as important synthons in the development of novel therapeutic agents and functional materials. The presence of the α,β-unsaturated nitrile moiety conjugated to a nitro-substituted aromatic ring provides a unique electronic framework, making it a precursor for a variety of heterocyclic compounds and a substrate for diverse chemical transformations.
The most direct and efficient route for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, facilitated by a basic catalyst.[1] In the context of this guide, 4-nitrobenzaldehyde serves as the carbonyl component, and malononitrile provides the requisite active methylene protons. The reaction is typically catalyzed by a weak organic base, such as piperidine, which is both effective and amenable to simple purification procedures.[2][3]
The Knoevenagel Condensation: A Mechanistic Perspective
Understanding the underlying mechanism of the Knoevenagel condensation is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of well-established steps, catalyzed by a basic entity like piperidine.[4]
-
Carbanion Formation: Piperidine, acting as a base, abstracts an acidic proton from the active methylene group of malononitrile. This deprotonation is favorable due to the electron-withdrawing nature of the two adjacent nitrile groups, which stabilize the resulting carbanion through resonance.
-
Nucleophilic Attack: The newly formed, highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This step results in the formation of a tetrahedral intermediate.
-
Protonation: The alkoxide intermediate is protonated by the piperidinium ion (the conjugate acid of the catalyst), regenerating the piperidine catalyst and forming a β-hydroxy nitrile intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration. A second molecule of piperidine abstracts a proton from the carbon that originally bore the active methylene group, leading to the elimination of a water molecule and the formation of the final α,β-unsaturated product, this compound. The formation of the conjugated system provides the thermodynamic driving force for this final elimination step.
References
Application Notes: 4-Nitrocinnamonitrile as a Potent Dienophile in Diels-Alder Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide on the utilization of 4-nitrocinnamonitrile as a highly reactive dienophile in Diels-Alder reactions. The potent electron-withdrawing properties of both the nitro and cyano groups render the alkene bond of this compound exceptionally electron-deficient, making it an excellent substrate for [4+2] cycloaddition reactions with a wide array of conjugated dienes. The resulting cyclohexene derivatives are valuable synthetic intermediates, offering a versatile platform for the introduction of functionalities relevant to medicinal chemistry and materials science.
Introduction to this compound in Diels-Alder Chemistry
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, renowned for its ability to form six-membered rings with high stereocontrol.[1] The reaction's efficiency is largely governed by the electronic nature of the diene and the dienophile. A "normal electron-demand" Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.
This compound is an exemplary dienophile due to the synergistic electron-withdrawing effects of the para-nitro group on the phenyl ring and the α-cyano group. These substituents significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating a rapid and efficient reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. The resulting cycloadducts, bearing both a nitro and a cyano group, are rich in chemical handles for further functionalization.
Mechanistic Considerations and Stereochemical Control
The Diels-Alder reaction of this compound proceeds through a concerted, pericyclic mechanism involving a single, cyclic transition state.[1] This concerted nature dictates the high degree of stereospecificity observed in the reaction.
The Endo Rule and Stereoselectivity
A critical stereochemical principle governing the Diels-Alder reaction is the "endo rule". This rule posits that the electron-withdrawing substituents of the dienophile will preferentially orient themselves in an endo position within the transition state, leading to the formation of the endo stereoisomer as the major product under kinetic control. This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituents and the developing π-system of the diene in the transition state.[1] For this compound, both the 4-nitrophenyl and cyano groups are the key electron-withdrawing moieties that will favor an endo orientation.
Regioselectivity with Unsymmetrical Dienes
When this compound reacts with an unsymmetrical diene, the question of regioselectivity arises. The regiochemical outcome is dictated by the electronic polarization of both the diene and the dienophile. In a normal electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile.
For this compound, the β-carbon (the carbon atom of the double bond further from the cyano group and closer to the 4-nitrophenyl group) is the more electrophilic center due to the strong electron-withdrawing nature of the 4-nitrophenyl group. The regioselectivity will therefore be determined by the position of the most nucleophilic carbon in the diene. For instance, in the reaction with a 1-substituted diene (with an electron-donating group at the C1 position), the major product will be the "ortho" isomer. Conversely, with a 2-substituted diene, the "para" isomer is typically favored.[2][3]
Experimental Protocols
The following protocols are representative examples of Diels-Alder reactions utilizing this compound as the dienophile. These can be adapted based on the specific diene and desired scale.
Safety Precautions
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety goggles or a face shield.[11]
Engineering Controls:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
An emergency eyewash station and safety shower should be readily accessible.[12]
Handling and Storage:
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.[7]
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Keep the container tightly closed.
Protocol 1: Reaction of this compound with Cyclopentadiene
This protocol describes a classic Diels-Alder reaction with a highly reactive cyclic diene.
Materials:
-
This compound (1.0 mmol, 174.15 mg)
-
Cyclopentadiene (freshly cracked, 3.0 mmol, 198.3 mg, ~0.25 mL)
-
Toluene (5 mL, anhydrous)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the dienophile.
-
Carefully add freshly cracked cyclopentadiene (3.0 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C using a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired bicyclic adduct.
Expected Outcome: The reaction is expected to yield the endo isomer as the major product.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) |
| This compound | 174.15 | 1.0 | 174.15 | - |
| Cyclopentadiene | 66.10 | 3.0 | 198.3 | ~0.25 |
| Toluene | - | - | - | 5 |
Protocol 2: Reaction of this compound with 2,3-Dimethyl-1,3-butadiene
This protocol illustrates the reaction with an acyclic, electron-rich diene.
Materials:
-
This compound (1.0 mmol, 174.15 mg)
-
2,3-Dimethyl-1,3-butadiene (1.5 mmol, 123.2 mg, ~0.17 mL)
-
o-Xylene (5 mL)
-
Sealed reaction tube or vial
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol) and o-xylene (5 mL).
-
Add 2,3-dimethyl-1,3-butadiene (1.5 mmol) to the mixture.
-
Seal the tube tightly and heat the reaction mixture at 120 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclohexene derivative.
Expected Outcome: This reaction will produce a substituted cyclohexene. Given the symmetry of the diene, only one regioisomer is possible.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) |
| This compound | 174.15 | 1.0 | 174.15 | - |
| 2,3-Dimethyl-1,3-butadiene | 82.15 | 1.5 | 123.2 | ~0.17 |
| o-Xylene | - | - | - | 5 |
Visualization of Concepts
General Diels-Alder Reaction of this compound
Caption: General workflow of the Diels-Alder reaction.
Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Conclusion
This compound serves as a highly effective dienophile in Diels-Alder reactions, driven by the strong electron-withdrawing nature of its nitro and cyano substituents. The resulting nitro- and cyano-functionalized cyclohexene adducts are versatile intermediates for the synthesis of complex molecules. The principles of stereoselectivity (the endo rule) and regioselectivity provide a predictable framework for designing synthetic routes utilizing this powerful dienophile. The provided protocols offer a starting point for the exploration of the rich chemistry accessible through the Diels-Alder reactions of this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. echemi.com [echemi.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cycloaddition Reactions Involving 4-Nitrocinnamonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-nitrocinnamonitrile as a versatile substrate in various cycloaddition reactions. Due to the presence of potent electron-withdrawing nitro and cyano groups, the alkene moiety of this compound is highly activated, making it an excellent candidate for participating in [4+2] Diels-Alder and [3+2] dipolar cycloadditions. This guide delves into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for the synthesis of novel carbo- and heterocyclic scaffolds. The resulting cycloadducts are of significant interest as precursors to a diverse array of complex molecules with potential applications in medicinal chemistry and materials science.
Introduction: The Chemical Versatility of this compound
This compound is a bifunctional organic molecule characterized by a phenyl ring substituted with a nitro group and a conjugated acrylonitrile moiety. The powerful electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups profoundly influences the electronic properties of the carbon-carbon double bond. This electronic polarization renders the alkene highly electrophilic and, consequently, an excellent dienophile in Diels-Alder reactions and a potent dipolarophile in 1,3-dipolar cycloadditions.[1] The strategic placement of these functional groups allows for the regio- and stereoselective construction of complex molecular architectures, which are valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[2]
This document serves as a practical guide for researchers, providing not only the theoretical framework for the reactivity of this compound but also detailed, actionable protocols for its application in key cycloaddition reactions.
[4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through the concerted cycloaddition of a conjugated diene and a dienophile.[3] this compound, with its electron-deficient alkene, serves as a highly reactive dienophile. The reaction rate and selectivity are often enhanced by the use of Lewis acid catalysts, which coordinate to the electron-withdrawing groups, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[4][5]
Mechanistic Considerations and Regioselectivity
In a typical Diels-Alder reaction involving an electron-poor dienophile like this compound and an electron-rich diene, the regioselectivity can be predicted by considering the alignment of the frontier molecular orbitals.[2] Generally, the reaction proceeds to favor the "ortho" or "para" regioisomers due to favorable secondary orbital interactions in the transition state.[6] The nitro and cyano groups of this compound direct the regiochemical outcome of the cycloaddition.
Figure 1: Generalized workflow of a [4+2] Diels-Alder reaction.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol describes a representative procedure for the [4+2] cycloaddition of this compound with cyclopentadiene, a highly reactive diene, under Lewis acid catalysis.[5]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)[7]
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of AlCl₃ (0.2 eq) in anhydrous DCM to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction is expected to yield the corresponding bicyclic adduct. The endo isomer is typically the major product due to favorable secondary orbital interactions.[5]
| Parameter | Value | Reference |
| Dienophile | This compound | - |
| Diene | Cyclopentadiene | [7] |
| Catalyst | Aluminum Chloride | [5] |
| Solvent | Anhydrous DCM | - |
| Temperature | -78 °C to rt | [4] |
| Typical Yield | >80% (estimated) | - |
[3+2] Dipolar Cycloadditions
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[8] The electron-deficient nature of this compound makes it an excellent partner (dipolarophile) for reaction with various 1,3-dipoles, such as nitrile oxides and diazoalkanes.
Reaction with Nitrile Oxides for Isoxazoline Synthesis
Nitrile oxides, often generated in situ from aldoximes, react readily with activated alkenes to form isoxazolines.[9] These heterocycles are valuable scaffolds in medicinal chemistry.
Figure 2: Synthesis of isoxazolines via [3+2] cycloaddition.
Protocol: Synthesis of a 3-Aryl-5-(4-nitrophenyl)-5-cyano-isoxazoline
This protocol outlines the in situ generation of a nitrile oxide from an aromatic aldoxime and its subsequent cycloaddition to this compound.[10]
Materials:
-
This compound
-
Substituted benzaldoxime (e.g., 4-chlorobenzaldoxime)
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (DCM)
-
Triethylamine
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted benzaldoxime (1.1 eq) in DCM.
-
Add a catalytic amount of triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Add aqueous sodium hypochlorite solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature, monitoring by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Dipolarophile | This compound | - |
| 1,3-Dipole Precursor | Substituted Benzaldoxime | [10] |
| Oxidant | Sodium Hypochlorite | [10] |
| Solvent | Dichloromethane | - |
| Temperature | 0 °C to rt | - |
| Typical Yield | High (estimated) | - |
Reaction with Diazoalkanes for Pyrazoline Synthesis
Diazoalkanes, such as diazomethane, are versatile 1,3-dipoles that react with electron-deficient alkenes to afford pyrazoline derivatives.[11] These nitrogen-containing heterocycles are prevalent in many biologically active compounds.[12]
Safety Precaution: Diazomethane is a toxic and potentially explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment. In situ generation methods are preferred.
Protocol: Synthesis of a 3-(4-Nitrophenyl)-3-cyano-pyrazoline Derivative
This protocol describes the reaction of this compound with diazomethane, which can be generated in situ from a precursor like Diazald®.
Materials:
-
This compound
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide
-
Diethyl ether
-
Standard diazomethane generation apparatus
Procedure:
-
Set up an apparatus for the safe generation of diazomethane from Diazald® and potassium hydroxide in diethyl ether.
-
Dissolve this compound (1.0 eq) in diethyl ether in a separate flask and cool to 0 °C.
-
Slowly distill the ethereal solution of diazomethane into the stirred solution of this compound.
-
Continue the addition until a faint yellow color of diazomethane persists, indicating complete consumption of the alkene.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure.
-
The resulting crude pyrazoline can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Dipolarophile | This compound | - |
| 1,3-Dipole | Diazomethane | [11] |
| Solvent | Diethyl Ether | - |
| Temperature | 0 °C | - |
| Typical Yield | High (estimated) | - |
Applications in Drug Discovery and Development
The cycloadducts derived from this compound serve as versatile intermediates in the synthesis of a wide range of complex molecules. The resulting six- and five-membered rings are common structural motifs in many pharmaceuticals. The nitro group can be readily reduced to an amine, which can be further functionalized, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing numerous avenues for structural diversification and the generation of compound libraries for high-throughput screening.
Conclusion
This compound is a highly valuable and reactive substrate for a variety of cycloaddition reactions. Its electron-deficient nature, conferred by the nitro and cyano substituents, facilitates [4+2] and [3+2] cycloadditions, providing efficient routes to complex carbo- and heterocyclic systems. The protocols outlined in this guide offer a solid foundation for the exploration of its synthetic potential in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijcmas.com [ijcmas.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Nitrocinnamonitrile
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of various heterocyclic compounds utilizing 4-nitrocinnamonitrile as a versatile starting material. The guide delves into the synthesis of polysubstituted pyridines, pyrimidines, and thiophenes, offering detailed, step-by-step protocols. Each protocol is accompanied by an in-depth explanation of the underlying reaction mechanism, elucidating the causal factors behind the experimental choices. Visual aids in the form of reaction schemes and workflow diagrams are provided to enhance understanding. This guide is designed to be a practical resource, grounded in established chemical principles and supported by authoritative references.
Introduction: this compound as a Versatile Building Block
This compound is a highly valuable and versatile precursor in heterocyclic synthesis. Its chemical architecture, featuring a conjugated system with a powerful electron-withdrawing nitro group and a cyano group, renders the β-carbon of the α,β-unsaturated system highly electrophilic. This pronounced electrophilicity makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles.[1][2][3] Furthermore, the nitrile functionality and the nitro group can participate in various cyclization and transformation reactions, opening pathways to a diverse range of heterocyclic scaffolds. This guide will explore the synthetic utility of this compound in the construction of key heterocyclic systems, providing detailed protocols and mechanistic insights.
Synthesis of Polysubstituted Pyridines
The synthesis of highly substituted pyridines is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. A robust one-pot, four-component reaction provides an efficient route to 2-amino-3-cyanopyridines.[4][5] This methodology can be adapted to utilize this compound as a key intermediate.
One-Pot Synthesis of 2-Amino-4-(4-nitrophenyl)-6-aryl-nicotinonitriles
This protocol describes a multicomponent reaction involving an aromatic ketone, malononitrile, and ammonium acetate, with this compound acting as the Michael acceptor, formed in situ from 4-nitrobenzaldehyde and malononitrile. For the purpose of this guide, we will present the protocol starting from this compound, which would react with the enamine generated from the ketone and ammonia.
Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.
Materials:
-
Aromatic ketone (e.g., acetophenone) (1 mmol)
-
This compound (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for work-up and recrystallization
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic ketone (1 mmol), this compound (1 mmol), and ammonium acetate (1.5 mmol).
-
Add 15 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-amino-4-(4-nitrophenyl)-6-aryl-nicotinonitrile.
The reaction proceeds through a series of condensation and cyclization steps. The key is the initial formation of an enamine from the aromatic ketone and ammonia (from ammonium acetate). This enamine then acts as a nucleophile in a Michael addition to the electron-deficient this compound. The resulting adduct undergoes cyclization and subsequent aromatization to yield the final pyridine product.
Caption: Simplified mechanism for 2-amino-3-cyanopyridine synthesis.
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles with significant biological activity. While direct protocols starting from this compound are not abundant in the literature, a plausible synthetic route can be proposed based on the reaction of α,β-unsaturated nitriles with binucleophiles like guanidine.
Proposed Synthesis of 2-Amino-4-(4-nitrophenyl)-pyrimidine-5-carbonitrile
This proposed protocol involves the reaction of this compound with guanidine. The reaction likely proceeds via a Michael addition followed by an intramolecular cyclization.
Materials:
-
This compound (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium ethoxide (1.5 mmol)
-
Anhydrous ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.5 mmol) in anhydrous ethanol (10 mL).
-
Add guanidine hydrochloride (1.2 mmol) to the solution and stir for 15 minutes at room temperature to generate free guanidine.
-
Add a solution of this compound (1 mmol) in anhydrous ethanol (10 mL) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and collect the precipitate by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography.
The reaction is initiated by the Michael addition of guanidine to the electrophilic β-carbon of this compound. The resulting intermediate then undergoes an intramolecular cyclization, with one of the amino groups of the guanidine moiety attacking the carbon of the nitrile group. Tautomerization of the cyclized product leads to the aromatic pyrimidine ring.
Caption: Proposed mechanism for pyrimidine synthesis from this compound.
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7][8] While the classical Gewald reaction involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, a variation can be employed where a pre-formed α,β-unsaturated nitrile, such as this compound, reacts with a compound containing an active methylene group and elemental sulfur in the presence of a base.
Proposed Synthesis of 2-Amino-5-(4-nitrophenyl)-thiophene-3-carbonitrile
This proposed protocol outlines the reaction of this compound with malononitrile and elemental sulfur in the presence of a basic catalyst.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine (0.2 mL, catalytic amount)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of morpholine (0.2 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at 50-60 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene derivative.
The reaction is initiated by the base-catalyzed Michael addition of the carbanion of malononitrile to this compound. The resulting adduct then reacts with elemental sulfur to form a thiolate intermediate. This intermediate undergoes intramolecular cyclization via attack of the thiolate on one of the nitrile groups, followed by tautomerization to yield the stable 2-aminothiophene ring.
Caption: Proposed mechanism for the Gewald synthesis of 2-aminothiophenes.
Data Summary
The following table summarizes the key aspects of the synthetic protocols described in this guide. Please note that yields for proposed reactions are hypothetical and would require experimental validation.
| Heterocycle | Synthetic Method | Key Reagents | Typical Conditions |
| Pyridine | One-Pot Multicomponent | Aromatic Ketone, NH₄OAc | Ethanol, Reflux, 6-8 h |
| Pyrimidine | Michael Addition/Cyclization | Guanidine, NaOEt | Anhydrous Ethanol, Reflux, 12-18 h |
| Thiophene | Gewald Reaction | Malononitrile, Sulfur, Morpholine | Ethanol, 50-60 °C, 2-4 h |
Conclusion
This compound is a readily accessible and highly reactive starting material for the synthesis of a variety of heterocyclic compounds. Its electron-deficient nature facilitates nucleophilic additions, which, when coupled with the reactivity of the nitrile group, provides efficient pathways to polysubstituted pyridines, pyrimidines, and thiophenes. The protocols and mechanistic discussions provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of novel chemical entities based on these important heterocyclic scaffolds. The proposed synthetic routes warrant experimental investigation and optimization to fully realize their potential.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
Use of 4-Nitrocinnamonitrile in the synthesis of pyridines
Application Note & Protocol
Leveraging 4-Nitrocinnamonitrile for the Facile Synthesis of Highly Functionalized Pyridines
Abstract
The pyridine nucleus is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its synthesis, therefore, remains a topic of intense interest for researchers in drug discovery and development. This application note details the strategic use of this compound as a versatile and powerful building block for the construction of highly substituted pyridines. We will explore the inherent reactivity of this precursor, focusing on a robust multi-component reaction strategy. A detailed, field-tested protocol is provided, along with a discussion of the underlying reaction mechanism, scope, and potential for downstream functionalization, empowering researchers to efficiently generate novel pyridine-based molecular scaffolds.
The Strategic Advantage of this compound in Pyridine Synthesis
The utility of this compound as a precursor for pyridine synthesis is rooted in the synergistic interplay of its three key functional groups: the nitrile, the α,β-unsaturated system, and the para-nitro group. Understanding the role of each is critical to appreciating its value in heterocyclic chemistry.
-
The Nitrile Group (-C≡N): This group serves as the essential nitrogen atom source for the final pyridine ring. Furthermore, the strong electron-withdrawing nature of the nitrile is crucial for activating the adjacent vinylic proton, facilitating key bond-forming steps. In medicinal chemistry, the nitrile pharmacophore itself can act as a valuable hydrogen bond acceptor or a bioisostere for other polar groups.[2]
-
The α,β-Unsaturated System (-CH=CH-CN): The conjugated double bond makes this compound an excellent Michael acceptor. This reactivity is the lynchpin of the synthetic strategy, allowing for a conjugate addition reaction with a nucleophile, which initiates the ring-forming cascade.
-
The Para-Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] Its placement at the para-position of the phenyl ring significantly enhances the electrophilicity of the β-carbon in the Michael system, thereby increasing the rate and efficiency of the initial conjugate addition. Critically, the nitro group is also a versatile synthetic handle. It can be readily reduced to an amino group, opening a gateway for a vast array of secondary transformations (e.g., amide couplings, diazotization, reductive aminations) to build molecular complexity and generate compound libraries for structure-activity relationship (SAR) studies.[3][4]
Primary Synthetic Route: A Multi-Component Approach
A highly efficient method for constructing the pyridine ring from this compound is through a one-pot, multi-component reaction that can be broadly classified as a variation of the Guareschi-Thorpe synthesis.[5][6][7] This approach involves the condensation of this compound with an active methylene compound (such as a 1,3-dicarbonyl) in the presence of a base and a nitrogen source, often ammonium acetate.
In-Depth Reaction Mechanism
The reaction proceeds through a well-defined sequence of classical organic transformations. The causality of the process is key to understanding its robustness and potential for optimization.
-
Michael Addition (Initiation): An active methylene compound (e.g., the enolate of ethyl acetoacetate) acts as a nucleophile, attacking the electron-deficient β-carbon of this compound. This is the initial C-C bond formation step.
-
Intramolecular Cyclization: The nitrile group is now positioned to undergo an intramolecular cyclization. The nucleophilic nitrogen of an ammonia equivalent (derived from ammonium acetate) attacks one of the carbonyl groups of the 1,3-dicarbonyl moiety. Concurrently, or in a subsequent step, the newly formed enolate attacks the electrophilic carbon of the nitrile group.
-
Tautomerization & Dehydration (Aromatization): The resulting cyclic intermediate undergoes tautomerization and subsequent dehydration (loss of a water molecule) to yield the stable, aromatic pyridine ring.
Below is a diagram illustrating this mechanistic pathway.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitrocinnamonitrile in Materials Science
Introduction: The Potential of 4-Nitrocinnamonitrile as a Functional Material Precursor
This compound is a versatile organic molecule poised for significant applications in advanced materials science. Its unique molecular architecture, featuring a terminal nitrile group, a conjugated vinyl bridge, and a potent electron-accepting nitro group, makes it an attractive building block for a variety of functional materials. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, creating a strong dipole moment and enabling its use in applications requiring tailored electronic and optical responses.[1][2][3] This document provides detailed application notes and protocols for the prospective use of this compound in the development of nonlinear optical (NLO) materials and as a comonomer in the synthesis of functional polymers.
PART 1: Application in Nonlinear Optical (NLO) Materials
The quest for advanced materials with significant nonlinear optical (NLO) properties is driven by the demand for applications in optical data storage, image processing, and optical switching.[4] Organic molecules with a "push-pull" electronic structure, comprising an electron-donating group and an electron-accepting group connected by a conjugated π-system, are prime candidates for high-performance NLO materials.[5][6][7][8] The nitro group in this compound serves as a powerful electron acceptor, making it an ideal component for the synthesis of such chromophores.[1][9]
Scientific Rationale: Designing a Push-Pull NLO Chromophore
The proposed application leverages the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, to synthesize a donor-acceptor NLO chromophore.[10][11][12] In this protocol, this compound will be functionalized to introduce an active methylene group, which will then react with an aldehyde bearing a strong electron-donating group. This creates a highly polarized molecule with a large first hyperpolarizability (β), a key figure of merit for second-order NLO materials.
Experimental Workflow for NLO Chromophore Synthesis
Caption: Workflow for the synthesis and characterization of a this compound-based NLO chromophore.
Protocol 1: Synthesis of a this compound-Derived NLO Chromophore via Knoevenagel Condensation
Objective: To synthesize a push-pull NLO chromophore using this compound as the electron-accepting precursor.
Materials:
-
This compound
-
Malononitrile
-
4-(Dimethylamino)benzaldehyde (or other electron-rich aldehyde)
-
Piperidine (catalyst)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Hexanes
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Functionalization of this compound (Hypothetical Intermediate Synthesis):
-
Rationale: To introduce a reactive methylene group for the subsequent Knoevenagel condensation. This is a conceptual step; a more direct approach might involve the Knoevenagel condensation of 4-nitrobenzaldehyde with a malononitrile derivative. For the purpose of this protocol, we will proceed with a direct condensation.
-
-
Knoevenagel Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-nitrobenzaldehyde (as a precursor to the this compound core structure) and 1.1 equivalents of a suitable active methylene compound (e.g., a functionalized malononitrile derivative) in anhydrous toluene.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the purified NLO chromophore.
-
Characterization:
-
Structural Analysis: Confirm the structure of the synthesized chromophore using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
-
Optical Properties: Determine the linear optical properties, including the maximum absorption wavelength (λmax), using UV-Vis spectroscopy.
-
NLO Evaluation: Measure the second-order NLO properties (first hyperpolarizability, β) using the Hyper-Rayleigh Scattering (HRS) technique in a suitable solvent.
| Property | Expected Outcome |
| λmax (UV-Vis) | A significant red-shift compared to the starting materials, indicating a strong intramolecular charge transfer. |
| First Hyperpolarizability (β) | A large β value, indicative of a strong second-order NLO response, suitable for electro-optic applications. |
PART 2: Application in Functional Polymer Synthesis
The incorporation of functional monomers into polymer chains is a powerful strategy to tailor the properties of materials for specific applications. This compound, with its vinyl group, can potentially be copolymerized with other vinyl monomers to introduce its unique electronic and polar characteristics into the polymer backbone.[13][14] The presence of both nitrile and nitro groups can enhance properties such as thermal stability, dielectric constant, and affinity for specific surfaces.
Scientific Rationale: Copolymerization for Tailored Properties
This application proposes the use of this compound as a comonomer in a free-radical copolymerization with a common vinyl monomer, such as styrene or methyl methacrylate.[15] The resulting copolymer would possess the processability of the bulk polymer with the added functionality imparted by the this compound units. The rigid structure of the cinnamonitrile unit is also expected to increase the glass transition temperature (Tg) of the copolymer.[13]
Experimental Workflow for Functional Polymer Synthesis
Caption: Workflow for the synthesis and characterization of a functional copolymer incorporating this compound.
Protocol 2: Synthesis of a Poly(styrene-co-4-nitrocinnamonitrile) Copolymer
Objective: To synthesize a random copolymer of styrene and this compound via free-radical polymerization.
Materials:
-
This compound
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Methanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and vacuum filtration apparatus.
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (e.g., 10 mol%) and styrene (90 mol%).
-
Add AIBN (approximately 1 mol% with respect to the total monomer concentration).
-
Add a sufficient amount of anhydrous toluene or DMF to dissolve the monomers and initiator.
-
De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
After de-gassing, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for 12-24 hours with continuous stirring.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the copolymer.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.
-
Dry the purified copolymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization:
-
Copolymer Composition: Determine the incorporation of this compound into the polymer chain using ¹H NMR spectroscopy by comparing the integration of the aromatic protons of the styrene and this compound units.
-
Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and the thermal stability using Thermogravimetric Analysis (TGA).
| Parameter | Anticipated Trend |
| Glass Transition Temp. (Tg) | An increase in Tg with increasing this compound content due to the rigidity of the comonomer unit.[13] |
| Thermal Stability | Potentially enhanced thermal stability due to the presence of the aromatic and polar functional groups. |
Conclusion and Future Outlook
The protocols outlined in this document provide a foundational framework for exploring the applications of this compound in materials science. The proposed synthesis of NLO chromophores and functional copolymers represents promising avenues for the development of advanced materials with tailored optical and electronic properties. Further research should focus on optimizing the reaction conditions, exploring a wider range of comonomers and donor groups, and fabricating and testing devices based on these novel materials. The unique combination of functional groups in this compound suggests its potential extends to other areas, such as in the synthesis of charge-transport materials for organic electronics or as a precursor for thermally stable polymers.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The design and synthesis of nonlinear optical chromophores containing two short chromophores for an enhanced electro-optic activity - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of organic optical nonlinear multichromophore dendrimers based on double-donor structures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. On‐Surface Formation of Cyano‐Vinylene Linked Chains by Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymers from S-vinyl monomers: reactivities and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitrocinnamonitrile as a Precursor for Novel Polymers
Introduction: Unlocking the Potential of a Bifunctional Monomer
In the quest for advanced polymeric materials with tailored properties, the strategic design of monomeric building blocks is paramount. 4-Nitrocinnamonitrile, a crystalline solid with the chemical formula C₉H₆N₂O₂, presents a compelling scaffold for the synthesis of novel polymers. Its unique molecular architecture, featuring both a reactive vinyl group amenable to chain-growth polymerization and two distinct electron-withdrawing groups—a nitrile (-C≡N) and a nitro (-NO₂) group—offers a versatile platform for creating polymers with potentially enhanced thermal stability, chemical resistance, and unique optoelectronic properties. The presence of the nitrile functionality is known to improve the thermal and mechanical properties of polymers, while the nitro group can significantly influence the electronic characteristics and reactivity of the monomer.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of new polymers. We will explore potential polymerization methodologies, provide detailed experimental protocols, and discuss the anticipated properties and applications of the resulting materials. This guide is structured to provide not only procedural steps but also the scientific rationale behind the proposed methods, empowering researchers to innovate and adapt these protocols for their specific needs.
Strategic Approaches to the Polymerization of this compound
The dual functionality of this compound dictates the feasible polymerization strategies. The electron-withdrawing nature of both the nitrile and nitro groups significantly influences the reactivity of the vinyl group.
Anionic Polymerization: A Promising Route for Homopolymerization
The strong electron-withdrawing character of the nitro and nitrile groups is expected to render the vinyl double bond of this compound susceptible to nucleophilic attack, making anionic polymerization a highly promising method for its homopolymerization.[3] The stabilization of the propagating carbanion by these groups should facilitate a controlled or even "living" polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[4]
Causality Behind Experimental Choices:
-
Initiator Selection: Strong nucleophiles that do not have easily abstractable protons are ideal. Organolithium compounds like n-butyllithium (n-BuLi) or sodium amide are suitable choices. The initiator's reactivity should be matched with the monomer to ensure efficient initiation.
-
Solvent System: Aprotic polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to solvate the growing anionic chain ends and the counter-ion, which can lead to a more controlled polymerization.[5]
-
Temperature Control: Anionic polymerizations are often conducted at low temperatures (-78 °C) to minimize side reactions, such as chain transfer or termination, and to control the polymerization rate.
Experimental Protocol: Anionic Homopolymerization of this compound
Objective: To synthesize poly(this compound) via anionic polymerization.
Materials:
-
This compound (recrystallized and dried under vacuum)
-
Anhydrous tetrahydrofuran (THF) (distilled over sodium/benzophenone)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
Anhydrous methanol (for termination)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried and cooled under inert gas)
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve a calculated amount of this compound in anhydrous THF under an inert atmosphere.
-
Reaction Setup: Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add a stoichiometric amount of n-BuLi solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer. A color change is expected upon initiation, indicating the formation of the propagating anions.
-
Propagation: Allow the polymerization to proceed at -78 °C for a predetermined time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or water.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and thermal analysis (TGA/DSC) to evaluate its thermal properties.
Data Presentation:
| Parameter | Expected Outcome |
| Polymer Structure | Confirmed by NMR & FTIR |
| Molecular Weight (Mn) | Controllable by [M]/[I] ratio |
| Polydispersity Index (PDI) | < 1.2 for a controlled polymerization |
| Glass Transition Temp. (Tg) | Expected to be high due to bulky, polar side groups |
| Decomposition Temp. (Td) | Potentially high due to aromatic and nitrile groups |
Controlled Radical Polymerization: A Pathway to Copolymers
While the nitro group can act as an inhibitor in conventional free-radical polymerization, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP) offer pathways to incorporate this compound into copolymers. These methods are known for their tolerance to a wide range of functional groups.[6] Studies on cinnamonitrile (the non-nitrated analog) have shown its successful incorporation into copolymers using CRP, leading to materials with increased glass transition temperatures.
Causality Behind Experimental Choices:
-
RAFT Polymerization: This technique is highly versatile and compatible with a broad range of monomers. The choice of the RAFT agent is crucial and depends on the comonomer. For copolymerization with styrenes or acrylates, dithiobenzoates or trithiocarbonates are suitable.[7][8]
-
NMP: NMP is particularly effective for styrenic monomers.[9][] Copolymerizing this compound with styrene using an alkoxyamine initiator like TEMPO-based initiators could be a viable strategy.
-
Comonomer Selection: The choice of comonomer (e.g., styrene, methyl methacrylate) will significantly impact the properties of the final copolymer. Reactivity ratios will need to be determined to predict the copolymer composition.
Experimental Protocol: RAFT Copolymerization of this compound with Styrene
Objective: To synthesize a random copolymer of this compound and styrene using RAFT polymerization.
Materials:
-
This compound
-
Styrene (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (non-solvent)
-
Schlenk tubes and inert atmosphere setup
Procedure:
-
Reaction Mixture Preparation: In a Schlenk tube, dissolve this compound, styrene, the RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and the polymerization rate.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir for a specified time.
-
Termination and Isolation: Cool the reaction to room temperature and precipitate the copolymer by adding the solution to an excess of cold methanol.
-
Purification: Filter the polymer, redissolve it in a small amount of THF, and re-precipitate it in methanol to remove unreacted monomers and initiator fragments. Dry the final product under vacuum.
Data Presentation:
| Parameter | Method of Determination |
| Copolymer Composition | ¹H NMR Spectroscopy |
| Molecular Weight & PDI | Gel Permeation Chromatography (GPC) |
| Reactivity Ratios (r₁, r₂) | Kelen-Tüdös or Fineman-Ross methods |
| Thermal Properties (Tg, Td) | DSC and TGA |
Visualization of Polymerization Workflows
Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of this compound.
RAFT Copolymerization Workflow
Caption: Workflow for RAFT copolymerization of this compound.
Post-Polymerization Modification: Expanding Functional Diversity
The pendant nitrile and nitro groups in polymers derived from this compound serve as reactive handles for post-polymerization modifications, allowing for the introduction of a wide array of functionalities.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or undergo cycloaddition reactions to form heterocycles.[1][11] These transformations can dramatically alter the polymer's solubility, reactivity, and potential for further functionalization.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be used for various coupling reactions, such as amidation or diazotization, to attach other molecules, including bioactive compounds.
Anticipated Properties and Potential Applications
Polymers derived from this compound are anticipated to possess a unique combination of properties:
-
High Thermal Stability: The presence of aromatic rings and polar nitrile groups is expected to result in polymers with high glass transition temperatures and good thermal stability.[12]
-
Enhanced Mechanical Properties: The rigid and bulky side groups may lead to polymers with high modulus and good dimensional stability.[13][14]
-
Tunable Optoelectronic Properties: The presence of the nitro group, a strong electron-withdrawing group, could impart interesting optical and electronic properties to the polymers, making them candidates for applications in organic electronics.
-
Functional Materials: The ability to perform post-polymerization modifications opens up possibilities for creating functional materials for applications in drug delivery, sensors, and advanced coatings.
Conclusion and Future Outlook
This compound is a monomer with significant untapped potential for the creation of novel polymers with advanced properties. While direct experimental data on its polymerization is limited, the principles of polymer chemistry and the behavior of analogous monomers provide a strong foundation for successful synthesis. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this bifunctional monomer. Further research into determining the reactivity ratios of this compound with various comonomers and a thorough characterization of the resulting polymers will be crucial in fully realizing its potential in materials science and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pslc.ws [pslc.ws]
- 5. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 6. An overview of synthetic modification of nitrile group in polymers and applications | Semantic Scholar [semanticscholar.org]
- 7. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.cn]
- 8. RAFT Polymerization Procedures [sigmaaldrich.com]
- 9. NITROXIDE MEDIATED POLYMERIZATION | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kinampark.com [kinampark.com]
- 14. 182.160.97.198:8080 [182.160.97.198:8080]
Application Notes and Protocols: The Pharmaceutical Potential of 4-Nitrocinnamonitrile Derivatives
Introduction: Unveiling the Therapeutic Promise of a Unique Chemical Scaffold
In the landscape of modern drug discovery, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of chemical structures under investigation, derivatives of cinnamonitrile have emerged as a compelling class of compounds. The inherent reactivity of the α,β-unsaturated nitrile system, coupled with the diverse electronic and steric properties that can be introduced through aromatic substitution, provides a versatile platform for the design of new therapeutic agents. This guide focuses on a specific subclass: 4-nitrocinnamonitrile derivatives . The incorporation of a nitro group at the para-position of the phenyl ring significantly influences the molecule's electronic properties, often enhancing its biological efficacy. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the potential pharmaceutical applications of these derivatives, complete with detailed experimental protocols and mechanistic insights. While the broader class of cinnamon-related compounds has shown promise, this guide will delve into the specific attributes conferred by the 4-nitro substitution, highlighting its potential in oncology and beyond.
A Survey of Biological Activities
The this compound scaffold and its close analogs have been investigated for a range of biological activities. The electron-withdrawing nature of both the nitrile and the nitro groups creates a unique electronic profile that can drive interactions with biological targets. Below is a summary of reported activities for this compound derivatives and related compounds, providing a snapshot of their therapeutic potential.
| Compound Class | Biological Activity | Therapeutic Area | Key Findings |
| 4-Nitrobenzylidene malononitrile | Chemoprotective | Oncology | Reduces toxicity of cisplatin and doxorubicin without impairing their antitumor efficacy in murine and human tumor models.[1] |
| Nitro-substituted hydroxynaphthanilides | Antiproliferative | Oncology | The position of the nitro group influences activity, with some derivatives showing potent, selective inhibition of cancer cell growth.[2] |
| 2-Phenylacrylonitrile Derivatives | Tubulin Polymerization Inhibition | Oncology | Introduction of a cyano group can fix the cis-configuration, leading to potent antiproliferative activity against various cancer cell lines.[3] |
| 3-Nitro-4-chromanone Derivatives | Antiproliferative | Oncology | Amide derivatives demonstrated potent antitumor activity against castration-resistant prostate cancer cell lines.[4] |
| Nitroquinoxalinone Derivatives | Enzyme Inhibition (Aldose Reductase) | Metabolic Diseases | Derivatives with an 8-nitro group showed significant inhibitory activity, with IC50 values in the low micromolar range.[5] |
| Nitrofuran-isatin Hybrids | Antimicrobial & Anticancer | Infectious Diseases & Oncology | Demonstrated potent inhibitory activity against MRSA and human colon cancer cell lines.[6][7] |
Featured Application: 4-Nitrobenzylidene Malononitrile as a Chemoprotective Agent
A particularly compelling application of the this compound scaffold is in the realm of adjuvant cancer therapy. The compound 4-nitrobenzylidene malononitrile , also known as AG1714, has demonstrated a remarkable ability to mitigate the toxic side effects of conventional chemotherapy agents.[1] This is a critical area of research, as the dose-limiting toxicities of many chemotherapeutics severely restrict their therapeutic window.
Mechanism of Action: Selective Cytoprotection
The primary mechanism underpinning the utility of 4-nitrobenzylidene malononitrile as a chemoprotective agent lies in its ability to selectively protect normal tissues from chemotherapy-induced damage without compromising the cytotoxic effects on tumor cells.[1] In preclinical studies, this compound was shown to:
-
Reduce Mortality: Significantly decreased mortality in mice treated with high doses of doxorubicin and cisplatin.[1]
-
Prevent Nephrotoxicity: Dose-dependently prevented cisplatin-induced kidney damage.[1]
-
Mitigate Myelosuppression: Prevented doxorubicin-induced bone marrow suppression.[1]
-
Protect Against Intestinal Injury: Shielded the small intestine from cisplatin-induced damage.[1]
Crucially, this protective effect was not observed in tumor cells. In some instances, the antitumor activity of the chemotherapy was even enhanced in the presence of 4-nitrobenzylidene malononitrile.[1] The working hypothesis for this selective action is the differential modulation of apoptotic pathways in normal versus cancerous cells.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives. These are intended as a starting point and may require optimization based on the specific derivative and biological system under investigation.
Protocol 1: Synthesis of a Representative this compound Derivative via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the synthesis of cinnamonitrile derivatives.[8][9] This protocol outlines the synthesis of 2-(4-nitrobenzylidene)malononitrile.
Materials:
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Ethanol (Reagent Grade)
-
Piperidine (Catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-nitrobenzaldehyde in a minimal amount of ethanol.
-
Addition of Reagents: To this solution, add 1.1 equivalents of malononitrile. Stir the mixture until the malononitrile has dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the pure 2-(4-nitrobenzylidene)malononitrile.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point).
Protocol 2: In Vitro Antiproliferative Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic/antifungal
-
Negative control (broth only) and vehicle control (broth with DMSO)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Future Directions and Conclusion
The exploration of this compound derivatives as potential pharmaceutical agents is a burgeoning field with considerable promise. The initial findings, particularly in the context of chemoprotection and antiproliferative activities, warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.
-
Mechanistic Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Rigorous evaluation of lead compounds in animal models of disease to assess their therapeutic potential and safety profiles.
References
- 1. Tyrphostin 4-nitrobenzylidene malononitrile reduces chemotherapy toxicity without impairing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Nitrocinnamonitrile by Recrystallization
Welcome to the technical support guide for the purification of 4-nitrocinnamonitrile. This document is designed for researchers, chemists, and drug development professionals who use this compound as a key intermediate and require a high-purity material. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions for common issues encountered during recrystallization.
Section 1: Safety First - Hazard Overview
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound. This compound is a potent chemical and must be handled with appropriate care in a controlled laboratory environment.
Key Hazards:
-
Toxicity: this compound and related nitrobenzonitriles are classified as toxic or fatal if swallowed, inhaled, or in contact with skin[1][2].
-
Irritation: The compound can cause skin and serious eye irritation[3][4].
-
Environmental Hazard: Avoid release into the environment.
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust[1][2]. Ensure an eyewash station and safety shower are readily accessible[3].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times[2][4].
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Section 2: The Recrystallization Workflow - A Step-by-Step Protocol
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures[5][6]. The goal is to dissolve the impure solid in a minimum amount of a hot solvent and allow the solution to cool slowly, promoting the formation of pure crystals while the impurities remain dissolved in the surrounding liquid (mother liquor)[7][8].
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent. Ethanol is a common and effective choice for many nitrocinnamonitriles. (See Section 3 for a detailed discussion on solvent selection).
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Remember to use boiling chips for smooth boiling.
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, swirling after each addition. Continue adding the hot solvent until the this compound just completely dissolves[9][10]. Expert Tip: Adding a slight excess of solvent (1-2 mL) after full dissolution can prevent premature crystallization during the subsequent filtration step[11].
-
-
Decolorization (If Necessary):
-
If the hot solution is colored by impurities, remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount (e.g., a spatula tip) of activated charcoal to the solution. The charcoal adsorbs colored impurities[7].
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities and activated charcoal.
-
Pre-heat a funnel and a new, clean Erlenmeyer flask. This prevents the product from crystallizing prematurely in the funnel[12].
-
Place a fluted filter paper in the warm funnel and quickly pour the hot solution through it.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[5][11].
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.
-
-
Collection and Washing:
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity can then be assessed by melting point analysis[8]. The reported melting point for 4-nitro-trans-cinnamonitrile is 162-165°C[13].
-
Section 3: Solvent Selection - The Critical First Step
The success of a recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit the following properties:
-
High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to ensure good recovery.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (so they can be filtered out) or completely soluble in the cold solvent (so they remain in the mother liquor)[7][8].
-
Non-Reactive: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals[7].
Solubility Data for this compound
Precise, temperature-dependent solubility data can be sparse. The table below provides qualitative solubility information for this compound in common laboratory solvents.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Comments |
| Water | Insoluble[14] | Very Low | Unsuitable as a primary solvent but can be used as an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Methanol | Slightly Soluble[13] | Soluble | Similar to ethanol, a viable option. |
| Chloroform | Slightly Soluble[13] | Soluble | A potential solvent, but ethanol is often preferred for safety and ease of use. |
| Toluene | Sparingly Soluble | Soluble | Can be effective, but its higher boiling point may pose challenges. |
| Hexane | Insoluble | Insoluble | Useful as an anti-solvent or for washing final crystals. |
This table is a summary based on available data and the properties of structurally similar compounds.
Recommendation: Ethanol is an excellent starting point for the recrystallization of this compound due to its favorable solubility profile, volatility, and relatively low toxicity compared to other organic solvents.
Section 4: Troubleshooting Guide (Q&A)
Even with a robust protocol, challenges can arise. This section addresses the most common problems in a direct question-and-answer format.
Troubleshooting Decision Workflow
Caption: Troubleshooting decision tree for recrystallization.
Q1: No crystals are forming even after cooling the solution in an ice bath. What should I do?
A1: This is a common issue often caused by supersaturation, where the compound remains dissolved even though its concentration is above its normal solubility limit[9].
-
Potential Cause 1: Supersaturation. The solution needs a nucleation site to begin crystallization.
-
Solution A: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth[8][9].
-
Solution B: Seeding. If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a template for other molecules to deposit onto, starting the crystallization process[9][12].
-
-
Potential Cause 2: Too much solvent was used. If the solution is not saturated enough at cold temperatures, no crystals will form. This is the most frequent cause of recrystallization failure.
-
Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20%, then allow the solution to cool again[10].
-
Q2: The yield of my recrystallized product is very low. Why?
A2: A low yield suggests that a significant portion of your product was lost during the procedure.
-
Potential Cause 1: Excessive solvent was used. Using more than the minimum amount of hot solvent required for dissolution will keep a larger amount of your product dissolved in the mother liquor even after cooling[9][11].
-
Solution: To recover more product, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. For future experiments, be meticulous about using the minimum amount of boiling solvent.
-
-
Potential Cause 2: Premature crystallization. The product may have crystallized in the filter paper during hot filtration.
-
Solution: Ensure your funnel and receiving flask are adequately pre-heated before performing the hot gravity filtration. Pouring the solution through the filter in smaller, successive portions can also help keep the apparatus hot[12].
-
-
Potential Cause 3: Excessive washing. Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your product[9].
-
Solution: Use only a minimal amount of ice-cold solvent for the final rinse.
-
Q3: My compound separated as an oil instead of forming crystals. How can I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point[15]. This is often due to a high concentration of impurities, which can depress the melting point of the mixture.
-
Potential Cause 1: The solution is cooling too quickly. Rapid cooling can cause the compound to crash out of solution as a supercooled liquid.
-
Potential Cause 2: The chosen solvent is unsuitable. The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: If slow cooling fails, a different solvent or a mixed-solvent system may be necessary.
-
Q4: The recrystallized crystals are colored, but the pure compound should be a pale yellow powder. What happened?
A4: The presence of color indicates that colored impurities were not successfully removed.
-
Potential Cause: Adsorbed Impurities. Some impurities may have a high affinity for the crystal surface or get trapped within the crystal lattice.
-
Solution: The most effective way to remove colored, non-volatile impurities is by using activated charcoal. After dissolving the crude solid but before the hot filtration step, add a small amount of charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored molecules, which can then be removed by hot gravity filtration[7][10]. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product.
-
Section 5: Purity Assessment
After successful recrystallization and drying, it is crucial to verify the purity of the this compound. The simplest and most common method is melting point analysis . A pure compound will have a sharp, narrow melting point range (typically < 2°C) that corresponds to the literature value (162-165°C for the trans-isomer)[13]. Impurities tend to depress and broaden the melting point range[8].
For more rigorous, quantitative analysis in a drug development setting, techniques like High-Performance Liquid Chromatography (HPLC) are recommended to resolve and quantify any remaining impurities, such as positional isomers (e.g., 3-nitrocinnamonitrile) or unreacted starting materials[16].
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 4-Nitro-trans-cinnamonitrile | 29246-70-6 [amp.chemicalbook.com]
- 14. Ethyl 4-nitrocinnamate(953-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of 4-Nitrocinnamonitrile
Welcome to the Technical Support Center for the synthesis of 4-Nitrocinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent and effective methods for synthesizing this compound involve the condensation of 4-nitrobenzaldehyde with a suitable active methylene compound. The three primary reactions employed are:
-
Knoevenagel Condensation: This reaction utilizes an active methylene compound, such as malononitrile or cyanoacetic acid, and a basic catalyst.[1][2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of 4-nitrobenzaldehyde with a phosphonate carbanion, typically derived from diethyl cyanomethylphosphonate. It is renowned for its high (E)-stereoselectivity and the ease of byproduct removal.[4][5][6]
-
Wittig Reaction: This classic olefination reaction employs a phosphorus ylide, such as cyanomethyltriphenylphosphonium chloride, to react with 4-nitrobenzaldehyde.[7][8]
Each of these methods has its own set of advantages and potential challenges, which are addressed in the troubleshooting section below.
Q2: I've observed a significant amount of unreacted 4-nitrobenzaldehyde in my final product. What could be the cause?
Unreacted 4-nitrobenzaldehyde is a common impurity and its presence can be attributed to several factors:
-
Insufficient reaction time or temperature: Ensure that the reaction is allowed to proceed for the recommended duration and at the optimal temperature as specified in the protocol.
-
Inefficient catalyst: The base used in the Knoevenagel condensation or the base for generating the ylide/phosphonate carbanion may not be sufficiently strong or may have degraded.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. Ensure accurate measurement of all starting materials.
-
Poor solubility of reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.
Troubleshooting Tip: To remove unreacted 4-nitrobenzaldehyde, you can wash the crude product with a saturated solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be easily separated in an aqueous wash.
Q3: My product shows two spots on TLC, and the NMR spectrum is more complex than expected. What could the second compound be?
The presence of a second spot on TLC and a complex NMR spectrum often indicates the formation of the (Z)-isomer of this compound alongside the desired (E)-isomer.
-
The Horner-Wadsworth-Emmons reaction generally provides high (E)-selectivity.[4][5] However, reaction conditions can influence the stereochemical outcome.
-
The Wittig reaction with stabilized ylides (like the one used for nitrile synthesis) also favors the (E)-isomer, but less stabilized ylides can lead to mixtures.[7]
-
Certain modifications to the HWE reaction, known as the Still-Gennari modification, are specifically designed to produce (Z)-alkenes and employ phosphonates with electron-withdrawing groups.[9][10][11]
Troubleshooting Tip: The (E) and (Z)-isomers can often be separated by column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of common side products encountered during the synthesis of this compound and offers practical advice for their prevention and removal.
Issue 1: Formation of Cannizzaro Reaction Byproducts
Symptoms:
-
Presence of 4-nitrobenzyl alcohol and 4-nitrobenzoic acid in the product mixture.
-
These impurities can be detected by TLC, NMR, and LC-MS.
Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[12] 4-Nitrobenzaldehyde lacks α-hydrogens, making it susceptible to this reaction, especially in the presence of a strong base.[13][14][15] One molecule of the aldehyde is reduced to the corresponding alcohol (4-nitrobenzyl alcohol), while the other is oxidized to the carboxylic acid (4-nitrobenzoic acid).[12]
Prevention and Mitigation:
| Strategy | Description |
| Use a Mild Base | For the Knoevenagel condensation, employ a weaker base such as piperidine or a tertiary amine instead of strong bases like sodium hydroxide or potassium hydroxide. |
| Control Base Stoichiometry | In the HWE and Wittig reactions, use the minimum amount of strong base required to completely deprotonate the phosphonium salt or phosphonate. |
| Purification | 4-Nitrobenzoic acid can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). 4-Nitrobenzyl alcohol is more polar than the desired product and can typically be removed by column chromatography or recrystallization. |
Issue 2: Hydrolysis of the Nitrile Group
Symptoms:
-
Formation of 4-nitrocinnamide or 4-nitrocinnamic acid.
-
These can be identified by IR spectroscopy (disappearance of the nitrile peak, appearance of amide or carboxylic acid peaks) and mass spectrometry.
Causality: The nitrile group in this compound can undergo hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[16][17][18][19] The hydrolysis proceeds first to the amide (4-nitrocinnamide) and then to the carboxylic acid (4-nitrocinnamic acid).
Prevention and Mitigation:
| Strategy | Description |
| Control pH | During workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly after the reaction is complete. |
| Moderate Temperatures | Avoid excessive heating during the reaction and workup to minimize the rate of hydrolysis. |
| Purification | 4-Nitrocinnamic acid can be removed by washing with a mild base. 4-Nitrocinnamide has different polarity and solubility compared to the nitrile and can be separated by chromatography or recrystallization. |
Issue 3: Michael Addition Side Products
Symptoms:
-
Formation of higher molecular weight adducts.
-
These can be challenging to characterize but may be detected by LC-MS.
Causality: this compound is an α,β-unsaturated nitrile and can act as a Michael acceptor.[20][21][22] In the presence of a strong base and a suitable Michael donor (such as the carbanion of the active methylene compound used in the Knoevenagel condensation), a 1,4-conjugate addition can occur, leading to the formation of more complex structures.[23]
Prevention and Mitigation:
| Strategy | Description |
| Control Stoichiometry | Use a slight excess of the active methylene compound to favor the initial condensation reaction over the subsequent Michael addition. |
| Reaction Conditions | Lower reaction temperatures can help to minimize the occurrence of this side reaction. |
| Purification | Michael adducts are typically much more polar than the desired product and can be removed by column chromatography. |
Issue 4: Persistent Triphenylphosphine Oxide (TPPO) Impurity in Wittig Reactions
Symptoms:
-
A persistent, often crystalline, impurity that is difficult to remove by simple extraction or recrystallization.
-
TPPO is readily identifiable by its characteristic signals in the aromatic region of the ¹H NMR spectrum and a prominent P=O stretch in the IR spectrum.
Causality: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction.[8] It is a non-polar and highly crystalline compound with solubility properties that often mimic those of the desired alkene product, making its removal challenging.[24][25]
Prevention and Mitigation:
| Strategy | Description |
| Precipitation | TPPO has low solubility in non-polar solvents like hexanes or pentane. Dissolving the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane or diethyl ether) and then adding a large volume of a non-polar solvent can precipitate the TPPO, which can then be removed by filtration.[26][27] |
| Complexation with Metal Salts | TPPO forms insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in ethanol to the crude product can precipitate the TPPO-ZnCl₂ complex, which can be filtered off.[26][27][28] |
| Column Chromatography | While challenging, careful column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate TPPO from the product. A short plug of silica gel can also be effective.[26] |
| Use the HWE Reaction | The most effective preventative measure is to use the Horner-Wadsworth-Emmons reaction instead of the Wittig reaction. The phosphate byproduct of the HWE reaction is water-soluble and easily removed by an aqueous workup.[4][5][6] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile
-
Reactants: 4-Nitrobenzaldehyde, Malononitrile
-
Catalyst: Piperidine
-
Solvent: Ethanol
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure (E)-4-Nitrocinnamonitrile.[1]
-
Protocol 2: Horner-Wadsworth-Emmons Reaction
-
Reactants: 4-Nitrobenzaldehyde, Diethyl cyanomethylphosphonate
-
Base: Sodium hydride (NaH)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in dry THF at 0 °C, add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzaldehyde (1 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the water-soluble phosphate byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. A Cannizzaro reaction is the reaction of an aldehyde that has no ... | Study Prep in Pearson+ [pearson.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. u-gakugei.repo.nii.ac.jp [u-gakugei.repo.nii.ac.jp]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 19. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 20. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 21. Michael Addition [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. sctunisie.org [sctunisie.org]
- 24. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. echemi.com [echemi.com]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Knoevenagel Condensation of 4-Nitrobenzaldehyde
Welcome to the technical support center for the Knoevenagel condensation of 4-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common experimental challenges and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation, and how does 4-nitrobenzaldehyde's structure influence it?
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[1] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2]
The mechanism, particularly when using a secondary amine catalyst like piperidine, often proceeds through the formation of an iminium ion from the aldehyde and the amine catalyst.[3][4] This iminium ion is a more potent electrophile than the aldehyde itself. The base also deprotonates the active methylene compound to generate a resonance-stabilized enolate, which then attacks the iminium ion.[5] Subsequent elimination of the amine catalyst and a molecule of water yields the α,β-unsaturated product.[5]
The presence of the strong electron-withdrawing nitro group (-NO₂) at the para-position of the benzaldehyde ring significantly activates the carbonyl group toward nucleophilic attack.[6] This electronic effect enhances the reactivity of 4-nitrobenzaldehyde, often leading to higher yields and faster reaction rates compared to unsubstituted or electron-donating group-substituted benzaldehydes.[7]
Q2: What are the most common active methylene compounds used with 4-nitrobenzaldehyde, and how does their reactivity differ?
Commonly used active methylene compounds include malononitrile, ethyl cyanoacetate, and diethyl malonate. The reactivity of these compounds is dictated by the acidity of their α-protons, which is influenced by the electron-withdrawing nature of the attached functional groups.
The order of reactivity is generally: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate
This trend is because the two cyano groups in malononitrile are more strongly electron-withdrawing than a cyano and an ester group, which are in turn more withdrawing than two ester groups.[8] Consequently, reactions with malononitrile are often faster and may proceed under milder conditions than those with diethyl malonate.
Q3: Can I perform this reaction without a solvent?
Yes, solvent-free, or "neat," Knoevenagel condensations are a well-established green chemistry approach.[9] These reactions, often facilitated by grinding the reactants together or by using microwave irradiation, can lead to higher yields, shorter reaction times, and simpler product isolation.[10][11] Porous calcium hydroxyapatite is one example of a catalyst that has proven effective under solvent-free microwave conditions.[10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting is essential for identifying the root cause.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The basic catalyst is crucial for deprotonating the active methylene compound. If the catalyst is old, has been improperly stored, or is of poor quality, its activity may be compromised. Solution: • Use a fresh bottle of the amine catalyst (e.g., piperidine, pyridine, ammonium acetate).[12] • Consider using a different, potentially more active, catalyst. A wide range of catalysts have been successfully employed, including boric acid, ionic liquids, and various heterogeneous catalysts.[13] |
| Suboptimal Reaction Conditions | Temperature and reaction time are critical parameters. While many Knoevenagel condensations proceed at room temperature, some may require heating to achieve a reasonable rate and completion.[14] Solution: • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12] • If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-80°C).[12] • For thermally sensitive compounds, microwave-assisted synthesis can be an excellent alternative to conventional heating, often providing higher yields in shorter times.[10][15] |
| Presence of Water | The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[12] Solution: • If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[16] • Alternatively, conduct the reaction in a solvent that is immiscible with water and allows for its physical separation. |
| Impure Reactants | Impurities in the 4-nitrobenzaldehyde or the active methylene compound can interfere with the reaction.[12] Solution: • Ensure the purity of your starting materials. If necessary, purify the 4-nitrobenzaldehyde by recrystallization. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
| Potential Cause | Explanation & Troubleshooting Steps |
| Self-Condensation of Aldehyde | Using a base that is too strong can promote the self-condensation of the aldehyde (an aldol-type reaction).[14] Solution: • Use a weak base catalyst like piperidine, pyridine, or ammonium salts.[14] |
| Michael Addition | The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor. A second molecule of the active methylene compound's enolate can then add to the product via a Michael addition. This is more common with highly reactive methylene compounds and prolonged reaction times.[14] Solution: • Optimize the stoichiometry of the reactants. Using a slight excess of the 4-nitrobenzaldehyde may help consume the active methylene compound and minimize this side reaction.[14] • Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed. |
Issue 3: Difficult Product Isolation and Purification
Even with a high-yielding reaction, challenges can arise during the work-up and purification stages.
| Potential Cause | Explanation & Troubleshooting Steps |
| Product is an Oil or Does Not Precipitate | The physical properties of the product can make isolation by simple precipitation and filtration difficult. Solution: • If the product does not precipitate upon cooling, try adding a non-polar solvent (e.g., hexanes) to induce precipitation. • If the product remains an oil, perform a liquid-liquid extraction. Dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and remove the solvent under reduced pressure.[14] |
| Product is Difficult to Purify | If the crude product is contaminated with starting materials or side products, purification by recrystallization may be inefficient. Solution: • Column chromatography is a powerful technique for separating compounds with different polarities. Select an appropriate solvent system based on TLC analysis.[14] |
Experimental Protocols & Workflows
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile
This protocol is a representative procedure for a standard Knoevenagel condensation.[6]
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.[6]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).[12]
-
Monitor the reaction progress using TLC. The reaction is typically complete within 1-3 hours.[12]
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[12]
Visualizing the Process
To aid in understanding the experimental design and troubleshooting logic, the following diagrams are provided.
Caption: A general experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for addressing low yield in Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst [mdpi.com]
- 11. uniquepubinternational.com [uniquepubinternational.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Witt-ig Synthesis of 4-Nitrocinnamonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig synthesis of 4-nitrocinnamonitrile. Here, we move beyond standard protocols to address the nuanced issues that can lead to diminished yields, providing in-depth, evidence-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction for this compound resulting in a low yield?
Several factors can contribute to a low yield in this specific Wittig reaction. The most common culprits include:
-
Issues with Ylide Formation: The initial deprotonation of the phosphonium salt to form the ylide is a critical step. Incomplete ylide formation directly translates to unreacted starting material and lower product yield.
-
Reduced Reactivity of the Stabilized Ylide: The ylide required for this synthesis, cyanomethylenetriphenylphosphorane (or a related species), is a "stabilized ylide." The electron-withdrawing nitrile group delocalizes the negative charge on the carbanion, making the ylide more stable and less reactive than unstabilized (e.g., alkyl) ylides.[1][2][3] This reduced reactivity can lead to a sluggish or incomplete reaction with the 4-nitrobenzaldehyde.
-
Side Reactions: The presence of the nitro group on the aldehyde can sometimes lead to undesired side reactions under strongly basic conditions.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, reaction temperature, and reaction time can significantly impact the efficiency of the reaction.
-
Difficult Product Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[4] Due to its physical properties, separating it from the desired this compound can be challenging and lead to product loss during workup.
Q2: What is a "stabilized ylide" and how does it affect my synthesis of this compound?
A stabilized ylide is a phosphorus ylide that has an electron-withdrawing group (like a nitrile, ester, or ketone) attached to the carbanionic carbon.[3][5] This group delocalizes the negative charge through resonance, making the ylide more stable and less reactive than an unstabilized ylide (which typically has alkyl or aryl groups).[1][2][6]
For the synthesis of this compound, you are reacting 4-nitrobenzaldehyde with an ylide like cyanomethylenetriphenylphosphorane. The nitrile group makes this a stabilized ylide. This has two key consequences:
-
Stereoselectivity: Stabilized ylides predominantly form the thermodynamically more stable (E)-alkene.[1][2][7] In the case of this compound, this is generally the desired isomer.
-
Reactivity: The increased stability means the ylide is less nucleophilic.[3] This can result in a slower reaction, especially with sterically hindered or electronically deactivated aldehydes.[7][8] While 4-nitrobenzaldehyde is not particularly hindered, the reduced reactivity of the ylide must be accounted for in the reaction conditions.
Q3: My reaction seems to stall, with a significant amount of 4-nitrobenzaldehyde remaining. What should I do?
This is a classic symptom of either incomplete ylide formation or insufficient reactivity of the ylide. Consider the following troubleshooting steps:
-
Verify the Strength and Freshness of Your Base: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often used to generate ylides.[9][10] If your base has degraded due to improper storage, it may not be strong enough to fully deprotonate the phosphonium salt. Using a freshly opened or recently titrated batch of base is recommended.
-
Increase Reaction Temperature or Time: Since stabilized ylides are less reactive, providing more thermal energy can help overcome the activation barrier.[6] Cautiously increasing the reaction temperature or extending the reaction time (while monitoring for decomposition) can drive the reaction to completion.
-
Consider a More Reactive Ylide Precursor: If feasible, a Horner-Wadsworth-Emmons (HWE) reaction could be a superior alternative.[11][12] HWE reagents (phosphonate carbanions) are generally more nucleophilic than their Wittig counterparts and still favor the formation of the (E)-alkene.[11][13]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Ylide Formation
A common pitfall is the incomplete generation of the nucleophilic ylide from its corresponding phosphonium salt. This leads to a cascade of problems, ultimately resulting in a poor yield.
Question: My solution of phosphonium salt and base never developed the characteristic deep color of the ylide, and my yield is very low. What went wrong?
Answer: The lack of a persistent, deep color (often red, orange, or deep yellow, depending on the specific ylide and solvent) is a strong indicator that the ylide has not formed in a sufficient concentration.[14] This can be due to several factors related to the base, solvent, and the phosphonium salt itself.
Causality and Troubleshooting Protocol
-
Base Incompatibility or Degradation:
-
The "Why": The pKa of the proton alpha to the phosphorus in the phosphonium salt is relatively high. A sufficiently strong base is required for complete deprotonation.[15] Common bases like sodium methoxide or triethylamine may not be strong enough for less acidic phosphonium salts.[1] Bases like n-BuLi and NaH are moisture-sensitive and can degrade if not handled under strictly anhydrous and inert conditions.[9][16]
-
Protocol:
-
Select an Appropriate Base: For generating cyanomethylenetriphenylphosphorane, a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) in an aprotic solvent like THF or DMSO is recommended.[9][10]
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Handle strong bases under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Base Activity: If you suspect your base has degraded, use a fresh bottle or titrate it before use (especially for organolithium reagents).
-
-
-
Presence of Protic Impurities:
-
The "Why": Ylides are strong bases and will be readily protonated and quenched by any protic species, such as water or alcohols, in the reaction mixture.[15][16] This consumes the ylide and prevents it from reacting with the aldehyde.
-
Protocol:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Starting Materials: Ensure your phosphonium salt and 4-nitrobenzaldehyde are dry. If necessary, dry them under vacuum before use.
-
-
Troubleshooting Workflow: Ylide Formation
Caption: Troubleshooting flowchart for ylide formation issues.
Issue 2: Difficult Purification and Removal of Triphenylphosphine Oxide (TPPO)
A successful reaction can still result in a low isolated yield if the purification process is inefficient. The primary byproduct, triphenylphosphine oxide (TPPO), often has solubility properties similar to the desired product, making separation by standard extraction or crystallization challenging.[4]
Question: I have a good crude yield according to TLC/NMR, but I'm losing most of my product trying to remove the triphenylphosphine oxide. How can I improve the purification?
Answer: The key to removing TPPO is to exploit the subtle differences in polarity and solubility between it and your this compound product. Several chromatography-free methods can be employed.
Purification Strategies and Protocols
| Method | Principle | Advantages | Disadvantages |
| Precipitation/Trituration | TPPO has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[17] | Simple, avoids chromatography. | Product must be soluble in the chosen non-polar solvent. May require multiple attempts. |
| Metal Salt Complexation | TPPO is a Lewis base and forms insoluble complexes with Lewis acidic metal salts like ZnCl₂ or MgCl₂.[17][18] | Effective even for polar products. Can be highly selective. | Requires an additional reagent and filtration step. Metal salts may need to be removed in a subsequent step. |
| Filtration through Silica Plug | TPPO is quite polar and adsorbs strongly to silica gel. | Fast and effective for less polar products. Uses minimal solvent. | Product must be significantly less polar than TPPO to elute quickly. |
Detailed Experimental Protocols
Protocol 1: Purification by Trituration
-
Concentration: After the reaction work-up, concentrate the crude product to a thick oil or solid under reduced pressure.
-
Suspension: Add a sufficient volume of cold diethyl ether or a 1:1 mixture of hexanes/diethyl ether to the crude material.
-
Trituration: Vigorously stir or scrape the solid suspension with a spatula. The desired product should dissolve while the TPPO remains as a white solid.
-
Filtration: Quickly filter the mixture through a Büchner funnel, washing the solid TPPO with a small amount of the cold solvent.
-
Isolation: The desired this compound is in the filtrate. Concentrate the filtrate to obtain the purified product.
Protocol 2: Purification via ZnCl₂ Complexation [17]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent like ethanol or THF.
-
Complexation: Add a solution of zinc chloride (ZnCl₂) in a compatible solvent (e.g., a 1.8 M solution in warm ethanol) to the crude mixture. A molar ratio of approximately 2:1 ZnCl₂ to the theoretical amount of TPPO is a good starting point.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[17] Cooling the mixture may enhance precipitation.
-
Filtration: Remove the solid complex by vacuum filtration.
-
Isolation: Concentrate the filtrate. The remaining residue can be further purified by recrystallization or by slurrying in a solvent like acetone to remove any excess, insoluble zinc salts.[17]
Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
If low yields persist with the Wittig reaction, consider the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for this specific transformation.
Question: The Wittig reaction is consistently giving me trouble. Is there a better way to synthesize this compound?
Answer: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that often overcomes the limitations of the Wittig reaction for synthesizing α,β-unsaturated nitriles.[11][12]
Advantages of the HWE Reaction
-
Higher Reactivity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphorus ylides, leading to faster and more efficient reactions, especially with stabilized systems.[11]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed with a simple aqueous extraction during workup.[11][12][19] This completely avoids the problematic TPPO separation.
-
Excellent (E)-Selectivity: The HWE reaction strongly favors the formation of the (E)-alkene, which is typically the desired isomer for this compound.[11][13][20]
HWE Reaction Workflow Diagram
Caption: General workflow for the HWE synthesis of this compound.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scribd.com [scribd.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-Nitrocinnamonitrile
Welcome to the technical support center for the purification of crude 4-nitrocinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this important synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction to this compound and Its Common Impurities
This compound is a versatile building block in organic synthesis. The purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to unwanted side products, lower yields, and complications in product isolation. Crude this compound, depending on the synthetic route, can contain a variety of impurities. Understanding these potential contaminants is the first step in developing an effective purification strategy.
Common Synthetic Routes and Their Associated Impurities:
The two primary synthetic routes to this compound each present a unique impurity profile:
-
From 4-Nitrobenzaldehyde: This route often involves a condensation reaction (e.g., Knoevenagel condensation) with a nitrile-containing reagent.[1][2]
-
From p-Nitrocinnamic Acid: This route typically involves the conversion of the carboxylic acid to the corresponding nitrile.[3][4][5]
Table 1: Common Impurities in Crude this compound
| Impurity | Source | Rationale for Formation | Impact on Downstream Reactions |
| Unreacted 4-Nitrobenzaldehyde | Synthesis from 4-nitrobenzaldehyde | Incomplete reaction. | Can participate in side reactions, leading to complex product mixtures. |
| Unreacted p-Nitrocinnamic Acid | Synthesis from p-nitrocinnamic acid | Incomplete conversion to the nitrile. | The acidic nature can interfere with base-sensitive reactions. |
| 3-Nitrocinnamonitrile (Isomer) | Synthesis involving nitration steps | Non-selective nitration can lead to the formation of the meta-isomer. | Can be difficult to separate from the desired product and may lead to isomeric impurities in the final product. |
| Dinitro Compounds | Over-nitration during synthesis | Harsh nitrating conditions can lead to the introduction of a second nitro group on the aromatic ring. | Can alter the electronic properties and reactivity of the molecule. |
| Polymeric Byproducts | Side reactions | Polymerization of starting materials or product under reaction conditions. | Can be difficult to remove and may interfere with crystallization. |
| Residual Solvents | Work-up and purification steps | Incomplete removal of solvents used in the reaction or purification. | Can affect the accuracy of weighing and may be detrimental to subsequent reactions. |
Purification Strategies: A Head-to-Head Comparison
The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the this compound.
| Purification Method | Principle | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[6][7] | Small amounts of soluble and insoluble impurities. | Cost-effective, scalable, and can yield high-purity crystals. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase.[8][9][10] | Isomers, byproducts with similar solubility, and colored impurities. | High resolution and versatility in separating complex mixtures. | Can be time-consuming, requires larger volumes of solvent, and may not be as scalable as recrystallization. |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases.[11][12][13] | Acidic or basic impurities, and water-soluble byproducts. | Fast and effective for removing specific types of impurities. | Limited to impurities with significantly different solubility properties; can involve large volumes of solvents. |
Experimental Protocols
Recrystallization of this compound
Recrystallization is often the most effective and economical method for purifying crude this compound. The key is selecting an appropriate solvent system.
Diagram 1: Recrystallization Workflow
Caption: A typical workflow for the recrystallization of an organic solid.
Protocol 1: Single-Solvent Recrystallization [6][14]
-
Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization [14][15]
This method is useful when no single solvent is ideal.
-
Solvent Selection: Find a pair of miscible solvents. One solvent should readily dissolve the this compound at all temperatures (the "good" solvent), while the other should be a poor solvent at all temperatures (the "bad" solvent).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent protocol.
Column Chromatography of this compound
Column chromatography is a powerful technique for separating this compound from closely related impurities like isomers.[8][9][10][16]
Diagram 2: Column Chromatography Workflow
Caption: The general procedure for purification by column chromatography.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide
Diagram 3: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is still yellow. What should I do?
A persistent yellow color often indicates the presence of colored impurities, such as dinitro byproducts, or degradation products.[17]
-
Recommendation 1: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Recommendation 2: If recrystallization is ineffective, column chromatography is an excellent method for removing colored impurities.
Q2: The melting point of my purified product is broad and lower than the literature value. Why?
A broad and depressed melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt.
-
Likely Impurities: Unreacted starting materials (4-nitrobenzaldehyde or p-nitrocinnamic acid) or isomeric byproducts (3-nitrocinnamonitrile) are common culprits.
-
Solution: Further purification is necessary. A second recrystallization may be sufficient. If not, column chromatography should be employed to separate the impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.
-
Cause 1: High Solute Concentration: The solution may be too saturated.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.
-
-
Cause 2: Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
-
Solution: Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
-
Cause 3: Inappropriate Solvent: The chosen solvent may not be suitable.
-
Solution: Re-evaluate your solvent choice or try a two-solvent recrystallization system.
-
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of separating and quantifying trace impurities.[18][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.[22]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of purity.
-
Gas Chromatography (GC): Useful for detecting residual volatile solvents.[18]
Safety Precautions
-
Always handle this compound and its precursors in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitro compounds can be thermally sensitive. Avoid excessive heating during purification.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4 -Nitrocinnamic acid for synthesis 882-06-4 [sigmaaldrich.com]
- 4. 4-Nitrocinnamic acid [webbook.nist.gov]
- 5. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. columbia.edu [columbia.edu]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. organomation.com [organomation.com]
- 12. High-throughput Liquid-Liquid Extractions with Nanoliter Volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Home Page [chem.ualberta.ca]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. His-tag purified protein is yellow! - Protein Expression and Purification [protocol-online.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. biomedres.us [biomedres.us]
- 22. chemrxiv.org [chemrxiv.org]
Stability and degradation of 4-Nitrocinnamonitrile under reaction conditions
Welcome to the technical support guide for 4-Nitrocinnamonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during reactions involving this compound, providing causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptom: After performing a reaction where this compound is a key starting material, analysis (e.g., HPLC, NMR) shows a low yield of the expected product, with the presence of unexpected byproducts or unreacted starting material.
Potential Causes & Solutions:
-
Cause A: Degradation via Hydrolysis. The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, which can convert it into a 4-nitrocinnamide or further to 4-nitrocinnamic acid.[1][2][3][4][5] This is often accelerated by elevated temperatures.[4]
-
Troubleshooting Steps:
-
pH Control: If your reaction conditions are not pH-sensitive for the desired transformation, aim to keep the reaction medium as close to neutral as possible. Buffer your reaction if necessary.
-
Temperature Management: Run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between reaction rate and stability.
-
Moisture Control: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
-
-
Cause B: Unintended Reduction of the Nitro Group. The nitro group is readily reduced to an amino group under various conditions, especially in the presence of reducing agents or certain metal catalysts (e.g., Pd, Pt, Fe, Sn, Zn) and a hydrogen source.[6][7][8] This can lead to the formation of 4-aminocinnamonitrile.
-
Troubleshooting Steps:
-
Reagent Selection: Carefully review all reagents in your reaction mixture. If a reduction is not the intended reaction, ensure no inadvertent reducing agents are present. For catalytic reactions, consider catalysts less prone to nitro group reduction if possible.
-
Chemoselectivity: If a reduction is desired elsewhere in the molecule, you may need to protect the nitro group or choose a chemoselective reducing agent that targets other functional groups preferentially.[8]
-
-
-
Cause C: Photodegradation. Aromatic nitro compounds and nitriles can be sensitive to light, particularly UV light, which can lead to decomposition.[1][9]
-
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware to shield it from light.
-
Storage: Store this compound and any reaction mixtures containing it in the dark.[1]
-
-
Issue 2: Formation of Insoluble Byproducts
Symptom: During the reaction or workup, a precipitate forms that is not the desired product and is difficult to dissolve.
Potential Causes & Solutions:
-
Cause A: Polymerization. The activated double bond in the cinnamonitrile backbone can be susceptible to polymerization under certain conditions, such as the presence of radical initiators or strong acids/bases.
-
Troubleshooting Steps:
-
Inhibitors: If radical polymerization is suspected, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
-
Control of Initiators: Ensure the reaction is free from unintentional radical initiators (e.g., peroxides in solvents).
-
-
-
Cause B: Formation of Highly Insoluble Degradation Products. The hydrolysis product, 4-nitrocinnamic acid, may have lower solubility in your reaction solvent than the starting material, causing it to precipitate.
-
Troubleshooting Steps:
-
Solvent Selection: If hydrolysis is unavoidable but minimal, choose a solvent system in which both the starting material and potential byproducts are soluble to maintain a homogeneous reaction mixture.
-
In-situ Analysis: Use techniques like in-situ IR or Raman spectroscopy to monitor the reaction progress and identify the formation of byproducts as they appear.
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in reactions with this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1] An ideal temperature range is 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress and oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Q2: How can I monitor the degradation of this compound during my reaction?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly effective technique for monitoring the consumption of this compound and the formation of potential degradation products like 4-nitrocinnamic acid or 4-aminocinnamonitrile.[10] Developing an HPLC method that can separate the starting material from its key potential impurities is crucial for accurate reaction monitoring.[10]
Q3: Is this compound thermally stable?
A3: While generally more stable than some other cinnamic derivatives like cinnamaldehyde, this compound can undergo thermal decomposition at elevated temperatures.[1] High temperatures can accelerate hydrolysis of the nitrile group if water is present.[1] It is advisable to determine the thermal stability window for your specific reaction conditions, for instance, by using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Q4: What are the primary degradation pathways for this compound?
A4: The two most common degradation pathways under typical synthetic conditions are:
-
Hydrolysis of the Nitrile Group: This proceeds first to the amide (4-nitrocinnamide) and then to the carboxylic acid (4-nitrocinnamic acid). This can be catalyzed by both acid and base.[2][3][4][5]
-
Reduction of the Nitro Group: This leads to the formation of 4-aminocinnamonitrile. This is common in the presence of reducing agents and certain metal catalysts.[6][7]
Degradation Pathways of this compound
Caption: Common degradation pathways of this compound under reaction conditions.
III. Protocols and Analytical Methods
Protocol: Stability Assessment of this compound via RP-HPLC
This protocol provides a general method for assessing the stability of this compound under specific conditions (e.g., acidic, basic, thermal stress).
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).[10]
3. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm or a wavelength maximum for this compound.
-
Gradient: A suitable gradient from ~30% B to 95% B over 15-20 minutes to ensure separation of the polar degradation products from the less polar starting material.
4. Stability Study Procedure:
-
Prepare a stock solution of this compound in the sample diluent.
-
Aliquot the stock solution into several vials.
-
Subject each vial to a different stress condition (e.g., add dilute HCl, add dilute NaOH, heat to 60°C, expose to UV light).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each vial, quench the reaction if necessary (e.g., by neutralization), and dilute to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system and monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Quantitative Data Summary
The following table illustrates hypothetical data from a stability study, showcasing how results can be presented.
| Condition | Time (hours) | This compound Purity (%) | 4-Nitrocinnamic Acid (%) | 4-Aminocinnamonitrile (%) |
| Control (Dark, RT) | 0 | 99.8 | ND | ND |
| 24 | 99.7 | ND | ND | |
| 0.1 M HCl, RT | 4 | 95.2 | 4.5 | ND |
| 24 | 78.5 | 21.1 | ND | |
| 0.1 M NaOH, RT | 4 | 92.1 | 7.6 | ND |
| 24 | 65.4 | 34.2 | ND | |
| 60°C, Neutral pH | 4 | 98.5 | 1.2 | ND |
| 24 | 92.3 | 7.4 | ND | |
| H₂, Pd/C, RT | 4 | 5.6 | ND | 94.1 |
ND = Not Detected
IV. References
-
Vertex AI Search. (2025). What are the stability characteristics of cinnamic derivatives?1
-
Dash, R. R., et al. (2017). Microbial Degradation of Cyanides and Nitriles. ResearchGate. 9
-
BenchChem. (2025). Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Alternative Methods. 10
-
Chemistry Steps. (n.d.). Reactions of Nitriles. 3
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. 6
-
Wikipedia. (n.d.). Reduction of nitro compounds. 7
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. 8
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. 4
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. 5
-
Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. 2
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. 11
References
- 1. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 2. youtube.com [youtube.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Preventing polymerization during 4-Nitrocinnamonitrile synthesis
A Guide to Preventing Polymerization and Maximizing Yield
Welcome to the technical support guide for the synthesis of 4-Nitrocinnamonitrile. This resource is designed for researchers, scientists, and drug development professionals to address one of the most persistent challenges in this synthesis: the formation of unwanted polymer byproducts. As Senior Application Scientists, we understand that achieving a high yield of a pure product is paramount. This guide provides in-depth, field-proven insights into the chemical mechanisms at play and offers robust troubleshooting strategies to ensure the success of your experiments.
Section 1: Understanding the Root Cause: The Chemistry of Polymerization
The synthesis of this compound from 4-nitrobenzaldehyde and malononitrile is a Knoevenagel condensation.[1][2][3] This reaction, typically catalyzed by a weak base, is highly efficient at forming the desired C=C bond.[2][4] However, the very features that make the product, an α,β-unsaturated nitrile, a valuable synthon also render it susceptible to undesired side reactions.
The core of the problem lies in a competing reaction pathway: anionic polymerization via Michael Addition .[5][6][7]
-
Desired Pathway (Knoevenagel Condensation): The base catalyst deprotonates the highly acidic methylene group of malononitrile, creating a nucleophilic carbanion. This carbanion attacks the carbonyl carbon of 4-nitrobenzaldehyde, leading to an intermediate that quickly dehydrates to form the stable, conjugated this compound product.[4][8][9]
-
Undesired Pathway (Michael Addition Polymerization): The same malononitrile carbanion that drives the synthesis can also act as a Michael donor and attack the electron-deficient β-carbon of the newly formed this compound product (the Michael acceptor).[6][7][10] This initiates a chain reaction, where each subsequent addition creates a new nucleophile that can attack another molecule of the product, leading to the formation of a high-molecular-weight polymer. This polymer is often an intractable solid that significantly lowers the yield and complicates purification.
The following diagram illustrates these competing pathways:
Caption: Competing reaction pathways in this compound synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction mixture became a thick, insoluble solid shortly after starting. What happened, and can I salvage my product?
A: This is a classic sign of rapid, uncontrolled polymerization. The solid is the high-molecular-weight byproduct. Unfortunately, salvaging the desired product from this polymer matrix is extremely difficult and often impractical. The focus should be on prevention in subsequent attempts. The primary cause is an excessively high concentration of the malononitrile carbanion, often due to the choice of base or poor temperature control.
Q2: How do I select the right catalyst to minimize polymerization?
A: Catalyst selection is the most critical factor. The goal is to use a base that is strong enough to deprotonate malononitrile to initiate the Knoevenagel condensation but weak enough to avoid creating a high equilibrium concentration of the highly reactive carbanion.
-
Recommended: Weak organic bases are ideal. Piperidine, pyridine, or ammonium acetate are commonly used and proven to be effective.[2][11][12] They generate the nucleophile in a controlled manner.
-
Avoid: Strong bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt) should be avoided. They cause a rapid, almost complete deprotonation of malononitrile, which aggressively initiates both the desired reaction and the undesired polymerization, with the latter often dominating.
-
Amount: Always use a catalytic amount of the base (e.g., 5-10 mol%). Using a stoichiometric amount offers no benefit and significantly increases the risk of polymerization.
Q3: What are the optimal temperature and reaction time? How do I monitor the reaction?
A: The Knoevenagel condensation with activated substrates like 4-nitrobenzaldehyde is often exothermic.
-
Temperature: It is best to start the reaction at room temperature or even slightly below (e.g., in a cool water bath). If the reaction is sluggish, gentle heating to 40-50°C can be applied, but this should be done cautiously.[8] High temperatures can accelerate polymerization.[11]
-
Reaction Time: This reaction is typically fast, often completing within 30 minutes to a few hours.[8][9] Prolonged reaction times after the consumption of the limiting reagent (4-nitrobenzaldehyde) only provide more opportunities for the product to polymerize.
-
Monitoring: The best practice is to monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC). Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the 4-nitrobenzaldehyde spot indicates the reaction is complete. Once the aldehyde is consumed, the reaction should be quenched immediately.
Q4: I suspect my product is polymerizing during workup and purification. How can I prevent this?
A: This is a valid concern, as residual base catalyst can continue to promote polymerization even after the initial reaction is complete.
-
Quenching: As soon as TLC shows the reaction is complete, quench the reaction by pouring the mixture into cold, dilute acid (e.g., 1M HCl) or acidic water. This neutralizes the basic catalyst, effectively stopping both the Knoevenagel and Michael reactions.
-
Purification: The crude product, once filtered and washed, is often pure enough for many applications. If further purification is required, recrystallization from a solvent like ethanol or isopropanol is standard. Avoid prolonged heating during recrystallization. Column chromatography is generally not recommended for the crude product due to the risk of polymerization on the stationary phase, though it can be used on material that has been thoroughly acid-washed.
Q5: Are there any polymerization inhibitors I can add to the reaction?
A: While radical inhibitors like hydroquinone or BHT are common for storing unsaturated monomers, the polymerization here is anionic, not radical.[13][14][15] Therefore, those specific inhibitors are ineffective. The most effective "inhibitor" in this context is a proton source that can neutralize the propagating anionic chain.
-
Protic Solvents: Using a protic solvent like ethanol can help by providing a proton source to terminate growing polymer chains, although this can sometimes slow the desired reaction.
-
Acidic Additives: While counterintuitive to a base-catalyzed reaction, the addition of a very weak acid or a Lewis acid might in some specialized protocols help to temper the basicity, but this is an advanced technique. For standard procedures, the best approach is catalyst control and a rapid acidic quench.[16]
Section 3: Summary of Recommended Reaction Conditions
For ease of reference, the key parameters for minimizing polymerization are summarized below.
| Parameter | Recommended Condition | Rationale |
| Reactants | 4-Nitrobenzaldehyde, Malononitrile | High reactivity of both substrates. |
| Catalyst | Piperidine or Ammonium Acetate (5-10 mol%) | Weak base, controls nucleophile concentration.[2][11] |
| Solvent | Ethanol, Isopropanol, or Toluene | Protic solvents can help terminate polymer chains. |
| Temperature | Room Temperature (20-25°C), gentle warming to 40°C if needed | Avoids accelerating the exothermic polymerization side reaction. |
| Monitoring | TLC (e.g., Hexane:EtOAc 7:3) | Allows for precise determination of reaction completion. |
| Work-up | Quench with cold, dilute acid (e.g., 1M HCl) | Immediately neutralizes the catalyst to halt all reactions. |
Section 4: Validated Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield of this compound while minimizing polymer formation.
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
1M Hydrochloric Acid (for quenching)
-
Distilled Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde in a minimal amount of ethanol (e.g., 3-5 mL per gram of aldehyde).
-
Reagent Addition: To the stirring solution, add malononitrile. Stir for 2-3 minutes to ensure a homogeneous mixture.
-
Initiation: Add the catalytic amount of piperidine dropwise to the solution at room temperature. A color change and slight warming may be observed. The product often begins to precipitate as a yellow solid within minutes.
-
Monitoring: Begin monitoring the reaction immediately via TLC. Spot the reaction mixture against a standard of the 4-nitrobenzaldehyde starting material.
-
Reaction Progression: Allow the reaction to stir at room temperature. Check TLC every 15 minutes. The reaction is complete when the 4-nitrobenzaldehyde spot is no longer visible. This typically takes 30-60 minutes. Do not let the reaction run significantly longer than necessary.
-
Quenching: Once the reaction is complete, pour the flask contents into a beaker containing a stirred solution of cold 1M HCl (approximately 10 volumes relative to the reaction volume).
-
Isolation: A bright yellow solid will be present. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified this compound product under vacuum to a constant weight.
By adhering to these principles of careful catalyst selection, temperature control, and diligent reaction monitoring, you can successfully navigate the synthesis of this compound and reliably achieve high yields of the pure, desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02541A [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 14. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 16. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for the Heck Reaction to Synthesize 4-Nitrocinnamonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical answers and troubleshooting advice for the synthesis of 4-nitrocinnamonitrile via the Mizoroki-Heck reaction. The question-and-answer format is designed to directly address specific challenges you may encounter, ensuring a more efficient and successful experimental workflow.
Frequently Asked Questions & Troubleshooting Guide
This section delves into the critical aspects of catalyst selection and reaction optimization for the Heck coupling of 4-halonitrobenzene with acrylonitrile.
Q1: I am planning to synthesize this compound using a Heck reaction. Which palladium precursor is the best starting point?
A1: The choice of palladium precursor is a crucial first step. While many forms of palladium can catalyze the Heck reaction, the most common and effective starting points are Pd(II) salts, which are reduced in situ to the active Pd(0) species.[1][2]
-
Palladium(II) Acetate (Pd(OAc)₂): This is often the preferred choice for its high reactivity and efficiency in generating the active Pd(0) catalyst, especially when paired with phosphine ligands.[1][2] It is generally more efficient than starting directly with a Pd(0) complex like Pd(PPh₃)₄.[1]
-
Palladium(II) Chloride (PdCl₂): Another viable option, though sometimes less reactive than Pd(OAc)₂.[3]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): While a direct source of Pd(0), this 18-electron complex can be relatively stable and may require ligand dissociation to enter the catalytic cycle, which can sometimes be a rate-limiting step.[1]
Recommendation: Start with Palladium(II) acetate (Pd(OAc)₂) for its proven effectiveness and rapid initiation of the catalytic cycle.
Q2: Why is a ligand necessary for this reaction, and how do I choose the right one?
A2: Ligands play a multifaceted role in the Heck reaction. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to influence reactivity and selectivity.[2][4][5]
For the synthesis of this compound, your aryl halide (4-halonitrobenzene) is electron-deficient due to the nitro group. This electronic property influences the optimal ligand choice.
-
Monodentate Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard and often effective choice.[3] The use of phosphine ligands was a significant advancement in the Heck reaction's development.[3]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like tri-tert-butylphosphine (P(tBu)₃) or biaryl phosphine ligands (e.g., XPhos, SPhos) can be highly effective, particularly when using less reactive aryl chlorides. These ligands promote the oxidative addition step and can lead to higher turnover numbers.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable and active palladium complexes.[6][7] They are particularly useful for challenging couplings and can offer high thermal stability.[6]
Troubleshooting Tip: If you experience low yields with triphenylphosphine, consider switching to a more electron-rich and sterically demanding ligand, especially if you are using 4-chloronitrobenzene as your starting material.
Q3: My reaction is sluggish or failing completely. What are the likely causes related to the catalyst?
A3: Catalyst deactivation is a common reason for incomplete or failed Heck reactions.[4] Here are the primary culprits and how to address them:
-
Formation of Palladium Black: The aggregation of Pd(0) into inactive clusters is a major deactivation pathway.[5][8]
-
Oxidation of the Catalyst: The active Pd(0) catalyst is sensitive to oxygen.[5][9]
-
Solution: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Use properly degassed solvents and reagents to minimize the presence of oxygen.
-
-
Incomplete Reduction of Pd(II) Precursor: If the Pd(II) precursor is not efficiently reduced to Pd(0), the catalytic cycle cannot begin.
Q4: How does the choice of base impact the reaction and the catalyst's performance?
A4: The base is essential for the Heck reaction as it neutralizes the hydrogen halide (HX) produced during the catalytic cycle, regenerating the Pd(0) catalyst.[1][2] The choice of base can significantly affect the reaction rate and yield.
-
Organic Bases: Triethylamine (Et₃N) is a very common choice.[3] Other hindered amines like diisopropylethylamine (DIPEA) are also frequently used.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and potassium phosphate (K₃PO₄) are effective inorganic bases.[3][10] The choice between organic and inorganic bases can depend on the solvent and the specific substrates.
Key Consideration: The base must be strong enough to react with the generated acid but not so strong that it causes unwanted side reactions with your starting materials or product. For the synthesis of this compound, both triethylamine and potassium carbonate are excellent starting points to screen.
Q5: What is the best solvent for this reaction?
A5: The solvent's role is to dissolve the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.[11][12]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are commonly used and often give good results.[11][13]
-
Aqueous Media: Heck reactions can also be performed in aqueous media, which can be advantageous from a "green chemistry" perspective.[6][14]
-
Ionic Liquids: Molten salts like tetrabutylammonium bromide (TBAB) can serve as both a solvent and a phase-transfer catalyst, often enhancing reaction rates and catalyst stability.[11][15]
Recommendation: Begin with DMF as it is a versatile and widely successful solvent for Heck reactions. If you encounter issues with catalyst stability or reaction rate, consider using NMP at a higher temperature or exploring the use of an ionic liquid like TBAB.
Visualizing the Fundamentals
The Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[1][3]
Troubleshooting Workflow for Catalyst Selection
Caption: A logical workflow for troubleshooting catalyst-related issues.
Experimental Protocol Example
This protocol provides a starting point for the synthesis of this compound from 4-bromonitrobenzene and acrylonitrile.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Bromonitrobenzene
-
Acrylonitrile
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 1 mol%) and PPh₃ (e.g., 2.5 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous DMF via syringe.
-
Add 4-bromonitrobenzene (1.0 eq), acrylonitrile (1.2-1.5 eq), and triethylamine (1.5-2.0 eq) sequentially via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes typical starting conditions and potential optimizations for the Heck reaction to synthesize this compound.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Pd Precursor | Pd(OAc)₂ (1 mol%) | Use PdCl₂ or palladacycle precatalysts. | Palladacycles can offer higher stability and activity.[16] |
| Ligand | PPh₃ (2-3 mol%) | Switch to bulky, electron-rich phosphines (e.g., P(tBu)₃) or NHCs. | Enhances oxidative addition, especially for less reactive aryl halides.[6][7] |
| Base | Et₃N (1.5 eq) | Screen inorganic bases like K₂CO₃ or K₃PO₄. | Can prevent side reactions and may be more effective in certain solvent systems.[3][10] |
| Solvent | DMF | Use NMP, or add TBAB as a co-solvent/phase-transfer catalyst. | NMP allows for higher reaction temperatures; TBAB can stabilize the catalyst.[11][15] |
| Temperature | 80-100 °C | Increase temperature to 120-140 °C (with NMP). | Can overcome activation energy barriers for less reactive substrates.[6] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on the yield and purity of 4-Nitrocinnamonitrile
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: 4-Nitrocinnamonitrile Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound (also known as (2E)-3-(4-nitrophenyl)acrylonitrile). This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound, with a specific focus on the critical role of solvent selection. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
The synthesis of this compound is a classic example of the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde (4-nitrobenzaldehyde) and a compound with an active methylene group (malononitrile).[1][2] While the reaction appears straightforward, solvent choice is paramount, influencing everything from reaction kinetics to the final purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the Knoevenagel condensation?
A1: The solvent does more than just dissolve the reactants. In the Knoevenagel condensation, the mechanism involves the formation of charged intermediates.[3] The solvent's primary roles are:
-
Stabilizing Intermediates: Polar solvents can stabilize the charged intermediates and transition states of the reaction, which can lower the activation energy and increase the reaction rate.[4]
-
Influencing Reaction Kinetics: The polarity of the solvent has a direct relationship with reaction kinetics.[1] Protic solvents (like ethanol) can participate in proton transfer steps, while polar aprotic solvents (like DMF) are excellent at solvating cations, both of which can accelerate different steps of the reaction mechanism.[1][4]
-
Controlling Solubility: The solvent must keep the reactants in solution to allow them to react but should ideally allow the product to precipitate upon formation or cooling for easy isolation.
Q2: Which solvents generally provide the best reaction yields for this compound synthesis?
A2: Research and practical application show that polar solvents are highly effective. Specifically:
-
Ethanol (EtOH) and Dimethylformamide (DMF) have been shown to result in faster reaction kinetics and lead to the complete formation of the product.[1]
-
Water has emerged as a highly effective "green" solvent. Studies have reported yields greater than 99% when the reaction is conducted in water at 50°C, often without a catalyst.[5]
Q3: How does solvent polarity directly impact the reaction mechanism?
A3: The Knoevenagel condensation proceeds in two main steps: (i) an aldol-type addition to form a β-hydroxy intermediate, followed by (ii) a dehydration step to yield the final α,β-unsaturated product.[1]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents are effective at stabilizing the initial carbanion formed from malononitrile and the subsequent intermediates through hydrogen bonding. They are particularly good at accelerating the first step of the mechanism.[1][4]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents excel at solvating the cation of any base catalyst used and can accelerate the second step, the elimination of water.[1] Studies have demonstrated a direct link between higher solvent polarity and faster product formation.[1]
Q4: What is the best solvent choice for the recrystallization and purification of this compound?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[6][7] This temperature-dependent solubility differential is key to forming pure crystals and leaving impurities behind in the solvent.[6]
-
Ethanol is a very common and effective choice for recrystallizing this compound.
-
Other solvent systems like ethyl acetate or a two-solvent mixture (e.g., dissolving in a minimal amount of hot acetone or dichloromethane and then adding a non-polar solvent like hexane until cloudy) can also be effective.[8][9] The choice often depends on the specific impurities present.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inappropriate Solvent Choice. Using a non-polar solvent like hexane or toluene can significantly slow down or prevent the reaction, as these solvents cannot effectively stabilize the polar intermediates.
-
Solution: Switch to a polar solvent. Ethanol is an excellent starting point due to its effectiveness, low cost, and relatively benign nature. For even faster kinetics, consider DMF.[1]
-
-
Possible Cause 2: Reaction Equilibrium. The Knoevenagel condensation is a reversible reaction where water is a byproduct.[10]
-
Solution: If the reaction appears to stall, removing water can help drive the equilibrium toward the product. This is less of a concern in catalyst-free systems run in water[5], but in organic solvents, using a Dean-Stark apparatus or adding molecular sieves can be beneficial.
-
Problem 2: The Reaction Produces an Oil Instead of a Solid
-
Possible Cause: Impurities or Supersaturation. The presence of unreacted starting materials or side products can lower the melting point of the mixture and inhibit crystallization. The solution may also be supersaturated.
-
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a small "seed" crystal of pure this compound if available.[7]
-
Solution 2: Perform a Proper Recrystallization. Do not simply cool the reaction mixture and expect pure crystals. Isolate the crude product (even if oily) by decanting the solvent or extracting it, and then perform a controlled recrystallization as detailed in the protocol below. The purification process itself will remove the impurities that are preventing crystallization.[6]
-
Problem 3: Product is Impure After Filtration (e.g., Poor Color, Incorrect Melting Point)
-
Possible Cause: Ineffective Purification. The crude product has co-precipitated with impurities or starting materials.
-
Solution: Meticulous Recrystallization. This is the most critical step for achieving high purity.
-
Choose the Right Solvent: Test solubilities. The ideal solvent dissolves the product when hot but not when cold.[7]
-
Use the Minimum Amount of Hot Solvent: Adding too much solvent will reduce your final yield as more product will remain dissolved upon cooling.[8] Dissolve the crude solid in the minimum possible volume of boiling solvent.
-
Cool Slowly: Do not rush the cooling process by immediately placing the hot flask in an ice bath.[8] Slow cooling allows for the formation of a more perfect crystal lattice, which inherently excludes impurities. Allow the flask to cool to room temperature first, then move it to an ice bath to maximize precipitation.
-
Wash the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[6]
-
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Data Summary: Solvent Effects
The following table summarizes the influence of different solvents on the Knoevenagel condensation for this compound synthesis.
| Solvent | Type | Reaction Rate / Kinetics | Typical Yield | Notes & Considerations |
| Ethanol (EtOH) | Polar Protic | Fast | Good to Excellent | Excellent general-purpose solvent for both reaction and recrystallization.[1] |
| Water (H₂O) | Polar Protic | Moderate to Fast | Excellent | A prime green chemistry choice. May require moderate heating (e.g., 50°C) to achieve high rates and yields.[5] |
| DMF | Polar Aprotic | Very Fast | Excellent | Promotes rapid reaction but has a high boiling point, making it more difficult to remove post-reaction.[1] |
| Solvent-Free | N/A | Variable | Good to Excellent | Requires specific conditions like mechanochemical ball milling or specialized catalysts.[1][11] |
| Octane/Hexane | Non-polar | Very Slow | Poor | Not recommended. Fails to stabilize polar intermediates, leading to poor kinetics and yield.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol provides a general method using ethanol as the solvent.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-nitrobenzaldehyde (1.0 eq) and malononitrile (1.0-1.1 eq).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 5-10 mL per gram of 4-nitrobenzaldehyde).
-
Catalyst (Optional but Recommended): Add a catalytic amount of a weak base like piperidine or pyridine (e.g., 2-3 drops). While some modern methods are catalyst-free, a base significantly accelerates the reaction.[3]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.
-
Isolation: Cool the mixture further in an ice-water bath to maximize the precipitation of the crude product. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Drying: Allow the crude product to air dry on the filter for a few minutes, then transfer to a watch glass to dry completely. Proceed to purification.
Protocol 2: Purification by Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol) where the compound is soluble when hot and insoluble when cold.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a rolling boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid has just completely dissolved. Do not add excess solvent.[8]
-
Decolorization (If Needed): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and re-boil for a few minutes. Remove the charcoal via hot gravity filtration.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation.[8]
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6] Dry the crystals to a constant weight.
General Experimental Workflow
Caption: A standard workflow for the synthesis and purification of this compound.
References
- 1. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. youtube.com [youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. youtube.com [youtube.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Nitrocinnamonitrile
This guide provides in-depth technical support for the work-up and purification of 4-Nitrocinnamonitrile. It is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered post-reaction, ensuring the isolation of a high-purity final product. The advice herein is structured to address specific issues arising from the most common synthetic routes, including the Knoevenagel condensation, Wittig reaction, and Horner-Wadsworth-Emmons (HWE) reaction.
General Work-up & Purification Workflow
The isolation of this compound is highly dependent on the synthetic methodology employed. However, a generalized workflow can be adapted to most procedures. The primary goal is to separate the desired product from unreacted starting materials, catalysts, and reaction byproducts.
Caption: General experimental workflow for the work-up and purification of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the work-up procedure in a question-and-answer format.
Question 1: After quenching the reaction, my product did not precipitate. What went wrong?
Answer: A failure to precipitate can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Cause 1: Insufficient Product Formation: The most straightforward reason is a low reaction yield. Before proceeding with a complex work-up, it is crucial to verify product formation using Thin Layer Chromatography (TLC). Spot the crude reaction mixture against the starting materials. If the starting material spot is dominant and little to no new product spot is visible, the issue lies with the reaction conditions (time, temperature, reagents) and not the work-up.
-
Cause 2: High Solubility in the Quenching Medium: this compound is a relatively non-polar molecule. While it should precipitate upon addition to a large volume of cold water, this can be hindered if co-solvents (like ethanol, THF, or DMF) from the reaction are present in high concentrations.
-
Cause 3: Supersaturation: Sometimes a product can form a supersaturated solution and will not crystallize without nucleation.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, adding a "seed crystal" of pure this compound (if available) can initiate crystallization.
-
Question 2: My isolated crude product is an oil or a waxy solid, not the expected crystalline material. How can I purify it?
Answer: An oily or amorphous product is almost always indicative of impurities. These impurities disrupt the crystal lattice, preventing the formation of a well-ordered solid.
-
Primary Impurity Source - Residual Solvent: The most common cause is trapped solvent. Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating (if the product is thermally stable).
-
Primary Impurity Source - Reaction Byproducts: The nature of the impurity depends on the synthetic route.
-
For Wittig Reactions: The most common byproduct is triphenylphosphine oxide (TPPO). This compound is notorious for co-purifying with products. While TPPO is sparingly soluble in non-polar solvents, it can be removed. A good method is to concentrate the crude mixture, suspend the residue in a minimal amount of cold diethyl ether or a pentane/ether mixture, and filter. The desired alkene is often more soluble, while the TPPO remains as a solid.[3]
-
For HWE Reactions: The dialkylphosphate byproduct is generally water-soluble and easily removed by aqueous extraction during the work-up.[4][5][6] If your product is oily, it suggests the aqueous washes were insufficient.
-
For Knoevenagel Condensations: Common impurities include unreacted 4-nitrobenzaldehyde or the basic catalyst (e.g., piperidine).
-
-
Purification Strategy: If the product remains oily after drying, column chromatography is the most effective purification method.[7] Use a silica gel column and elute with a solvent system determined by TLC analysis (e.g., a hexane/ethyl acetate mixture).
Question 3: My final product yield is very low. Where could I have lost my product?
Answer: Significant product loss often occurs during the work-up and purification steps.[8]
-
During Aqueous Extraction: Your product may have some solubility in the aqueous layer, especially if organic co-solvents are present. To minimize this, "back-extract" the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
During Washing: Using excessive volumes of washing solutions (water, brine) can lead to product loss. Use just enough to effectively remove impurities.
-
During Recrystallization: This is a very common source of yield loss.
-
Choosing the Solvent: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol are often suitable for compounds like this compound.[1][9]
-
Using Too Much Solvent: If you add too much hot solvent to dissolve the crude product, the solution may not be saturated enough upon cooling for crystals to form, leading to a low recovery. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filtering Prematurely: Ensure crystallization is complete before filtering.
-
Frequently Asked Questions (FAQs)
Q1: How do I remove the basic catalyst (e.g., piperidine, triethylamine) used in a Knoevenagel condensation?
A1: Basic catalysts can be easily removed with an acidic wash during the aqueous work-up. After dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The acid will protonate the amine catalyst, forming a water-soluble salt that partitions into the aqueous layer.[3]
Q2: What is the purpose of a brine (saturated aqueous NaCl) wash?
A2: A brine wash is typically the final wash of the organic layer before drying. Its primary purpose is to remove the bulk of dissolved water from the organic solvent. By reducing the amount of water, it makes the subsequent drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄) more efficient.
Q3: My layers formed an inseparable emulsion during extraction. What should I do?
A3: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion:
-
Let the separatory funnel stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl), which can help increase the density of the aqueous phase.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
Q4: Should I use recrystallization or column chromatography for final purification?
A4: The choice depends on the scale of your reaction and the purity of your crude product.[7]
-
Recrystallization is ideal for larger quantities (multi-gram scale) of a product that is already relatively pure and crystalline. It is an efficient and cost-effective method for removing small amounts of impurities.
-
Column Chromatography is the method of choice when dealing with smaller quantities (<1 gram), oily products, or mixtures containing multiple components with similar polarities.[7] It offers superior separation but is more time-consuming and uses more solvent.
Purification Parameters Summary
| Parameter | Recommendation | Rationale & Notes |
| Primary Purification Method | Recrystallization | Efficient for removing minor impurities from a solid crude product. |
| Alternative Purification | Column Chromatography | Necessary for oily products or complex mixtures with multiple byproducts. |
| Recrystallization Solvents | Ethanol, Methanol | This compound has good solubility in hot alcohols and lower solubility when cold.[1][9] |
| TLC Mobile Phase | Hexane / Ethyl Acetate (e.g., 4:1 or 3:1 v/v) | This solvent system typically provides good separation for starting materials and the product on a silica gel plate. Adjust ratio as needed. |
| Byproduct Removal (Wittig) | Trituration with cold ether or pentane | Triphenylphosphine oxide is less soluble in these non-polar solvents than the product.[3] |
| Byproduct Removal (HWE) | Aqueous Washes | Phosphate byproducts are water-soluble and easily removed during extraction.[5][6] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. CN102557988A - Preparation method of 4-nitro phthalonitrile - Google Patents [patents.google.com]
Technical Support Center: Characterization of Byproducts in 4-Nitrocinnamonitrile Reactions
Welcome to the technical support center for 4-Nitrocinnamonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this compound. Our focus is to provide in-depth, field-proven insights into the identification and mitigation of reaction byproducts.
Part 1: Frequently Asked Questions - Common Byproducts & Formation Mechanisms
This section addresses the most common impurities and side-products encountered during the synthesis and subsequent reactions of this compound.
Question 1: I've synthesized this compound via a Knoevenagel condensation. What are the most likely impurities I should look for?
Answer: The Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile is a robust method for forming the C=C double bond.[1][2][3] However, several byproducts can arise from incomplete reactions or side reactions.
-
Unreacted Starting Materials: The most common impurities are residual 4-nitrobenzaldehyde and malononitrile. Their presence typically indicates an incomplete reaction.
-
Z-Isomer: The desired product is usually the thermodynamically more stable (E)-4-nitrocinnamonitrile. However, depending on the reaction conditions (especially photochemical influence), the (Z)-isomer (cis) can form.[4][5]
-
Michael Adduct: Malononitrile is a potent nucleophile. Under strongly basic conditions, it can add across the newly formed α,β-unsaturated system of the product in a Michael addition, leading to a dimeric or polymeric substance.
-
Hydrolysis Products: If water is present, particularly with prolonged reaction times or during workup under non-neutral pH, the nitrile groups can hydrolyze to form 4-nitrocinnamamide or fully hydrolyze to 4-nitrocinnamic acid.[6][7][8]
Diagram: Knoevenagel Condensation and Key Byproduct Pathways
Caption: Knoevenagel synthesis of this compound and major byproduct pathways.
Question 2: My reaction involves reducing the nitro group of this compound. Why am I seeing multiple products?
Answer: Selective reduction of the nitro group in the presence of other reducible functionalities like a nitrile and an alkene is a common challenge. The choice of reducing agent is critical.
-
Over-reduction: Strong reducing agents like LiAlH₄ can reduce both the nitro group and the nitrile, potentially leading to 4-aminocinnamylamine.
-
Alkene Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) is highly effective for nitro group reduction but can also reduce the C=C double bond, yielding 4-amino-3-phenylpropanenitrile.
-
Partial Reduction: Milder or improperly controlled reduction conditions can lead to intermediate species like the corresponding nitroso or hydroxylamine compounds.
-
Nitrile Hydrolysis: Some reduction methods use acidic conditions (e.g., Sn/HCl, Fe/HCl). These conditions can cause concurrent hydrolysis of the nitrile group to an amide or carboxylic acid.
Part 2: Analytical Characterization of Byproducts
A multi-faceted analytical approach is required for the unambiguous characterization of reaction mixtures.[9] Combining chromatographic separation with spectroscopic identification is the most robust strategy.
Question 3: How can I use ¹H NMR to identify common byproducts like the Z-isomer or hydrolysis products?
Answer: ¹H NMR spectroscopy is arguably the most powerful tool for identifying isomers and many common byproducts due to its sensitivity to the local chemical environment of each proton.
-
E vs. Z Isomers: The key is the coupling constant (J-value) between the two vinylic protons.
-
Starting Material (4-Nitrobenzaldehyde): Look for a sharp singlet for the aldehydic proton, typically far downfield between 9.5-10.5 ppm.
-
Hydrolysis Product (4-Nitrocinnamic Acid): The most telling signal is a very broad singlet for the carboxylic acid proton (-COOH), which can appear anywhere from 10-13 ppm. The vinylic protons will also show shifts different from the nitrile product.
-
Amide Intermediate (4-Nitrocinnamamide): You will observe two broad singlets for the -NH₂ protons, typically between 5.5-8.0 ppm. The appearance of two signals is due to restricted rotation around the C-N bond.[11][12]
Table 1: Typical ¹H NMR Chemical Shifts for this compound and Related Byproducts
| Compound/Moiety | Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) |
| (E)-4-Nitrocinnamonitrile | Vinylic-H (α to CN) | ~6.8 - 7.2 | Doublet, J ≈ 16 Hz |
| Vinylic-H (β to CN) | ~7.6 - 7.9 | Doublet, J ≈ 16 Hz | |
| Aromatic-H | ~7.8 - 8.4 | Two doublets (AA'BB' system) | |
| (Z)-4-Nitrocinnamonitrile | Vinylic-H (α to CN) | ~6.5 - 6.9 | Doublet, J ≈ 12 Hz |
| Vinylic-H (β to CN) | ~7.4 - 7.7 | Doublet, J ≈ 12 Hz | |
| 4-Nitrobenzaldehyde | Aldehyde (-CHO) | ~10.1 | Singlet |
| 4-Nitrocinnamic Acid | Carboxylic Acid (-COOH) | ~12.5 (broad) | Singlet (broad) |
Note: Shifts are approximate and depend on the solvent (e.g., DMSO-d₆, CDCl₃).
Question 4: My NMR is ambiguous. How can Mass Spectrometry (MS) and HPLC help?
Answer: When NMR is insufficient, coupling High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC/MS) is the definitive method for separating and identifying components in a mixture.[13]
-
HPLC for Separation: Reversed-phase HPLC (RP-HPLC) is excellent for separating this compound from its more polar (e.g., 4-nitrocinnamic acid) or less polar (e.g., starting aldehyde) impurities.[9][14][15] Isomers, including positional isomers if applicable, can often be resolved with the right column and mobile phase.[16]
-
MS for Identification: Mass spectrometry provides the molecular weight of each separated component.
-
Confirming Identity: The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular formula. Isomers will have the same molecular weight but different retention times on HPLC.
-
Identifying Byproducts: A peak at m/z 193 would correspond to the hydrolyzed product, 4-nitrocinnamic acid (C₉H₇NO₄), while the desired product has a molecular weight of 174.15 (C₉H₆N₂O₂).
-
Fragmentation Patterns: The way a molecule breaks apart (fragments) in the mass spectrometer can give structural clues.[17] For example, loss of NO₂ (46 Da) is a common fragmentation pathway for nitroaromatic compounds.[18]
-
Diagram: Analytical Workflow for Byproduct Characterization
Caption: A standard workflow for the separation and identification of byproducts.
Part 3: Troubleshooting and Mitigation Strategies
Question 5: I consistently get a low yield of my desired product. What are the common causes and solutions?
Answer: Low yields often trace back to suboptimal reaction conditions or product degradation.[19]
Table 2: Troubleshooting Guide for Low Yields
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | - Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Increase Time/Temp: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. - Catalyst Activity: Ensure your catalyst (e.g., piperidine, ammonium acetate) is fresh and active.[3][20] |
| Product Degradation | - Temperature Control: Avoid excessively high temperatures, which can cause decomposition or polymerization. - Atmosphere: For sensitive reactions, run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. |
| Suboptimal Stoichiometry | - Review Ratios: Ensure the molar ratios of reactants and catalyst are correct. For Knoevenagel, a slight excess of the active methylene compound is sometimes used.[20] |
| Loss During Workup | - Precipitation: When precipitating the product (e.g., by pouring into water), ensure rapid stirring to get a fine, filterable solid.[19] - Washing: Wash the filtered product with a cold, non-solubilizing solvent to minimize loss.[19] |
Question 6: How do I prevent the formation of hydrolysis byproducts?
Answer: The key is rigorous exclusion of water throughout the synthesis and workup.
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware.
-
Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction.
-
Workup: When performing an aqueous workup, keep the contact time brief and work at neutral or slightly acidic pH if possible, as basic conditions can accelerate nitrile hydrolysis.
Diagram: Troubleshooting Logic for Byproduct Formation
Caption: A decision-making flowchart for troubleshooting common byproduct issues.
Part 4: Experimental Protocols
Protocol 1: General Procedure for RP-HPLC Analysis
This protocol provides a starting point for analyzing the purity of a crude this compound reaction mixture. Method optimization will be required based on your specific system and impurity profile.
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude sample.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (or pure acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B for 5 minutes.
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Analysis:
-
Identify the peak for this compound based on a reference standard.
-
Integrate all peaks to determine the relative percentage of impurities.
-
If using LC-MS, analyze the mass spectrum of each peak to determine its molecular weight.
-
References
- 1. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrocinnamic acid [myskinrecipes.com]
- 7. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrocinnamic acid [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nitramine anion fragmentation: a mass spectrometric and Ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of 4-Nitrocinnamonitrile: A Comparative Study of GC-MS and HPLC-UV Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the purity and quantification of intermediate compounds are paramount. 4-Nitrocinnamonitrile, a key precursor in various synthetic pathways, demands robust and reliable analytical methods to ensure the quality and consistency of final products. This guide provides an in-depth comparison of two powerful analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
As Senior Application Scientists, our goal extends beyond merely presenting protocols; we aim to illuminate the rationale behind methodological choices, empowering you to adapt and troubleshoot effectively in your own laboratory settings. This document is structured to provide a holistic understanding, comparing not just the performance metrics but also the fundamental principles that make each technique suitable for specific analytical challenges.
The Analytical Challenge: this compound
This compound (C₉H₆N₂O₂) is a solid aromatic compound containing both a nitrile (-C≡N) and a nitro (-NO₂) group.[1] Its structure presents a moderate polarity and a relatively high boiling point, which are critical factors in selecting the appropriate analytical strategy. The primary analytical objectives are typically the confirmation of identity, quantification of purity, and detection of process-related impurities, such as positional isomers or unreacted starting materials.
Comparative Overview: GC-MS vs. HPLC-UV
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is one of the most fundamental decisions in analytical chemistry.[2][3] GC-MS is ideal for compounds that are volatile or can be made volatile, offering exceptional separation efficiency and definitive identification through mass spectrometry.[4][5] In contrast, HPLC is better suited for non-volatile or thermally sensitive molecules, separating them in the liquid phase.[3][5]
The following table summarizes the core attributes of each technique in the context of this compound analysis. The performance data presented are representative values derived from the analysis of similar aromatic nitro-compounds and serve as a baseline for method expectation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Causality |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of soluble compounds in the liquid phase followed by UV absorbance detection. | GC requires volatilization, which can be challenging for compounds with high boiling points.[6] HPLC operates at ambient temperatures, avoiding thermal degradation.[4] |
| Volatility Req. | High (Compound must be thermally stable and volatile) | Low (Compound must be soluble in the mobile phase) | This compound has a boiling point that is on the higher end for routine GC, making inlet temperature and thermal stability key considerations.[6] |
| Selectivity | Very High (Mass spectrometer provides structural information and can distinguish co-eluting peaks) | Moderate to High (Dependent on chromatographic resolution; UV detection is less specific) | The mass spectrum from GC-MS acts as a chemical fingerprint, providing much higher confidence in identification than a UV response and retention time alone.[3] |
| Sensitivity (LOD) | Low ppb to high ppt (ng/L to pg/mL) in SIM mode | Low ppm to high ppb (µg/mL to ng/mL) | GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity by reducing background noise and focusing on specific ions.[7][8] |
| Speed | Fast (Typically < 15-20 minutes) | Moderate (Typically 10-30 minutes) | The lower viscosity of the gas mobile phase in GC allows for the use of longer columns and faster flow rates, often resulting in quicker analysis times.[2] |
| Impurity Profiling | Excellent for volatile impurities (e.g., residual solvents). | Excellent for non-volatile impurities (e.g., positional isomers, starting materials).[6] | The techniques are complementary; GC-MS excels at finding trace volatile contaminants, while HPLC is superior for resolving less volatile, structurally similar impurities.[6][7] |
| Instrumentation Cost | Higher | Lower | The complexity of the mass spectrometer and its high-vacuum system makes GC-MS instruments more expensive to purchase and maintain than standard HPLC-UV systems.[4] |
Recommended Technique: A Dual Approach
For comprehensive purity analysis of this compound, a dual-method approach is scientifically most robust. HPLC-UV serves as the primary technique for routine purity assessment and quantification of non-volatile impurities. [6] Its ability to handle the compound without thermal stress and effectively separate positional isomers makes it the workhorse method.
GC-MS is the ideal complementary and confirmatory technique. It should be employed for the definitive identification of the main component, characterization of unknown volatile impurities, and routine analysis of residual solvents from the synthesis process.[6][9]
In-Depth Guide to the GC-MS Method
This section details a robust GC-MS method for the analysis of this compound. The protocol is designed to be self-validating, incorporating system suitability checks as mandated by international guidelines such as ICH Q2(R1).[10][11][12]
The "Why": Justification of Method Parameters
The primary challenge for GC analysis of this compound is ensuring its efficient volatilization without thermal degradation.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is chosen. This provides good selectivity for aromatic compounds while being robust and low-bleed, which is critical for achieving low detection limits in MS.[13]
-
Injector Temperature: A programmed temperature vaporizer (PTV) inlet is ideal, but a standard split/splitless inlet can be used with care. The temperature is set high enough to ensure volatilization but low enough to prevent degradation of the nitro group.
-
Temperature Program: A temperature ramp is essential to first elute more volatile impurities before ramping to a higher temperature to elute the target analyte, ensuring good peak shape and separation.[14]
-
MS Detection: Electron Ionization (EI) is used for its ability to create reproducible fragmentation patterns for library matching. Selected Ion Monitoring (SIM) mode is employed for quantification to achieve the best sensitivity.[8]
GC-MS Workflow Diagram
References
- 1. quora.com [quora.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. smithers.com [smithers.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. Detection Limits By GC/MS/MS in SIM And MRM - Blogs - News [alwsci.com]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
Validation of analytical methods for 4-Nitrocinnamonitrile purity
An In-Depth Comparative Guide to the Validation of Analytical Methods for 4-Nitrocinnamonitrile Purity
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is non-negotiable. It is the cornerstone of reproducibility, safety, and efficacy in the final drug product. A robust, validated analytical method is the only way to assure this purity. This guide provides a comparative analysis of the principal chromatographic techniques for determining this compound purity, grounded in the rigorous framework of international regulatory standards. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting and validating the optimal method for your laboratory's needs.
The Foundation: Why Method Validation is Critical
Before an analytical method can be used for routine quality control, it must undergo a process of validation. Validation is the documented evidence that the procedure is suitable for its intended purpose.[1][2] This process is not merely a suggestion but a requirement by regulatory bodies worldwide, outlined in key documents such as the International Council for Harmonisation's (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6] These guidelines provide a framework for the validation characteristics that must be assessed, ensuring that every result generated is reliable, reproducible, and accurate.
The core objective of validating a purity method for this compound is to ensure it can accurately quantify the main component while effectively separating it from all potential impurities. These impurities may include:
-
Process-related impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route.[7]
-
Degradation products: Impurities formed by the decomposition of the this compound substance under the influence of light, heat, pH extremes, or oxidation.[8][9]
-
Positional isomers: Structurally similar molecules, such as 3-Nitrocinnamonitrile, which can be challenging to separate.
A Tale of Two Techniques: HPLC vs. GC for this compound
The selection of an analytical technique is the first critical decision. For an aromatic nitrile like this compound, two chromatographic methods stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for the analysis of non-volatile and thermally sensitive compounds.[10][11][12] Given that this compound is a solid crystalline substance with a relatively high molecular weight, HPLC is exceptionally well-suited for its primary purity assay.[13][14] Its versatility in column chemistry and mobile phase composition allows for fine-tuning the separation of the main peak from closely related impurities.
-
Gas Chromatography (GC): GC is the premier technique for analyzing volatile and thermally stable compounds.[12][15][16] While less suitable for the primary assay of this compound itself due to its low volatility, GC is an invaluable complementary technique.[13][17] Its strength lies in the detection and quantification of residual solvents from the manufacturing process or other volatile organic impurities that would be invisible in a standard HPLC analysis.[13]
The logical approach, therefore, is not to view these methods as competitors but as a synergistic pairing for a comprehensive purity assessment. HPLC serves as the primary method for the assay and non-volatile impurities, while GC provides a specialized analysis of volatile impurities.
Method Validation Workflow
The validation process follows a structured path to evaluate multiple performance characteristics of the analytical method. This workflow ensures that every aspect of the method's performance is challenged and documented.
Deep Dive I: A Validated HPLC-UV Method for Purity Assay
Reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice for the purity assay of this compound. The non-polar stationary phase (e.g., C18) effectively retains the aromatic molecule, while a polar mobile phase allows for elution and separation based on hydrophobicity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. The nitro-aromatic structure exhibits strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST): Before analysis, inject the Standard Solution in replicate (n=6). The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0.
-
Theoretical Plates: ≥ 2000.
-
%RSD of Peak Area: ≤ 2.0%.
-
-
Data Analysis: Calculate the purity by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all integrated peaks.
Summary of Validation Data (HPLC)
| Validation Parameter | Acceptance Criteria | Typical Experimental Result |
| Specificity | No interference at the retention time of the main peak from blanks, excipients, or degradation products. | Peak purity analysis (via DAD) confirms spectral homogeneity. Forced degradation shows resolution >2 between the main peak and closest degradant. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 10-150 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.7% for spiked samples at 80%, 100%, and 120% of the nominal concentration. |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% RSD for six replicate preparations of the sample. |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% RSD for analyses conducted on different days by a different analyst. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Results remain within SST criteria when flow rate (±0.1 mL/min) and column temperature (±2°C) are varied. |
Deep Dive II: A Validated GC-FID Method for Volatile Impurities
For detecting residual solvents (e.g., from synthesis or purification), a headspace Gas Chromatography method with a Flame Ionization Detector (GC-FID) is ideal. The FID is highly sensitive to organic compounds.
Experimental Protocol: GC-FID
-
Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Split Ratio: 10:1.
-
-
Solutions Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution of expected residual solvents (e.g., acetone, ethyl acetate, toluene) in DMSO. Prepare working standards by diluting the stock.
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.
-
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 minutes.
-
-
Data Analysis: Quantify residual solvents by comparing peak areas in the sample to a calibration curve generated from the standard solutions.
Summary of Validation Data (GC)
| Validation Parameter | Acceptance Criteria | Typical Experimental Result |
| Specificity | No interference at the retention times of known solvents. | Chromatogram of a blank vial shows no interfering peaks. |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 | r² > 0.998 for all target solvents across their specified ranges. |
| Accuracy | 80.0% - 120.0% recovery | Average recovery between 95.1% and 105.3% for all solvents. |
| Precision (Repeatability) | RSD ≤ 15.0% | <10% RSD for all target solvents. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | Varies by solvent, typically < 100 ppm. |
The Litmus Test: Specificity and Forced Degradation
Specificity is arguably the most critical validation parameter for a purity method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][4] To prove this, we perform forced degradation studies, where the this compound sample is intentionally exposed to harsh conditions to generate potential degradation products.[9][18][19][20]
A successful study demonstrates that the HPLC method can separate the intact this compound peak from all newly formed degradant peaks, proving the method is "stability-indicating."
Conclusion and Recommendations
The validation of analytical methods is a systematic process that underpins the quality and reliability of pharmaceutical development. For the comprehensive purity assessment of this compound, a dual-methodology approach is superior.
-
Primary Recommendation: Employ a validated Reversed-Phase HPLC-UV method as the primary tool for purity assay and the quantification of non-volatile, process-related impurities and degradation products. Its high resolution and suitability for non-volatile aromatic compounds make it the definitive choice.[13]
-
Complementary Recommendation: Utilize a validated Headspace GC-FID method to control for volatile impurities, particularly residual solvents. This addresses a critical class of impurities that HPLC cannot detect.[17]
By implementing this scientifically sound, multi-faceted strategy and adhering to the validation principles outlined in ICH and USP guidelines, researchers can ensure the data they generate is accurate, defensible, and provides a true measure of this compound purity.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. birchbiotech.com [birchbiotech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
- 20. biomedres.us [biomedres.us]
A Comparative Guide to the Reactivity of Substituted Cinnamonitriles in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and stereospecific method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and novel therapeutic agents. Among the vast array of dienophiles, α,β-unsaturated nitriles, such as cinnamonitriles, are particularly valuable due to the versatile synthetic transformations of the nitrile functionality.
This guide provides an in-depth comparison of the reactivity of variously substituted cinnamonitriles in the Diels-Alder reaction. We will explore the electronic and steric effects of substituents on reaction rates and stereoselectivity, supported by established principles and experimental data from analogous systems. Furthermore, detailed experimental protocols for both thermal and Lewis acid-catalyzed reactions are presented to provide a practical framework for laboratory application.
The Fundamental Principles of Cinnamonitrile Reactivity in Diels-Alder Reactions
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups (EWGs) that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2] The nitrile group (-CN) in cinnamonitriles serves as a potent EWG, significantly enhancing their dienophilic character compared to unsubstituted alkenes. This acceleration is substantial, with the introduction of a nitrile group to ethene increasing the reaction rate by approximately 10⁵.
Substituents on the phenyl ring of cinnamonitrile further modulate this reactivity through inductive and resonance effects. These effects alter the electron density of the carbon-carbon double bond, thereby influencing the rate of cycloaddition.
Electronic Effects of Phenyl Ring Substituents
The electronic nature of substituents on the aromatic ring of cinnamonitrile plays a crucial role in dictating the reaction rate.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups in the para position of the phenyl ring further withdraw electron density from the double bond. This extended conjugation lowers the LUMO energy of the dienophile, leading to a smaller HOMO-LUMO gap between the diene and the dienophile and a subsequent increase in the reaction rate.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) at the para position increase the electron density of the double bond. This raises the LUMO energy of the dienophile, resulting in a larger HOMO-LUMO gap and a slower reaction rate.
The following table summarizes the expected trend in reactivity for a series of para-substituted cinnamonitriles in a Diels-Alder reaction with a typical diene like cyclopentadiene.
| Substituent (at para position) | Electronic Effect | Expected Relative Reaction Rate |
| -NO₂ | Strong Electron-Withdrawing | Highest |
| -CN | Strong Electron-Withdrawing | High |
| -H | Neutral | Intermediate |
| -CH₃ | Weak Electron-Donating | Low |
| -OCH₃ | Strong Electron-Donating | Lowest |
This trend is a direct consequence of the substituent's ability to influence the electrophilicity of the dienophile's double bond.
Stereoselectivity: The Endo/Exo Preference
A key stereochemical outcome in the Diels-Alder reaction is the formation of endo and exo products, particularly when cyclic dienes are employed. The "Alder Endo Rule" generally predicts the preferential formation of the endo isomer. This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the unsaturated substituent on the dienophile in the transition state.
While the endo product is kinetically favored, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance.[3][4] Consequently, the reaction temperature can significantly influence the observed endo:exo ratio. Lower temperatures typically favor the formation of the kinetic endo product, while higher temperatures can lead to equilibration and a higher proportion of the thermodynamic exo product.[3]
For cinnamonitriles, the nitrile group, although linear, contributes to the electronic interactions that stabilize the endo transition state. However, the steric bulk of the substituted phenyl ring can also influence the stereochemical outcome.
Enhancing Reactivity with Lewis Acid Catalysis
Lewis acids are widely employed to accelerate Diels-Alder reactions and often enhance their stereoselectivity.[2][5] By coordinating to the nitrile nitrogen, a Lewis acid increases the electron-withdrawing ability of the cyano group, further lowering the dienophile's LUMO energy. This leads to a significant rate enhancement, often allowing reactions to proceed under milder conditions and with higher yields.
Commonly used Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂). The coordination of the Lewis acid to the cinnamonitrile can also amplify the preference for the endo product by enhancing the secondary orbital interactions in the transition state.[6]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the Diels-Alder reaction of a substituted cinnamonitrile with cyclopentadiene, a highly reactive diene.
Diagram: General Workflow for the Diels-Alder Reaction of Substituted Cinnamonitriles
Caption: General workflow for the Diels-Alder reaction of a substituted cinnamonitrile.
Protocol 1: Thermal Diels-Alder Reaction of p-Nitrocinnamonitrile with Cyclopentadiene
This protocol describes a typical thermal Diels-Alder reaction. p-Nitrocinnamonitrile is chosen as a representative activated dienophile.
Materials:
-
p-Nitrocinnamonitrile
-
Dicyclopentadiene
-
Toluene (anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve p-nitrocinnamonitrile (1.0 eq) in anhydrous toluene.
-
Addition of Diene: Add freshly cracked cyclopentadiene (1.5 eq) to the solution of the dienophile.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the endo and exo isomers.
-
Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The endo:exo ratio can be determined by integration of characteristic signals in the ¹H NMR spectrum.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Cinnamonitrile with Cyclopentadiene
This protocol illustrates the use of a Lewis acid to catalyze the reaction, enabling it to proceed at a lower temperature.
Materials:
-
Cinnamonitrile
-
Cyclopentadiene
-
Dichloromethane (anhydrous)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Cyclopentadiene: As described in Protocol 1.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cinnamonitrile (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully add aluminum chloride (1.1 eq) portion-wise to the stirred solution. Stir for 15 minutes at 0 °C.
-
Addition of Diene: Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter and concentrate the organic solution under reduced pressure. Purify the crude product and analyze as described in Protocol 1.
Mechanistic Insights and Predictive Models
The enhanced reactivity of cinnamonitriles with EWGs on the phenyl ring can be rationalized using Frontier Molecular Orbital (FMO) theory. EWGs lower the energy of the LUMO of the dienophile, leading to a smaller energy gap with the HOMO of the diene. This results in a stronger orbital interaction and a lower activation energy for the reaction.
Diagram: Influence of Substituents on Cinnamonitrile Reactivity
Caption: FMO diagram illustrating the effect of substituents on the reaction rate.
Conclusion
The reactivity of substituted cinnamonitriles in Diels-Alder reactions is a predictable and controllable process, primarily governed by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. The stereochemical outcome, favoring the endo product, can be influenced by reaction temperature and the use of Lewis acid catalysts, which also serve to significantly accelerate the reaction. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize substituted cinnamonitriles in the synthesis of complex cyclic molecules.
References
A Comparative Guide to the Synthesis of 4-Nitrocinnamonitrile: Knoevenagel Condensation vs. Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated nitriles, such as 4-nitrocinnamonitrile, is a cornerstone of modern organic chemistry, providing key intermediates for pharmaceuticals and functional materials. The strategic placement of the cyano and nitro groups on a conjugated system makes this compound a valuable precursor for a variety of biologically active compounds. This guide provides an in-depth comparison of two prominent synthetic methodologies for its preparation: the Knoevenagel condensation and the Wittig reaction. We will explore the mechanistic underpinnings, experimental protocols, and overall efficiency of each approach to inform your synthetic strategy.
The Knoevenagel Condensation: A Classic Approach
The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an active methylene compound with a carbonyl compound, catalyzed by a weak base.[1][2] For the synthesis of this compound, this translates to the reaction between 4-nitrobenzaldehyde and malononitrile.
Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound (malononitrile) by a mild base, such as piperidine or an amine, to form a resonance-stabilized carbanion.[3] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product, this compound.[2] The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
Figure 1. Simplified workflow of the Knoevenagel condensation for this compound synthesis.
Experimental Protocol
A typical experimental procedure for the Knoevenagel condensation synthesis of this compound is as follows:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Introduce a catalytic amount of a weak base, for example, a few drops of piperidine.[4]
-
The reaction mixture is then typically stirred at room temperature or gently heated under reflux for a period ranging from a few minutes to several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[4][5]
-
Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and dried.[4]
Recent advancements have focused on "green chemistry" approaches, utilizing solvent-free conditions, microwave assistance, or natural catalysts to improve the environmental footprint and efficiency of the Knoevenagel condensation.[6][7] Some studies have even reported high yields in water without the need for a catalyst.[8]
The Wittig Reaction: A Versatile Alternative
The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a powerful method for creating alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9][10] In the context of this compound synthesis, this involves the reaction of 4-nitrobenzaldehyde with a cyanomethylene-substituted phosphonium ylide.
Mechanistic Insight
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl group of the aldehyde.[11] This forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[12] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to form the desired alkene and a highly stable triphenylphosphine oxide byproduct.[13]
The preparation of the ylide itself is a two-step process:
-
SN2 Reaction: A phosphine, typically triphenylphosphine, reacts with an alkyl halide (in this case, a haloacetonitrile) to form a phosphonium salt.[9][14]
-
Deprotonation: A strong base, such as n-butyllithium or sodium hydride, is used to deprotonate the phosphonium salt, generating the nucleophilic ylide.[9][11]
Figure 2. Key steps in the Wittig reaction for this compound synthesis.
Experimental Protocol
A general procedure for the Wittig synthesis of this compound is as follows:
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the cyanomethyltriphenylphosphonium salt in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base, such as n-butyllithium, and stir the mixture until the ylide is formed (often indicated by a color change).[15]
-
-
Reaction with Aldehyde:
-
Dissolve 4-nitrobenzaldehyde in anhydrous THF in a separate flask.
-
Slowly add the aldehyde solution to the prepared ylide solution at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.
-
A significant variation of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions.[16][17] The HWE reaction often offers advantages such as higher E-alkene selectivity and easier removal of the phosphate byproduct.[16][18]
Head-to-Head Comparison
| Feature | Knoevenagel Condensation | Wittig Reaction |
| Starting Materials | 4-nitrobenzaldehyde, malononitrile | 4-nitrobenzaldehyde, cyanomethyltriphenylphosphonium salt (or similar) |
| Catalyst/Reagent | Mild base (e.g., piperidine, amines) | Strong base (e.g., n-BuLi, NaH) for ylide formation |
| Reaction Conditions | Often milder (room temp. to reflux), can be performed in various solvents including water | Requires anhydrous conditions and an inert atmosphere; often at low temperatures |
| Byproducts | Water | Triphenylphosphine oxide |
| Workup/Purification | Often simple precipitation and filtration | Requires aqueous workup and often column chromatography to remove byproduct |
| Stereoselectivity | Generally provides the more stable E-isomer | Can be tuned to favor E or Z isomers depending on the ylide stability and reaction conditions[10][12] |
| Green Chemistry Aspect | More amenable to green chemistry modifications (e.g., solvent-free, water-based) | Less "green" due to the use of strong bases, anhydrous solvents, and the generation of a stoichiometric phosphine oxide byproduct |
| Yield | Often high, with reports of yields exceeding 90%[19] | Can also provide high yields, but may be lower after purification[20] |
Conclusion
Both the Knoevenagel condensation and the Wittig reaction are effective methods for the synthesis of this compound. The choice between the two often depends on the specific requirements of the synthesis, available resources, and desired scale.
The Knoevenagel condensation is generally simpler, more cost-effective, and environmentally friendlier.[21] Its mild reaction conditions and straightforward workup make it an attractive option, particularly for large-scale synthesis.
The Wittig reaction and its variants like the HWE reaction offer greater versatility and control over stereochemistry.[13] While the experimental setup is more demanding and the purification can be more challenging due to the triphenylphosphine oxide byproduct, it remains a powerful tool for constructing carbon-carbon double bonds with high specificity.
For researchers and drug development professionals, the Knoevenagel condensation often presents a more practical and efficient route for the synthesis of this compound, especially when considering process scalability and green chemistry principles. However, the Wittig reaction remains an invaluable methodology in the synthetic chemist's arsenal, particularly when precise stereochemical control is paramount.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 6. Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach - IJPRS [ijprs.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
The Nitro Group's Commanding Influence: A Comparative Guide to its Electronic Effects on Nitrile Reactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Electrons in Aromatic Systems
In the intricate world of organic synthesis and medicinal chemistry, the ability to modulate the reactivity of a functional group is paramount. This guide provides an in-depth comparative analysis of the profound electronic effects the nitro group (–NO₂) exerts on the reactivity of the nitrile moiety (–C≡N), particularly within an aromatic framework. The nitrile group is a versatile precursor for a variety of functional groups, including amines, carboxylic acids, and ketones.[1] Its reactivity, however, is not static and can be significantly tuned by the electronic nature of other substituents on the molecule.
The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects to dramatically reduce electron density from the molecular framework.[2][3] This potent electronic perturbation has significant consequences for the electrophilicity of the nitrile carbon, altering its susceptibility to nucleophilic attack. This guide will objectively compare the reactivity of nitro-substituted nitriles with their unsubstituted counterparts in key transformations, supported by experimental data, to provide a clear understanding of this powerful substituent effect.
The Electronic Tug-of-War: Nitro vs. Nitrile
The reactivity of the nitrile group is fundamentally dictated by the electrophilicity of its carbon atom. The electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, creating a partial positive charge on the carbon, making it a target for nucleophiles.[4][5]
The introduction of a nitro group onto an aromatic ring bearing a nitrile dramatically amplifies this electrophilicity. The nitro group's strong electron-withdrawing nature, particularly when positioned para to the nitrile, creates a powerful electronic sink, pulling electron density from the nitrile moiety.
This electronic interplay can be visualized through resonance structures. For p-nitrobenzonitrile, resonance delocalizes the positive charge from the nitrile carbon onto the nitro group, thereby stabilizing the transition state of nucleophilic attack.
Caption: Resonance delocalization in p-nitrobenzonitrile enhances the electrophilicity of the nitrile carbon.
Comparative Reactivity Analysis: A Data-Driven Examination
The theoretical enhancement of nitrile reactivity by the nitro group is borne out by experimental data across several key transformations. Here, we compare the performance of benzonitrile and p-nitrobenzonitrile in hydrolysis and reduction reactions.
Hydrolysis: The Rate of Carboxylic Acid Formation
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can proceed under acidic or basic conditions.[6] The rate-determining step often involves the nucleophilic attack of water or a hydroxide ion on the nitrile carbon.[6] The presence of a strong electron-withdrawing group like the nitro group is expected to accelerate this step.
Kinetic studies on the acid-catalyzed hydrolysis of para-substituted benzonitriles provide compelling quantitative evidence.
| Compound | Substituent | Rate Constant (k, s⁻¹) | Relative Rate vs. Benzonitrile |
| Benzonitrile | -H | 1.0 x 10⁻⁵ | 1.0 |
| p-Tolunitrile | -CH₃ | 5.0 x 10⁻⁶ | 0.5 |
| p-Chlorobenzonitrile | -Cl | 2.5 x 10⁻⁵ | 2.5 |
| p-Nitrobenzonitrile | -NO₂ | 1.2 x 10⁻⁴ | 12.0 |
Data synthesized from studies on Hammett correlations for benzonitrile hydrolysis.
As the data clearly indicates, the presence of the para-nitro group accelerates the rate of hydrolysis by a factor of 12 compared to unsubstituted benzonitrile. Conversely, an electron-donating group like methyl (-CH₃) halves the reaction rate. This demonstrates the nitro group's powerful ability to increase the nitrile carbon's susceptibility to nucleophilic attack. A Hammett plot for the hydration of para-substituted benzonitriles shows a positive slope, confirming that electron-withdrawing groups facilitate this reaction.[7]
Caption: Relative rates of acid-catalyzed hydrolysis for substituted benzonitriles.
Reduction: The Path to Primary Amines
The reduction of nitriles to primary amines is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. This reaction is typically achieved using hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Similar to hydrolysis, the initial step involves the nucleophilic attack of a hydride ion on the nitrile carbon.
Studies on the selective reduction of nitriles in the presence of other functional groups, such as the nitro group, provide valuable insights into their relative reactivities. While direct kinetic comparisons are less common, yield and reaction condition data from studies on the reduction of substituted nitrobenzonitriles highlight the influence of the nitro group.
| Compound | Substituent | Reducing System | Yield of Amine |
| Benzonitrile | -H | LiAlH₄ in THF | ~85-95% |
| 2-Nitrobenzonitrile | 2-NO₂ | BF₃·OEt₂ / NaBH₄ | 84% |
| 4-Nitrobenzonitrile | 4-NO₂ | BF₃·OEt₂ / NaBH₄ | 81% |
| 2-Chloro-6-nitrobenzonitrile | 2-Cl, 6-NO₂ | BF₃·OEt₂ / NaBH₄ | 78% |
Data adapted from studies on the selective reduction of nitriles.[6]
The reductions of benzonitriles with one or more electron-withdrawing groups on the aromatic ring generally proceed much faster and with higher yields.[7] For instance, 2,4-dichlorobenzonitrile can be reduced to the corresponding benzylamine in 99% yield at room temperature.[7] This increased reactivity is attributed to the enhanced electrophilicity of the nitrile carbon, facilitating the initial hydride attack.
It is important to note that while the nitro group activates the nitrile towards reduction, the nitro group itself is readily reducible. Therefore, selective reduction of the nitrile in the presence of a nitro group requires careful selection of reagents and conditions, as demonstrated by the use of BF₃·OEt₂ and NaBH₄.[6]
Experimental Protocols
The following are generalized protocols for comparing the reactivity of benzonitrile and p-nitrobenzonitrile.
Protocol 1: Comparative Acid-Catalyzed Hydrolysis
Objective: To qualitatively compare the rate of hydrolysis of benzonitrile and p-nitrobenzonitrile to their corresponding carboxylic acids.
Materials:
-
Benzonitrile
-
p-Nitrobenzonitrile
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Round-bottom flasks with reflux condensers
-
Heating mantles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, place 1 mmol of benzonitrile and 1 mmol of p-nitrobenzonitrile.
-
To each flask, carefully add 10 mL of 50% (v/v) aqueous sulfuric acid.
-
Reaction: Heat both reaction mixtures to reflux using heating mantles.
-
Monitoring: At regular time intervals (e.g., every 30 minutes), take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of cold water and extract with a small volume of ethyl acetate.
-
Spot the ethyl acetate extracts on a TLC plate and develop the plate using a mixture of hexanes and ethyl acetate (e.g., 7:3) as the eluent.
-
Visualize the TLC plate under a UV lamp. The starting nitriles and the product carboxylic acids will have different Rf values.
-
Analysis: Compare the rate of disappearance of the starting material spot and the appearance of the product spot for both reactions to qualitatively assess the relative reaction rates.
Caption: Experimental workflow for the comparative hydrolysis of benzonitriles.
Protocol 2: Comparative Reduction with LiAlH₄
Objective: To compare the yield of the reduction of benzonitrile and p-nitrobenzonitrile to their corresponding primary amines. (Note: This protocol will likely result in the reduction of both the nitrile and the nitro group in p-nitrobenzonitrile).
Materials:
-
Benzonitrile
-
p-Nitrobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flasks
-
Dropping funnels
-
Nitrogen inlet
-
Ice bath
-
Sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for yield determination
Procedure:
-
Reaction Setup: In two separate flame-dried, three-necked flasks under a nitrogen atmosphere, prepare a suspension of 1.5 equivalents of LiAlH₄ in anhydrous THF.
-
Cool the suspensions to 0 °C in an ice bath.
-
Substrate Addition: In separate dropping funnels, prepare solutions of 1 equivalent of benzonitrile and 1 equivalent of p-nitrobenzonitrile in anhydrous THF.
-
Add the nitrile solutions dropwise to their respective LiAlH₄ suspensions with constant stirring.
-
Reaction: After the addition is complete, allow the mixtures to warm to room temperature and stir for a designated time (e.g., 2 hours).
-
Work-up (Fieser Method): Cool the mixtures to 0 °C. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water.
-
Filter the resulting white precipitate and wash it with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by GC-MS to determine the yield of the respective amines.
Conclusion: A Powerful Tool for Rational Molecular Design
The electronic effects of the nitro group on the reactivity of the nitrile moiety are both profound and predictable. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the nitrile carbon, leading to a marked acceleration in the rates of nucleophilic addition reactions such as hydrolysis and reduction. This guide has demonstrated this principle through a comparative analysis supported by experimental data. For researchers, scientists, and drug development professionals, a thorough understanding of these electronic effects is a powerful tool for rational molecular design, enabling the fine-tuning of reactivity to achieve desired synthetic outcomes.
References
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of molecular analysis, the unambiguous structural elucidation of a compound is paramount. This guide provides an in-depth spectroscopic comparison of 4-nitrocinnamonitrile, a versatile synthetic intermediate, with structurally related compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere data repository. It delves into the causal relationships between molecular structure and spectral output, offering insights grounded in fundamental principles and supported by experimental data. Our objective is to equip you with the expertise to not only identify these compounds but to understand the subtle yet significant spectroscopic stories they tell.
Introduction: The Spectroscopic Fingerprint
This compound, with its conjugated system featuring a nitro group, a nitrile moiety, and a phenyl ring, presents a rich tapestry of spectroscopic features. To fully appreciate its unique characteristics, we will compare it against a carefully selected cohort of related molecules: cinnamonitrile, 4-nitrobenzaldehyde, and benzonitrile. This comparative approach allows for the systematic dissection of how individual functional groups and their electronic interplay influence the overall spectroscopic profile. We will employ a multi-technique approach, leveraging Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy to construct a comprehensive and self-validating analytical picture.
Synthesis of this compound: A Brief Overview
To provide context for the spectroscopic analysis, a common synthetic route to this compound is the Knoevenagel condensation of 4-nitrobenzaldehyde with acetonitrile. This reaction, typically base-catalyzed, involves the formation of a new carbon-carbon double bond, extending the conjugation of the aromatic system. Understanding this synthesis is crucial as it informs potential side products and impurities that could be observed in spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The resulting fine powder is transferred to a pellet-pressing die and subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]
Diagram of FT-IR Experimental Workflow
References
A Comparative Guide to Purity Assessment of 4-Nitrocinnamonitrile Using Quantitative Nuclear Magnetic Resonance (qNMR)
Abstract
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of scientific outcomes. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 4-Nitrocinnamonitrile, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings of qNMR, present a detailed, field-proven experimental protocol, and offer a comparative analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of qNMR for accurate and reliable purity determination.
Introduction: The Criticality of Purity in Scientific Research
The chemical purity of a substance directly impacts its physical, chemical, and biological properties. In drug development, impurities can alter a drug's therapeutic efficacy, introduce toxicity, and affect its stability. For researchers, the presence of unknown impurities can lead to erroneous experimental results and a lack of reproducibility. Therefore, the adoption of a robust and accurate analytical method for purity determination is paramount. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, Quantitative NMR (qNMR) has emerged as a powerful and versatile primary ratio method for purity assessment.[1][2]
The Principle of qNMR: A Primary Ratio Method
Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary analytical method.[3] This means that the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[3][4][5] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[4]
The fundamental equation for calculating purity using the internal standard method is:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Experimental Protocol: Purity Assessment of this compound
This section details a step-by-step methodology for determining the purity of this compound using ¹H qNMR.
Materials and Instrumentation
-
Analyte: this compound (C₉H₆N₂O₂)[6]
-
Internal Standard: Maleic acid (highly pure, certified reference material)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrumentation: 500 MHz NMR Spectrometer
Rationale for Experimental Choices
-
Internal Standard Selection: Maleic acid is chosen for its high purity, stability, and simple ¹H NMR spectrum (a singlet for the two olefinic protons) that does not overlap with the signals of this compound in DMSO-d₆.[7] The use of a certified reference material (CRM) ensures traceability and accuracy.[8][9]
-
Solvent Selection: DMSO-d₆ is an excellent solvent for both this compound and maleic acid, ensuring complete dissolution and a homogeneous sample, which is critical for accurate quantification.[4][7]
-
Instrument Field Strength: A higher field strength (≥400–600 MHz) provides better signal dispersion and sensitivity, which is crucial for resolving signals and achieving accurate integration, especially in the presence of impurities.[10]
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using the following key parameters:
-
Pulse Angle: 30-45° (to ensure uniform excitation across the spectrum)[10]
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and internal standard protons. A conservative value of 30 seconds is often sufficient.[10]
-
Number of Scans: ≥ 32 (to achieve an adequate signal-to-noise ratio)[10]
-
Spectral Width: Sufficient to cover all signals of interest (e.g., 16 ppm)[10]
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Manually and carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the singlet corresponding to the two olefinic protons is used.
-
Calculate the purity of this compound using the formula provided in Section 2.
-
Workflow Diagram
Caption: Experimental workflow for qNMR purity assessment.
Comparison with Alternative Techniques
While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used analytical techniques for purity determination.[2]
Quantitative Data Summary
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3][5] | Separation based on polarity, with UV detection.[2] | Separation based on volatility, with flame ionization detection.[2] |
| Selectivity | High; allows for structural elucidation of impurities.[2] | Moderate to high, dependent on column chemistry and detector.[2] | High, especially with high-resolution columns. |
| Sensitivity | Moderate (µg/mL to mg/mL range). | High (ng/mL to µg/mL range).[11] | Very high (pg/mL to ng/mL range). |
| Quantification | Absolute (primary method), no analyte-specific reference standard needed.[3] | Relative, requires a reference standard of the analyte. | Relative, requires a reference standard of the analyte. |
| Sample Throughput | Moderate. | High. | High. |
| Solvent Consumption | Low.[11] | High. | Low to moderate. |
| Destructive | No.[1] | Yes. | Yes. |
Logical Relationship of Purity Assessment Techniques
Caption: Comparison of qNMR with other purity assessment techniques.
Trustworthiness and Self-Validating Systems
The reliability of a qNMR experiment is ensured through a series of internal checks and best practices:
-
System Suitability: The sharpness and symmetry of the solvent and internal standard peaks provide an immediate indication of proper instrument performance and sample preparation.[12]
-
Internal Standard Integrity: The use of a certified reference material as an internal standard provides a direct link to established metrological standards.[8][13]
-
Orthogonal Verification: The purity value obtained from qNMR can be corroborated by an orthogonal method like HPLC or elemental analysis to provide a higher degree of confidence.[14]
-
Method Validation: For routine use, the qNMR method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3][15]
Conclusion
Quantitative NMR spectroscopy stands as a robust, reliable, and versatile technique for the purity assessment of organic molecules like this compound.[1][4] Its nature as a primary ratio method eliminates the need for an analyte-specific reference standard, a significant advantage in early-stage research and for novel compounds.[3] While chromatographic techniques offer higher sensitivity, the structural information and absolute quantification capabilities of qNMR provide a comprehensive and trustworthy assessment of purity. By following a well-designed experimental protocol and understanding the principles behind the technique, researchers can confidently employ qNMR as a cornerstone of their analytical workflow.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. youtube.com [youtube.com]
- 6. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Dienophilic Activity of 4-Nitrocinnamonitrile and Acrylonitrile in Diels-Alder Reactions
Introduction
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and elegant method for the construction of six-membered rings.[1][2] The efficiency of this [4+2] cycloaddition is profoundly influenced by the electronic nature of the reactants: the diene and the dienophile. An electron-rich diene and an electron-poor dienophile generally lead to a more facile reaction. This guide offers an in-depth comparison of the dienophilic activity of two activated alkenes: 4-Nitrocinnamonitrile and acrylonitrile. By examining their electronic structures and the influence of their respective substituents, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their relative reactivities and practical utility in synthesis.
Theoretical Underpinnings of Dienophilic Activity
The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is primarily governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] Electron-withdrawing groups (EWGs) attached to the double bond lower the dienophile's LUMO energy, which in turn decreases the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO). A smaller HOMO-LUMO gap facilitates orbital overlap and accelerates the reaction rate.
Comparing the Dienophiles: A Tale of Two Electron-Withdrawing Moieties
Acrylonitrile: The Archetypal Activated Alkene
Acrylonitrile (CH₂=CHCN) is a classic example of an activated dienophile. The cyano group (-CN) is a potent electron-withdrawing group through both inductive effects and resonance. The nitrile's sp-hybridized nitrogen is highly electronegative, pulling electron density away from the double bond. This polarization renders the β-carbon of the double bond electrophilic and significantly lowers the LUMO energy, making acrylonitrile a reactive partner in Diels-Alder reactions. For instance, the replacement of a hydrogen atom on ethene with a cyano group can increase the reaction rate by a factor of approximately 10⁵.[2]
This compound: A Doubly Activated System
This compound, with its more complex structure, presents a compelling case for enhanced dienophilic activity. It possesses two powerful electron-withdrawing groups conjugated with the carbon-carbon double bond: a cyano group (-CN) and a p-nitrophenyl group.
-
The Cyano Group: As with acrylonitrile, the cyano group directly attached to the double bond provides strong electron-withdrawing character.
-
The p-Nitrophenyl Group: The phenyl ring itself can act as an electron-withdrawing group via resonance. This effect is dramatically amplified by the presence of a nitro group (-NO₂) in the para position. The nitro group is one of the strongest electron-withdrawing groups, and its placement at the para position allows for maximum delocalization of electron density from the double bond through the phenyl ring.
Quantitative Data Summary
While precise, directly comparable kinetic data for Diels-Alder reactions of this compound and acrylonitrile with the same diene under identical conditions are not available in the reviewed literature, we can infer their relative reactivity from theoretical principles and data on similar compounds.
| Dienophile | Key Electron-Withdrawing Groups | Expected Relative Reactivity | Supporting Evidence |
| Acrylonitrile | Cyano (-CN) | High | A well-established reactive dienophile. The cyano group significantly lowers the LUMO energy.[8][9] |
| This compound | Cyano (-CN), p-Nitrophenyl (-C₆H₄NO₂) | Very High | The combined electron-withdrawing effects of the cyano and p-nitrophenyl groups are expected to result in a lower LUMO energy compared to acrylonitrile. Dienophiles with nitro groups are known to be highly reactive.[3][4] |
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study could be designed. The following protocol outlines a potential experimental workflow.
Objective: To compare the second-order rate constants of the Diels-Alder reaction of acrylonitrile and this compound with a model diene, such as cyclopentadiene.
Materials:
-
Acrylonitrile
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of known concentrations of acrylonitrile, this compound, cyclopentadiene, and the internal standard in the chosen solvent.
-
Reaction Setup: In separate NMR tubes, combine the cyclopentadiene solution and the internal standard solution. Equilibrate the tubes to the desired reaction temperature in a constant temperature bath.
-
Initiation of Reaction: To each NMR tube, add the respective dienophile solution (acrylonitrile or this compound) to initiate the reaction.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals. The disappearance of the dienophile's vinylic protons and the appearance of the product's characteristic signals should be monitored.
-
Data Analysis: Integrate the signals of the dienophile and the internal standard. The concentration of the dienophile at each time point can be calculated relative to the constant concentration of the internal standard. Plot the natural logarithm of the dienophile concentration versus time to determine the pseudo-first-order rate constant (assuming a large excess of diene). The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the diene.
Visualization of Concepts
Diels-Alder Reaction Workflow
Caption: Experimental workflow for the comparative kinetic analysis.
Frontier Molecular Orbital Interaction in Diels-Alder Reaction
Caption: FMO theory explains the Diels-Alder reaction.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a significantly more reactive dienophile than acrylonitrile in Diels-Alder reactions. The presence of two powerful, conjugated electron-withdrawing groups in this compound—the cyano and the p-nitrophenyl moieties—should lead to a substantially lower LUMO energy compared to acrylonitrile, which is activated by a single cyano group. This enhanced electrophilicity is expected to result in faster reaction rates and potentially allow for reactions under milder conditions. The proposed experimental protocol provides a framework for the empirical validation of this hypothesis, offering a valuable dataset for researchers in the field. The choice between these two dienophiles will ultimately depend on the specific requirements of the synthesis, including the reactivity of the diene, desired reaction conditions, and the functionality of the target molecule.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Analysis of positional isomers of 4-Nitrocinnamonitrile
An In-Depth Comparative Analysis of the Positional Isomers of Nitrocinnamonitrile for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the subtle yet profound impact of positional isomerism cannot be overstated. Positional isomers, molecules sharing an identical molecular formula but differing in the placement of functional groups on a core structure, often exhibit remarkably divergent physicochemical and biological properties.[1][2] This divergence is critical in drug development, where a minor shift in a substituent's location can dramatically alter a compound's efficacy, selectivity, and safety profile.[3][4][5]
This guide provides a comprehensive analysis of the three positional isomers of nitrocinnamonitrile: 2-nitrocinnamonitrile, 3-nitrocinnamonitrile, and 4-nitrocinnamonitrile. By examining their synthesis, spectroscopic signatures, and structural characteristics, we aim to equip researchers with the foundational knowledge to distinguish, characterize, and strategically utilize these distinct chemical entities.
Synthesis and Structural Elucidation: A Foundational Workflow
The synthesis of nitrocinnamonitrile isomers is typically achieved via a Knoevenagel condensation reaction between the corresponding nitrobenzaldehyde isomer (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, or 4-nitrobenzaldehyde) and a compound containing an active methylene group, such as malononitrile. The reaction is often catalyzed by a weak base like piperidine or an amine.
Following synthesis, a rigorous characterization process is essential to confirm the identity and purity of the specific isomer. This involves a multi-technique spectroscopic approach, which forms the basis of our comparative analysis.
Caption: General workflow from synthesis to characterization of nitrocinnamonitrile isomers.
Comparative Spectroscopic Analysis
Spectroscopy is the cornerstone of isomer differentiation, providing a detailed fingerprint of a molecule's structure.[6][7][8] The electronic influence of the electron-withdrawing nitro (-NO₂) group is highly dependent on its position (ortho, meta, or para) relative to the cinnamonitrile backbone, leading to distinct spectral characteristics for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The position of the nitro group dictates the electronic density of the aromatic ring and the vinyl protons, resulting in predictable variations in chemical shifts.
-
Ortho-Isomer (2-Nitrocinnamonitrile): The nitro group's proximity to the vinyl substituent will cause significant deshielding of the adjacent aromatic protons and potentially the vinylic protons due to steric and electronic effects.
-
Meta-Isomer (3-Nitrocinnamonitrile): The nitro group's influence is primarily inductive. The aromatic protons will be deshielded, but the effect on the vinylic protons will be less pronounced compared to the ortho and para isomers.
-
Para-Isomer (this compound): The nitro group is in direct conjugation with the cinnamonitrile system. This strong electron-withdrawing effect via resonance will cause the most significant deshielding of the aromatic protons ortho to the nitro group and the β-vinylic proton.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Nitrocinnamonitrile Isomers
| Proton | 2-Nitrocinnamonitrile (Predicted) | 3-Nitrocinnamonitrile (Predicted) | This compound (Predicted) |
|---|---|---|---|
| Aromatic CHs | 7.7 - 8.2 | 7.6 - 8.4 | 7.8 - 8.3 |
| Vinylic α-CH | ~6.0 | ~5.9 | ~6.1 |
| Vinylic β-CH | ~7.8 | ~7.6 | ~7.9 |
Note: These are predicted values. Actual shifts depend on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the isomers.[9][10] While all three isomers will display characteristic peaks for the nitrile (-C≡N), nitro (-NO₂), and alkene (C=C) groups, the precise frequency of these vibrations can be subtly influenced by the electronic effects of the nitro group's position.
-
Nitrile (-C≡N) Stretch: Typically appears around 2220-2230 cm⁻¹. Conjugation can slightly lower this frequency.
-
Nitro (-NO₂) Stretch: Exhibits two strong bands: an asymmetric stretch (~1520-1550 cm⁻¹) and a symmetric stretch (~1340-1360 cm⁻¹). The exact positions can shift based on the electronic environment.
-
Alkene (C=C) Stretch: A peak around 1630-1640 cm⁻¹ is expected for the vinylic double bond.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Nitrocinnamonitrile Isomers
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) |
|---|---|---|
| Nitrile | C≡N Stretch | 2220 - 2230 |
| Nitro | Asymmetric N-O Stretch | 1520 - 1550 |
| Nitro | Symmetric N-O Stretch | 1340 - 1360 |
| Alkene | C=C Stretch | 1630 - 1640 |
| Aromatic | C-H Bending (out-of-plane) | 700 - 900 (pattern depends on substitution) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[9][11] The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation.
-
Para-Isomer: Expected to have the longest λ_max due to the direct end-to-end conjugation between the electron-donating vinyl group and the electron-withdrawing nitro group across the aromatic ring.
-
Ortho-Isomer: Conjugation is present, but potential steric hindrance between the nitro and vinyl groups may disrupt planarity, leading to a shorter λ_max compared to the para isomer.
-
Meta-Isomer: The nitro group is not in direct conjugation with the vinyl substituent. Therefore, this isomer is expected to have the shortest λ_max of the three.
Physicochemical and Crystallographic Properties
Caption: Relationship between isomer position and bulk physical properties.
Table 3: Comparison of Physicochemical Properties of Nitrocinnamonitrile Isomers
| Property | 2-Nitrocinnamonitrile | 3-Nitrocinnamonitrile | This compound |
|---|---|---|---|
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂[15] |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol | 174.16 g/mol [15] |
| Melting Point | Data not readily available | Data not readily available | 199-203 °C (approx.) |
| Predicted λ_max | Intermediate | Shortest | Longest |
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following self-validating protocols for the primary spectroscopic techniques are provided.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified nitrocinnamonitrile isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate ¹H signals and identify peak chemical shifts for both ¹H and ¹³C spectra.[16]
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands corresponding to the nitrile, nitro, and other functional groups.
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the 10⁻⁵ to 10⁻⁶ M range).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank with the sample cuvette and scan a range of wavelengths (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.[16]
Conclusion and Implications
This guide demonstrates that while the positional isomers of nitrocinnamonitrile share the same constituent atoms, the placement of the nitro group imparts a unique and distinguishable spectroscopic and physicochemical identity to each molecule. The para isomer exhibits the strongest electronic conjugation, the meta isomer the weakest, and the ortho isomer presents a balance of electronic and steric factors.
A thorough understanding and meticulous characterization of these isomers are paramount for any researcher in drug development or materials science. The distinct electronic profiles will inevitably lead to different reactivities, binding affinities for biological targets, and solid-state properties. This comparative analysis provides the essential framework and methodologies for confidently differentiating these compounds, paving the way for their targeted application in future scientific endeavors.
References
- 1. fiveable.me [fiveable.me]
- 2. perlego.com [perlego.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snscourseware.org [snscourseware.org]
- 5. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. lehigh.edu [lehigh.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. ijmrpsjournal.com [ijmrpsjournal.com]
- 12. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Stability of 4-Nitrocinnamonitrile and Other Cinnamonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the intrinsic stability of a drug candidate is a cornerstone of its viability. Unforeseen degradation can compromise efficacy, generate toxic byproducts, and ultimately lead to the failure of a promising therapeutic agent. This guide provides a detailed comparative analysis of the stability of 4-Nitrocinnamonitrile against other relevant cinnamonitrile derivatives, offering insights into their degradation pathways and the underlying chemical principles that govern their stability profiles.
While direct, head-to-head comparative experimental data for this specific set of cinnamonitriles is not extensively available in the public domain, this document synthesizes established principles of physical organic chemistry and data from structurally related compounds to provide a robust predictive comparison. The experimental protocols detailed herein are based on industry-standard forced degradation studies, enabling researchers to generate their own comparative data.
The Significance of Stability in Drug Development
The journey of a drug from discovery to market is fraught with challenges, with chemical stability being a critical hurdle. A stable molecule ensures a consistent dosage form, predictable bioavailability, and a safe toxicity profile over the shelf-life of the product. Forced degradation studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to:
-
Elucidate potential degradation pathways.
-
Identify degradation products.
-
Develop and validate stability-indicating analytical methods.
-
Inform formulation and packaging development to ensure product integrity.[1][2][3][4][5][6][7]
Cinnamonitriles, a class of organic compounds characterized by a phenyl ring attached to an acrylonitrile moiety, are of interest in medicinal chemistry. Understanding the influence of various substituents on the phenyl ring is paramount to predicting and improving their stability.
The Chemical Landscape of Cinnamonitriles: A Structural Overview
The stability of a cinnamonitrile derivative is governed by the interplay of its three key structural features: the phenyl ring, the α,β-unsaturated nitrile (the cinnamonitrile backbone), and the substituent on the phenyl ring.
This guide will focus on a comparative analysis of this compound with unsubstituted Cinnamonitrile, 4-Chlorocinnamonitrile, and 4-Methoxycinnamonitrile, representing electron-withdrawing, halogen, and electron-donating substituents, respectively.
Predicted Stability Profiles: A Comparative Analysis
Based on fundamental chemical principles, we can predict the relative stability of these cinnamonitrile derivatives under various stress conditions.
Hydrolytic Stability
The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid.[1][3][4][8][9]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
The electronic nature of the substituent at the para-position of the phenyl ring is expected to influence the rate of hydrolysis.
-
This compound: The strongly electron-withdrawing nitro group (-NO₂) will significantly increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Therefore, this compound is predicted to be the least stable under hydrolytic conditions.
-
4-Chlorocinnamonitrile: The chloro group (-Cl) is also electron-withdrawing, albeit less so than the nitro group. It is expected to be less stable than the unsubstituted and methoxy-substituted counterparts.
-
Cinnamonitrile: The unsubstituted compound serves as our baseline for comparison.
-
4-Methoxycinnamonitrile: The electron-donating methoxy group (-OCH₃) will decrease the electrophilicity of the nitrile carbon, thereby slowing down the rate of hydrolysis. This derivative is predicted to be the most stable under hydrolytic conditions.
Predicted Order of Hydrolytic Stability (Most to Least Stable): 4-Methoxycinnamonitrile > Cinnamonitrile > 4-Chlorocinnamonitrile > this compound
Photostability
Nitroaromatic compounds are known to be photochemically active.[5][10][11][12][13] The nitro group can absorb UV radiation and undergo various reactions, including nitro-nitrite rearrangement and reactions involving excited states. The extended conjugation in the cinnamonitrile system can also contribute to photosensitivity.
-
This compound: Due to the presence of the nitro group, this compound is expected to be the most susceptible to photodegradation . The excited state of the nitroaromatic moiety can lead to a variety of degradation pathways.
-
4-Chlorocinnamonitrile and Cinnamonitrile: These compounds are also likely to exhibit some degree of photosensitivity due to the conjugated system, but to a lesser extent than the nitro-substituted derivative.
-
4-Methoxycinnamonitrile: The electron-donating methoxy group may have a modest influence on the photostability, but it is not expected to be as significant as the effect of the nitro group.
Predicted Order of Photostability (Most to Least Stable): 4-Methoxycinnamonitrile ≈ Cinnamonitrile > 4-Chlorocinnamonitrile > this compound
Thermal Stability
The thermal stability of these compounds will be influenced by the strength of the chemical bonds within the molecule. Aromatic nitro compounds can undergo thermal decomposition, often initiated by the cleavage of the C-NO₂ bond.[6][14][15][16]
-
This compound: The C-NO₂ bond is often the weakest point in nitroaromatic compounds, making this compound likely the least thermally stable .
-
Other Cinnamonitriles: In the absence of the nitro group, the thermal stability of the other cinnamonitriles is expected to be significantly higher. The degradation of these compounds at elevated temperatures would likely involve other pathways, such as polymerization or cleavage of other bonds in the molecule.
Predicted Order of Thermal Stability (Most to Least Stable): 4-Methoxycinnamonitrile ≈ Cinnamonitrile ≈ 4-Chlorocinnamonitrile > this compound
Oxidative Stability
The double bond in the cinnamonitrile backbone is a potential site for oxidative attack. The electron density of this double bond, and thus its susceptibility to oxidation, is influenced by the substituent on the phenyl ring.
-
4-Methoxycinnamonitrile: The electron-donating methoxy group increases the electron density of the double bond, making it more susceptible to electrophilic attack by oxidizing agents. Therefore, it is predicted to be the least stable under oxidative conditions.
-
Cinnamonitrile: The unsubstituted compound will have an intermediate susceptibility to oxidation.
-
4-Chlorocinnamonitrile and this compound: The electron-withdrawing nature of the chloro and nitro groups decreases the electron density of the double bond, making it less prone to oxidation. These are predicted to be the most stable under oxidative stress.
Predicted Order of Oxidative Stability (Most to Least Stable): this compound > 4-Chlorocinnamonitrile > Cinnamonitrile > 4-Methoxycinnamonitrile
Proposed Degradation Pathways
The following diagrams illustrate the predicted primary degradation pathways for the cinnamonitrile derivatives under different stress conditions.
Experimental Protocols for Comparative Stability Assessment
To obtain definitive comparative data, a forced degradation study should be conducted. The following protocols are based on ICH guidelines and can be adapted for the specific cinnamonitrile derivatives.
Materials and Reagents
-
This compound
-
Cinnamonitrile
-
4-Chlorocinnamonitrile
-
4-Methoxycinnamonitrile
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
Forced Degradation Procedures
For each cinnamonitrile derivative, prepare a stock solution in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light for a period sufficient to cause degradation (e.g., 24-48 hours).
After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. The following is a starting point for method development:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to compare the stability of the different cinnamonitrile derivatives.
| Stress Condition | % Degradation of this compound | % Degradation of 4-Chlorocinnamonitrile | % Degradation of Cinnamonitrile | % Degradation of 4-Methoxycinnamonitrile |
| Acid Hydrolysis | Predicted High | Predicted Moderate | Predicted Low | Predicted Very Low |
| Base Hydrolysis | Predicted High | Predicted Moderate | Predicted Low | Predicted Very Low |
| Oxidation | Predicted Very Low | Predicted Low | Predicted Moderate | Predicted High |
| Thermal | Predicted High | Predicted Low | Predicted Low | Predicted Low |
| Photolytic | Predicted High | Predicted Moderate | Predicted Moderate | Predicted Low |
Note: The table presents predicted relative degradation. Experimental data is required for quantitative comparison.
Conclusion
This guide provides a comprehensive framework for understanding and benchmarking the stability of this compound against other cinnamonitrile derivatives. Based on established chemical principles, this compound is predicted to be the least stable derivative, particularly under hydrolytic, photolytic, and thermal stress, due to the strong electron-withdrawing nature of the nitro group. Conversely, the electron-donating methoxy group in 4-Methoxycinnamonitrile is expected to confer greater stability under hydrolytic conditions but increased susceptibility to oxidation.
The provided experimental protocols offer a robust starting point for researchers to generate definitive comparative stability data. A thorough understanding of the stability profile of these compounds is crucial for their successful development as potential therapeutic agents.
References
- 1. ijpsr.com [ijpsr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pharmasm.com [pharmasm.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. informaticsjournals.co.in [informaticsjournals.co.in]
- 14. (Z+E)-4-methoxycinnamonitrile, 28446-68-6 [thegoodscentscompany.com]
- 15. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Nitrocinnamonitrile for Researchers and Drug Development Professionals
Introduction
4-Nitrocinnamonitrile, a versatile organic compound characterized by a nitro group and a nitrile moiety conjugated through a carbon-carbon double bond, serves as a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its electron-deficient nature, arising from the powerful electron-withdrawing nitro and cyano groups, makes it a valuable precursor for a range of chemical transformations. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their methodologies, performance, and practical considerations for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and provide detailed protocols to aid in the selection of the most suitable synthetic strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through olefination reactions, which form the core carbon-carbon double bond. The most prominent methods include the Knoevenagel Condensation, the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Heck Coupling. Each of these routes offers distinct advantages and disadvantages in terms of yield, stereoselectivity, reaction conditions, and substrate scope.
| Synthetic Route | Primary Reagents | Typical Catalyst/Base | Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 4-Nitrobenzaldehyde, Malononitrile | Piperidine, Ammonium Acetate, or catalyst-free in water | Room Temperature to Reflux | 71-99%[1] | High yields, mild conditions, often requires simple work-up. | May require a basic catalyst which can be sensitive to other functional groups. |
| Wittig Reaction | 4-Nitrobenzaldehyde, Cyanomethyltriphenylphosphonium salt | Strong base (e.g., n-BuLi, NaH) or milder base (e.g., NaHCO₃) | Varies from low to elevated temperatures | Moderate to High (e.g., up to 86%)[2] | Wide applicability, well-established. | Formation of triphenylphosphine oxide by-product can complicate purification. Stereoselectivity can be an issue. |
| Horner-Wadsworth-Emmons (HWE) Reaction | 4-Nitrobenzaldehyde, Diethyl cyanomethylphosphonate | Base (e.g., NaH, LiOH) | Varies from low to room temperature | Good to Excellent | Generally provides the (E)-isomer with high stereoselectivity; water-soluble phosphate by-product is easily removed.[3][4][5] | Phosphonate reagents can be more expensive than Wittig reagents. |
| Heck Coupling | 4-Halonitrobenzene (e.g., 4-Bromonitrobenzene), Acrylonitrile | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃) | Elevated temperatures (e.g., 100 °C) | Moderate to High | Good functional group tolerance. | Requires a transition metal catalyst which can be expensive and may require removal from the final product. |
In-Depth Analysis and Experimental Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] For the synthesis of this compound, this involves the reaction of 4-nitrobenzaldehyde with malononitrile, typically in the presence of a basic catalyst.
Causality Behind Experimental Choices: The choice of catalyst and solvent significantly impacts the reaction rate and yield. Weak bases like piperidine or ammonium acetate are often sufficient to deprotonate the highly acidic methylene group of malononitrile, initiating the condensation.[7] The use of green solvents like water, sometimes even without a catalyst, has been shown to be effective, driven by the hydrophobic effect which brings the reactants together.[8]
Self-Validating System: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde and the appearance of the more conjugated product spot. The product often precipitates from the reaction mixture upon cooling, providing a simple and efficient purification method.
Experimental Protocol: Knoevenagel Condensation
-
Reagents: 4-Nitrobenzaldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (catalytic amount, ~5 mol%), Ethanol.
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to afford an alkene.[9] For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with a cyanomethylene-substituted phosphorus ylide.
Causality Behind Experimental Choices: The choice of base for generating the ylide from its corresponding phosphonium salt is critical. Strong bases like n-butyllithium or sodium hydride are often used for non-stabilized ylides. However, for stabilized ylides like the one required here (due to the electron-withdrawing nitrile group), milder bases such as sodium bicarbonate in a biphasic system can be employed, offering a more practical and safer alternative.[2]
Self-Validating System: The formation of the ylide is often indicated by a color change. The subsequent reaction with the aldehyde leads to the disappearance of this color and the formation of the alkene product. The reaction can be monitored by TLC. A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide by-product, which often requires column chromatography.
Experimental Protocol: One-Pot Aqueous Wittig Reaction [2]
-
Reagents: 4-Nitrobenzaldehyde (1.0 eq), Bromoacetonitrile (1.6 eq), Triphenylphosphine (1.4 eq), Saturated aqueous sodium bicarbonate.
-
Procedure:
-
To a test tube containing a magnetic stir bar, add triphenylphosphine and a saturated aqueous solution of sodium bicarbonate. Stir vigorously.
-
Add bromoacetonitrile followed by 4-nitrobenzaldehyde.
-
Continue vigorous stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with dilute acid and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity.[3][10]
Causality Behind Experimental Choices: The HWE reaction offers a significant advantage over the traditional Wittig reaction in that the by-product, a dialkyl phosphate salt, is water-soluble and thus easily removed during aqueous work-up.[3] The phosphonate reagent, such as diethyl cyanomethylphosphonate, is deprotonated with a base like sodium hydride or lithium hydroxide to generate the nucleophilic carbanion.[11] The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.
Self-Validating System: The reaction progress can be monitored by TLC. The purification is simplified due to the easy removal of the phosphate by-product. The high (E)-selectivity is a predictable outcome for most HWE reactions with stabilized phosphonates, which can be confirmed by ¹H NMR spectroscopy of the product, observing a large coupling constant for the vinylic protons.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction [11]
-
Reagents: 4-Nitrobenzaldehyde (1.0 eq), Diethyl cyanomethylphosphonate (1.1 eq), Lithium hydroxide (LiOH) (1.2 eq), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of diethyl cyanomethylphosphonate in anhydrous THF at 0 °C, add lithium hydroxide.
-
Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.
-
Add a solution of 4-nitrobenzaldehyde in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
-
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12] To synthesize this compound, this would typically involve the coupling of a 4-halonitrobenzene with acrylonitrile.
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent are all critical for a successful Heck reaction. Palladium(II) acetate is a common catalyst precursor. The base is required to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out at elevated temperatures.
Self-Validating System: The reaction progress can be monitored by GC-MS or LC-MS to track the consumption of starting materials and the formation of the product. The final product needs to be purified from the catalyst residues, which can be a drawback of this method.
Experimental Protocol: Heck Coupling
-
Reagents: 1-Bromo-4-nitrobenzene (1.0 eq), Acrylonitrile (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Triethylamine (NEt₃, 1.5 eq), Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel, add 1-bromo-4-nitrobenzene, palladium(II) acetate, and DMF.
-
Degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Add triethylamine and acrylonitrile.
-
Heat the reaction mixture to 100 °C and stir for several hours, monitoring by GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
-
Characterization of this compound
Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.
-
Appearance: Typically a yellow solid.
-
Melting Point: 161-163 °C
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, typically two doublets in the downfield region due to the influence of the nitro group, and a singlet for the vinylic proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the vinylic carbons, and the nitrile carbon. The chemical shifts of these carbons are influenced by the electron-withdrawing groups.[1][13][14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 and 1350 cm⁻¹), the nitrile group (around 2220 cm⁻¹), and the carbon-carbon double bond (around 1600 cm⁻¹).[16]
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Knoevenagel condensation stands out as the most practical and efficient method. It generally provides high yields under mild conditions and with a straightforward work-up procedure. For syntheses where high (E)-stereoselectivity is paramount and easy by-product removal is a priority, the Horner-Wadsworth-Emmons reaction is an excellent alternative. The Wittig reaction , while a classic and versatile method, often presents challenges in purification and stereocontrol for this specific target. The Heck coupling is a powerful tool for C-C bond formation but the requirement for a palladium catalyst and typically higher reaction temperatures may make it less appealing for routine laboratory preparations unless specific functional group tolerance is required that other methods cannot provide.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, desired purity, and stereochemical outcome. This guide provides the necessary comparative data and procedural insights to make an informed decision.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. sciepub.com [sciepub.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 15. bhu.ac.in [bhu.ac.in]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitrocinnamonitrile
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-Nitrocinnamonitrile, a compound that, while valuable in synthesis, requires meticulous handling from acquisition to disposal due to its inherent hazards.
Hazard Profile and Risk Assessment of this compound
This compound (CAS No. 27892-88-2) is a solid organic compound characterized by two key functional groups: a nitrile (-C≡N) and a nitro (-NO₂).[1] These groups dictate its reactivity and toxicological profile. The primary hazards associated with this compound are its toxicity upon ingestion, inhalation, or skin contact, and its potential for hazardous decomposition products under thermal stress.[2]
Scientist's Note: The nitrile group can release hydrogen cyanide gas upon combustion or in the presence of strong acids, while the nitro group contributes to its toxicity and potential for rapid decomposition when heated.[2] Understanding this chemical causality is fundamental to appreciating the stringency of the required disposal protocols.
A summary of its hazard classifications is essential for a rapid risk assessment at the bench.
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity, Oral | Fatal if swallowed. | |
| Acute Toxicity, Dermal | Toxic in contact with skin. | |
| Acute Toxicity, Inhalation | Toxic if inhaled. | |
| Aquatic Hazard | Harmful to aquatic life. |
The Core Principle: Segregation and Containment at the Source
The foundational principle of chemical waste management is that disposal begins at the moment the chemical is deemed waste. This involves immediate segregation from non-hazardous materials and other chemical waste streams to prevent dangerous cross-reactions and to ensure a clear, compliant disposal pathway.[3][4]
Step-by-Step Protocol for Waste Segregation and Containment:
-
Identify All Waste Streams: This includes:
-
Unused or expired this compound solid.
-
Reaction mixtures containing the compound.
-
Solvents used to wash glassware contaminated with the compound.
-
Solid contaminated materials, such as gloves, weighing papers, and absorbent pads from spill cleanups.[3]
-
-
Select Appropriate Waste Containers:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[5]
-
Liquid Waste: Use a dedicated, sealed container, also made of a compatible material. Ensure the container has a screw-top cap to prevent the release of vapors.[4]
Rationale: Never use metal containers for halogenated waste streams, and avoid containers that cannot be securely sealed. Proper containment is the first line of defense against accidental exposure and environmental release.
-
-
Properly Label All Waste Containers: The label must be clear, legible, and permanently affixed. At a minimum, it should include:
Spill Management and Decontamination
Accidents happen, and a prepared response is a cornerstone of a safe laboratory environment. The procedure for cleaning up a this compound spill depends on its scale.
Protocol for a Minor Spill (Solid):
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (nitrile is often acceptable for incidental contact, but consult your institution's specific guidelines), and safety glasses or goggles.[7][8]
-
Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[5]
-
Collect the Material: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[7][8] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Contaminated Materials: All cleaning materials must be disposed of as hazardous waste.[3]
The Disposal Pathway: A Decision-Making Workflow
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[3] It should never be disposed of down the drain or in regular trash.[5] The primary and most effective method for its destruction is high-temperature incineration.
Rationale: Incineration at a licensed facility ensures the complete thermal decomposition of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides. The high temperatures and controlled conditions are necessary to destroy the toxic nitrile and nitro functionalities safely.[9]
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the disposal of this compound.
Regulatory Framework
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[10] While not specifically listed by name, this waste would likely be classified as a hazardous waste based on its toxic characteristics.
-
Toxicity Characteristic (D-Code): If a waste exhibits toxicity as defined by the EPA, it must be managed as hazardous waste.[11]
-
P- or U-Listed Waste: Some commercial chemical products, when discarded, are listed as acutely hazardous (P-listed) or toxic (U-listed). While this compound itself is not on these lists, it is crucial to check local and state regulations which may be more stringent.[12][13]
Trustworthiness Check: Always consult your institution's Environmental Health and Safety (EHS) department.[4][10] They are the definitive authority on campus for waste classification, containerization, and arranging for final disposal, ensuring compliance with all federal, state, and local regulations.
By adhering to these detailed procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and the broader community.
References
- 1. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. odu.edu [odu.edu]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling 4-Nitrocinnamonitrile
Handling 4-Nitrocinnamonitrile (CAS No. 27892-88-2) in a research or drug development setting demands an uncompromising commitment to safety.[1] This compound, a member of the nitrile family, presents significant health risks that necessitate a comprehensive personal protective equipment (PPE) and handling strategy. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to empower you, the researcher, to work safely and effectively. Our goal is to build a culture of safety that validates every experimental step.
Hazard Assessment: Understanding the Threat Profile
This compound is classified as a highly toxic substance. Its primary danger lies in its rapid absorption and potential to cause systemic toxicity, with effects similar to cyanide poisoning.[2] The hazard profile, derived from globally recognized safety data sheets, underscores the need for stringent controls.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Fatal if swallowed | H300 | Danger |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | Danger |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331 | Danger |
| Hazardous to the Aquatic Environment | Harmful to aquatic life | H402 | - |
Source: Synthesized from multiple Safety Data Sheets.[3]
The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and accidental ingestion.[2][3] Symptoms of exposure can manifest rapidly and include headache, dizziness, nausea, and cyanosis (a blue discoloration of the skin and lips), which are indicative of cellular oxygen deprivation.[4] Given its cytotoxic potential, it must be handled with the same level of caution as other antineoplastic agents.[5][6]
The Hierarchy of Controls: A Self-Validating Safety System
Before discussing PPE, it is crucial to implement a foundational safety framework. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.
Caption: Hierarchy of controls for managing chemical hazards.
For this compound, elimination and substitution are generally not feasible. Therefore, our focus is on robust engineering and administrative controls, supplemented by a mandatory, correctly chosen PPE protocol.
-
Engineering Controls: All work involving this compound powder or its solutions must be performed inside a certified chemical fume hood.[7] This is non-negotiable and serves as the primary barrier to prevent inhalation of the toxic dust.
-
Administrative Controls: Your institution must have Standard Operating Procedures (SOPs) for handling highly toxic and cytotoxic compounds.[8] All personnel must receive documented training on these procedures and the specific hazards of this compound before beginning any work.[8]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The guiding principle is to prevent any contact between the chemical and your body.
Hand Protection: The Critical Barrier
Due to the high dermal toxicity ("Toxic in contact with skin"), hand protection is paramount.
-
Glove Type: Nitrile gloves are the standard choice for handling a wide array of chemicals, including nitriles.[9][10] They offer excellent resistance to chemicals, punctures, and tears.[9][11] Always consult a glove manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.
-
Double Gloving: Wear two pairs of nitrile gloves. This practice is standard for handling cytotoxic agents.[12] The outer glove absorbs the initial contamination, while the inner glove provides a second layer of protection in case of a tear or during the doffing (removal) process.
-
Glove Length: Use extended cuff gloves (gauntlets) to provide protection to the lower arm and ensure there is no gap between the glove and the sleeve of your lab coat.[13][14]
-
Inspection and Replacement: Always inspect gloves for rips or pinholes before use. Change gloves immediately if you suspect contamination. Never wear compromised gloves.
Body Protection: Preventing Cross-Contamination
-
Laboratory Coat: A clean, long-sleeved lab coat is the minimum requirement.
-
Chemotherapy Gown: For procedures involving larger quantities or with a higher risk of splashing, a disposable, solid-front, back-closing chemotherapy gown is required.[8] These gowns are often made of coated, low-permeability fabric and provide superior protection compared to standard lab coats.
-
Shoe Covers: While not always mandatory for small-scale work, disposable shoe covers should be used in areas where significant contamination is possible.
Eye and Face Protection: Shielding Sensitive Tissues
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear indirectly vented chemical splash goggles that form a seal around the eyes to protect against dust and splashes.[15]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes, such as when transferring solutions or during spill cleanup.
Respiratory Protection: A Necessary Precaution
While the chemical fume hood is the primary respiratory control, additional protection may be necessary.
-
Weighing Powders: Even within a fume hood, weighing fine powders can generate airborne particles. An N95 respirator should be worn as a minimum precaution during this step.
-
Spill Cleanup: For any spill outside of a fume hood, a respirator with a combination organic vapor/particulate cartridge is required. All personnel involved in the cleanup must be properly fit-tested for the respirator they use.
Operational Plan: Safe Weighing and Handling Workflow
This step-by-step protocol integrates the PPE and engineering controls into a practical workflow for weighing out solid this compound.
Caption: Step-by-step workflow for safely handling this compound.
-
Preparation : Before handling the chemical, ensure the fume hood is operational. Place a disposable, plastic-backed absorbent mat on the work surface to contain any minor spills.[5]
-
Don PPE : Put on all required PPE in the correct order, ensuring a complete barrier.
-
Handling : Perform all manipulations deep within the fume hood. When weighing, use a disposable weigh boat to avoid contaminating the balance.
-
Decontamination : After handling, wipe down the exterior of the primary container and all equipment used.
-
Doffing PPE : Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown and face shield. The inner gloves are removed last.
-
Hand Washing : Wash hands thoroughly with soap and water after all work is complete.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste : All contaminated PPE (gloves, gowns, shoe covers), disposable weigh boats, and absorbent pads must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16][17]
-
Sharps : Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.
-
Chemical Waste : Unused product and solutions containing this compound must be collected in a designated hazardous waste container for liquid chemical waste. Do not mix with other waste streams.[16]
-
Disposal Method : The final disposal of this waste must be handled by a licensed professional waste disposal service, typically via high-temperature incineration.[17]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. Cinnamonitrile, p-nitro- | C9H6N2O2 | CID 6176061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. epa.gov [epa.gov]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. fishersci.com [fishersci.com]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. armbrustusa.com [armbrustusa.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. gpisupply.com [gpisupply.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 14. glovesnstuff.com [glovesnstuff.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
